Technical Documentation Center

2-Chlorophenyl N-phenylchlorophosphoramidate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chlorophenyl N-phenylchlorophosphoramidate
  • CAS: 69320-80-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) in Nucleoside Phosphorylation

Executive Summary 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) is a highly specialized electrophilic reagent utilized primarily in advanced pharmaceutical R&D. Its principal application is the phosphoryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) is a highly specialized electrophilic reagent utilized primarily in advanced pharmaceutical R&D. Its principal application is the phosphorylation of adenosine derivatives and other nucleosides to synthesize phosphoramidate prodrugs, commonly referred to as "ProTides"[]. By masking the polar phosphate group with a lipophilic 2-chlorophenoxy and an N-phenylamino moiety, this reagent enables the intracellular delivery of nucleoside monophosphates, bypassing the rate-limiting first phosphorylation step in viral and oncological therapeutic pathways.

This guide provides an authoritative overview of its physicochemical properties, mechanistic behavior, and a validated protocol for its application in professional laboratory settings.

Physicochemical Data & Structural Properties

Understanding the physical parameters of CAS 69320-80-5 is critical for maintaining reagent integrity. The phosphorus-chlorine (P-Cl) bond is highly labile and susceptible to hydrolysis, necessitating strict anhydrous storage and handling conditions.

PropertyValueCausality / Implication for Handling
Molecular Formula C12H10Cl2NO2P[2]Defines the stoichiometry for coupling reactions.
Molecular Weight 302.09 g/mol [3]Used for precise molar equivalent calculations.
Density 1.45 g/cm³[3]Indicates the reagent is denser than water/common organic solvents; relevant for biphasic extractions.
Boiling Point 395.9 °C at 760 mmHg[3]High boiling point precludes purification by standard distillation; typically used crude or purified via flash chromatography.
Flash Point 193.2 °C[3]Relatively high thermal stability, but handling must avoid open flames.
Storage Condition -20 °C, inert atmosphere[3]Prevents atmospheric moisture from hydrolyzing the P-Cl bond into an inactive phosphoramidic acid.

Mechanistic Insight: The Phosphorylation Pathway

The reaction between CAS 69320-80-5 and a nucleoside (e.g., an adenosine derivative) is a nucleophilic substitution at the phosphorus center (


). Because the 5'-hydroxyl group of a nucleoside is only moderately nucleophilic, a catalyst and acid scavenger—typically N-methylimidazole (NMI) or tert-butylmagnesium chloride (

-BuMgCl)—is strictly required.

When NMI is used, it attacks the phosphorylating agent to displace the chloride ion, forming a highly reactive, positively charged phosphoramidazolium intermediate . This intermediate drastically lowers the activation energy for the subsequent attack by the 5'-OH of the adenosine derivative, ensuring high yields and minimizing side reactions at the 2'- or 3'-OH positions.

Phosphorylation Reagent CAS 69320-80-5 (Electrophile) Intermediate Phosphoramidazolium Reactive Intermediate Reagent->Intermediate + NMI (- Cl⁻) Base N-Methylimidazole (NMI) (Nucleophilic Catalyst) Base->Intermediate Activates P-center Product Phosphoramidate Prodrug (ProTide Target) Intermediate->Product Phosphoryl Transfer Nucleoside Adenosine Derivative (5'-OH Nucleophile) Nucleoside->Product Nucleophilic Attack (- NMI)

Fig 1: Reaction workflow for the phosphorylation of adenosine derivatives using CAS 69320-80-5.

Validated Experimental Protocol: Adenosine Phosphorylation

Note: The following procedure is strictly intended for use by trained professionals in legitimate, fully equipped laboratory settings utilizing proper Personal Protective Equipment (PPE) and functional fume hoods. Organophosphorus chlorides are toxic and highly reactive.

Phase 1: System Preparation & Dehydration

Objective: Establish a rigorously anhydrous environment to prevent reagent degradation.

  • Glassware Preparation: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with high-purity Argon.

    • Causality: Micro-droplets of water adsorbed on glass surfaces will rapidly hydrolyze CAS 69320-80-5, reducing the effective stoichiometric ratio and generating acidic byproducts (HCl) that can cleave sensitive glycosidic bonds in the nucleoside.

  • Solvent Deoxygenation: Transfer 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) into the flask via a dry syringe.

Phase 2: Reagent Activation

Objective: Generate the reactive phosphoramidazolium intermediate in situ.

  • Nucleoside Solubilization: Dissolve 1.0 equivalent (eq) of the target adenosine derivative in the anhydrous solvent. Stir at room temperature until fully dissolved.

  • Catalyst Addition: Add 3.0 eq of N-methylimidazole (NMI) dropwise.

    • Causality: The excess NMI serves a dual purpose: it acts as the nucleophilic catalyst to activate the phosphorus center and functions as an acid scavenger to neutralize the HCl generated during the coupling, protecting the nucleoside.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

Phase 3: Coupling Reaction

Objective: Execute the phosphoryl transfer with high regioselectivity.

  • Electrophile Addition: Dissolve 1.2 eq of 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction. Keeping the concentration of the active electrophile low at any given moment maximizes regioselectivity for the primary 5'-OH over the secondary 2'/3'-OH groups.

  • Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS every 2 hours. The disappearance of the starting nucleoside validates the efficiency of the active intermediate.

Phase 4: Quenching and Isolation

Objective: Terminate the reaction safely and isolate the ProTide.

  • Quenching: Once TLC indicates complete consumption of the nucleoside, add 1 mL of anhydrous methanol.

    • Causality: Methanol rapidly reacts with any unconsumed CAS 69320-80-5, converting it into a stable, less toxic methyl ester byproduct, thereby terminating the reaction safely.

  • Extraction: Dilute the mixture with DCM and wash sequentially with 0.5 M HCl (to remove excess NMI), saturated aqueous

    
     (to neutralize residual acid), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (typically using a DCM/Methanol gradient) to isolate the diastereomeric mixture of the phosphoramidate prodrug.
    

References

  • BOC Sciences. 2-Chlorophenyl N-phenylchlorophosphoramidate - (CAS 69320-80-5). Retrieved from:[]

  • PubChemLite / Université du Luxembourg. 2-chlorophenyl n-phenylchlorophosphoramidate (C12H10Cl2NO2P). Retrieved from:[2]

  • GlobalChemMall. 2-chlorophenyl-n-phenyl-chlorophosphoramidate Properties. Retrieved from:[3]

Sources

Exploratory

chemical structure of 2-Chlorophenyl N-phenylchlorophosphoramidate

The Chemical Architecture and Mechanistic Utility of 2-Chlorophenyl N-phenylchlorophosphoramidate in Oligonucleotide Synthesis Executive Summary In the advanced synthesis of heavily modified oligonucleotides and nucleoti...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture and Mechanistic Utility of 2-Chlorophenyl N-phenylchlorophosphoramidate in Oligonucleotide Synthesis

Executive Summary

In the advanced synthesis of heavily modified oligonucleotides and nucleotide prodrugs (ProTides), controlling the regioselectivity and stability of phosphorylation is paramount. 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) is a highly specialized, bifunctional phosphorylating reagent that operates via the phosphotriester methodology. Unlike standard cyanoethyl phosphoramidites, this reagent provides robust orthogonal protection through its 2-chlorophenoxy and N-phenylamino moieties. This technical guide deconstructs the chemical causality, thermodynamic rationale, and self-validating experimental protocols required to deploy this reagent effectively.

Molecular Architecture & Physicochemical Profile

The structural logic of 2-Chlorophenyl N-phenylchlorophosphoramidate is rooted in its pentavalent phosphorus core (P^V). The molecule is precisely engineered to balance extreme electrophilicity with structural shielding:

  • Phosphoryl Core (P=O): The highly polarized double bond establishes a hard electrophilic center.

  • Chloride Leaving Group (-Cl): Provides the primary, highly labile site for nucleophilic displacement.

  • 2-Chlorophenoxy Group (-OAr): The ortho-chlorine atom exerts a negative inductive effect (-I). This subtly increases the phosphorus atom's susceptibility to nucleophilic attack compared to an unsubstituted phenyl ring, while the steric bulk prevents premature hydrolysis.

  • N-Phenylamino Group (-NHPh): Serves as a secondary, acid-labile protecting group that remains completely inert under the basic conditions of internucleotide coupling.

Table 1: Physicochemical and Structural Properties

ParameterSpecificationMechanistic Significance
CAS Number 69320-80-5Unique identifier for reagent sourcing and validation[].
Molecular Formula C12H10Cl2NO2PDefines the stoichiometric mass for equivalent calculations[2].
Molecular Weight 302.09 g/mol Utilized for precise molarity adjustments in anhydrous coupling[3].
LogP (Predicted) ~5.25Indicates high lipophilicity, ensuring solubility in pyridine/THF[4].
Reactive Center Pentavalent PhosphorusEnables direct SN2(P) displacement mechanisms.

Mechanistic Causality: The Tri-Partite Design

The selection of this specific reagent is driven by the necessity for orthogonal deprotection[5]. In the synthesis of complex ribo-oligonucleotides, the 2'-OH group requires bulky protection (e.g., TBDMS), which sterically hinders standard coupling. The phosphotriester approach bypasses this limitation. The 2-chlorophenyl group is strictly base-labile (cleaved by oximates), while the N-phenyl group is cleaved via nitrosation. This ensures that internucleotide linkages are not compromised during intermediate deprotection cycles.

StructuralLogic P Phosphorus Core (P=O) Electrophilic Center Cl Chloride (-Cl) Primary Leaving Group P->Cl Displaced by 3'-OH OAr 2-Chlorophenoxy (-OAr) Oximate-Labile Protection P->OAr Cleaved by syn-2-Nitrobenzaldoxime NHPh N-Phenylamino (-NHPh) Nitrosation-Labile Protection P->NHPh Cleaved by Isoamyl Nitrite

Caption: Structural logic and orthogonal reactivity of the phosphorylating reagent's functional groups.

Thermodynamic & Kinetic Causality in Coupling

Direct reaction of the phosphorochloridate with a nucleoside is kinetically slow and prone to side reactions. To enforce causality and drive the reaction thermodynamically, a nucleophilic catalyst—typically 1-methylimidazole (NMI)—is introduced. NMI rapidly displaces the chloride, generating a transient phosphoryl imidazolium intermediate. This intermediate is significantly more electrophilic than the parent chloride but is sterically shielded from trace moisture, funneling the reaction pathway exclusively toward the nucleoside's target hydroxyl group.

CouplingMechanism Reagent Phosphorochloridate Reagent Intermediate Phosphoryl Imidazolium Intermediate Reagent->Intermediate + NMI - Cl⁻ Catalyst 1-Methylimidazole (NMI) Catalyst->Intermediate Product Phosphotriester Product Intermediate->Product + Nucleoside - NMI Nucleoside 5'-Protected Nucleoside (3'-OH) Nucleoside->Product

Caption: Kinetic funneling via 1-methylimidazole to form the reactive phosphoryl imidazolium intermediate.

Self-Validating Experimental Protocol: Phosphorylation Workflow

This protocol details the 3'-O-phosphorylation of a 5'-O-DMT protected nucleoside. The system is designed to be self-validating through visual and chromatographic feedback loops.

Phase 1: Anhydrous Preparation (Moisture Exclusion)

  • Drying: Dissolve 1.0 mmol of the 5'-O-DMT nucleoside in 5 mL of anhydrous pyridine. Evaporate under reduced pressure. Repeat this co-evaporation three times. Causality: Pyridine forms an azeotrope with water. Complete removal of water is critical; trace moisture will outcompete the nucleoside and hydrolyze the reagent into an inert phosphoramidic acid.

  • Solvation: Re-dissolve the dried nucleoside in 10 mL of anhydrous THF/pyridine (4:1 v/v) under an argon atmosphere.

Phase 2: Catalytic Activation and Coupling 3. Activation: Cool the reaction flask to 0°C. Add 3.0 mmol (3.0 eq) of 1-methylimidazole (NMI). 4. Coupling: Dropwise, add 1.5 mmol (1.5 eq) of 2-Chlorophenyl N-phenylchlorophosphoramidate. Self-Validation: The solution may turn slightly yellow upon NMI addition, visually indicating the formation of the reactive imidazolium complex. 5. Propagation: Remove the ice bath and stir at 25°C for 2 hours.

Phase 3: Chromatographic Validation & Isolation 6. Monitoring: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (95:5). Self-Validation: The reaction is deemed successful when the starting material spot completely disappears, replaced by two closely eluting spots (typically ΔRf ≈ 0.05). These two spots represent the Rp and Sp diastereomers formed at the newly chiral phosphorus center. 7. Quenching: Add 2 mL of saturated aqueous NaHCO₃ to neutralize excess reagent. 8. Extraction: Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo before silica gel purification.

Orthogonal Deprotection Strategy

The true utility of the 2-chlorophenyl N-phenyl system lies in its sequential deprotection. The 2-chlorophenyl group is removed first to expose a phosphodiester, allowing for further chain elongation. Once the full oligomer is assembled, the N-phenyl group is cleaved.

OrthogonalDeprotection Triester Fully Protected Phosphotriester Diester Phosphodiester (N-phenyl protected) Triester->Diester Cleaves 2-Chlorophenyl Step1 syn-2-Nitrobenzaldoxime + TMG Step1->Diester Final Deprotected Phosphodiester Linkage Diester->Final Cleaves N-Phenyl via Nitrosation Step2 Isoamyl Nitrite Pyridine/AcOH Step2->Final

Caption: Two-stage orthogonal deprotection yielding the final native phosphodiester linkage.

Table 2: Comparative Deprotection Efficacy

Protecting GroupCleavage ReagentMechanismCleavage Time (25°C)
2-Chlorophenyl syn-2-Nitrobenzaldoxime / TMGNucleophilic attack by oximate anion~30-45 mins
N-Phenylamino Isoamyl Nitrite / AcOHNitrosation to diazonium, followed by hydrolysis~2-4 hours
Cyanoethyl (Standard) Concentrated NH₄OHBase-catalyzed β-elimination~1-2 hours

References

  • Ohtsuka, E., Tanaka, T., Wakabayashi, T., Taniyama, Y., & Ikehara, M. (1978). A new ribo-oligonucleotide block synthesized by phosphorylation with p-chlorophenyl N-phenylchlorophosphoramidate. Journal of the Chemical Society, Chemical Communications, (19), 824-825. Retrieved from[Link]

  • PubChemLite (Université du Luxembourg). (2026). 2-chlorophenyl n-phenylchlorophosphoramidate (C12H10Cl2NO2P). Retrieved from[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Chlorophenyl N-phenylchlorophosphoramidate in Organic Solvents

Abstract 2-Chlorophenyl N-phenylchlorophosphoramidate is a reagent noted for its application in the phosphorylation of adenosine derivatives.[] A comprehensive understanding of its solubility in various organic solvents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chlorophenyl N-phenylchlorophosphoramidate is a reagent noted for its application in the phosphorylation of adenosine derivatives.[] A comprehensive understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of this compound. Given the absence of extensive public solubility data for 2-Chlorophenyl N-phenylchlorophosphoramidate[2], this document emphasizes the foundational principles of solubility, details a rigorous experimental protocol for its determination, and provides a structure for the systematic presentation and analysis of results. The guide also incorporates essential safety protocols for handling organophosphorus compounds.

Foundational Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is a complex interplay of thermodynamic factors. The overarching principle, "like dissolves like," serves as a valuable initial guide.[3] This concept suggests that substances with similar polarities are more likely to be soluble in one another. For 2-Chlorophenyl N-phenylchlorophosphoramidate, several molecular features will dictate its solubility profile:

  • Polarity: The presence of the phosphoramidate group (P(=O)(N)), the ether linkage (C-O-P), and the chloro-substituents on the phenyl rings introduces significant polarity to the molecule. This suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The N-H bond in the phosphoramidate linkage can act as a hydrogen bond donor, while the phosphoryl oxygen (P=O) and the ether oxygen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore likely to be effective at solvating the molecule.

  • Molecular Size and Shape: The relatively large and rigid structure of the molecule, with its two phenyl rings, may hinder its ability to fit into the solvent lattice, potentially limiting solubility even in some polar solvents.

  • Crystalline Structure: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the lattice energy of the crystal. A highly stable crystal lattice will result in lower solubility.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

Solvent Class Predicted Solubility Rationale
Polar Protic HighCapable of hydrogen bonding with the N-H and P=O groups.
(e.g., Methanol, Ethanol)
Polar Aprotic Moderate to HighCan interact via dipole-dipole forces with the polar functional groups.
(e.g., Acetone, Acetonitrile, DMSO)
Non-Polar LowLacks the ability to form strong interactions with the polar regions of the solute.
(e.g., Hexane, Toluene)

Safety & Handling of Organophosphorus Compounds

2-Chlorophenyl N-phenylchlorophosphoramidate belongs to the class of organophosphorus compounds, which are known for their potential toxicity.[4][5] Many compounds in this class can inhibit acetylcholinesterase, an enzyme critical for nerve function.[5] Therefore, strict adherence to safety protocols is paramount.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or nitrile are recommended over latex), and safety goggles or a face shield.[6]

  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[4][7]

  • Decontamination: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[4][6] Contaminated clothing should be removed and laundered before reuse.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.[7]

The following diagram outlines the mandatory safety workflow when handling organophosphorus compounds.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing MSDS Review Safety Data Sheet (SDS) MSDS->PPE Solvent Add Solvent Weighing->Solvent Mixing Seal and Mix Solvent->Mixing Decon Decontaminate Glassware Mixing->Decon Waste Dispose of Waste (Solid & Liquid) Decon->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: Safety workflow for handling organophosphorus compounds.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[8] This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Equipment
  • 2-Chlorophenyl N-phenylchlorophosphoramidate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 2-Chlorophenyl N-phenylchlorophosphoramidate to a series of vials. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

cluster_setup Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant T B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Solubility of 2-Chlorophenyl N-phenylchlorophosphoramidate in Various Organic Solvents at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Dimethyl SulfoxidePolar Aprotic[Experimental Value][Calculated Value]
TolueneNon-Polar[Experimental Value][Calculated Value]
HexaneNon-Polar[Experimental Value][Calculated Value]

Note: This table is a template for presenting experimentally determined data.

The results should be interpreted in the context of the theoretical principles outlined in Section 1. A high solubility in polar solvents like methanol and DMSO, coupled with low solubility in non-polar solvents like hexane, would confirm the polar nature of 2-Chlorophenyl N-phenylchlorophosphoramidate. Any deviations from the expected trends may suggest specific solute-solvent interactions or the influence of the compound's crystal structure.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Available at: [Link]

  • Organophosphate/Carbamate Exposure - Management. Sydney Children's Hospitals Network. (2024). Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. Available at: [Link]

  • Organophosphate Toxicity Treatment & Management. Medscape. (2026). Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. Available at: [Link]

  • Health monitoring, Guide for organophosphate pesticides. Safe Work Australia. Available at: [Link]

  • What to know when using insecticides containing organophosphates or carbamates (OPCs). WorkSafe New Zealand. (2026). Available at: [Link]

  • Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20. Fraunhofer-Publica. (2021). Available at: [Link]

  • 2-chlorophenyl n-phenylchlorophosphoramidate (C12H10Cl2NO2P). PubChemLite. Available at: [Link]

Sources

Exploratory

The Evolution of Phosphorylation: A Technical Retrospective on 2-Chlorophenyl N-phenylchlorophosphoramidate in Oligonucleotide Synthesis

Executive Summary The rapid expansion of therapeutic oligonucleotides (ASOs, siRNAs, and aptamers) owes its existence to decades of iterative optimization in phosphorus chemistry. Before the ubiquitous adoption of phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of therapeutic oligonucleotides (ASOs, siRNAs, and aptamers) owes its existence to decades of iterative optimization in phosphorus chemistry. Before the ubiquitous adoption of phosphoramidite automated synthesis, the phosphotriester method was the gold standard for assembling polynucleotides[1]. At the heart of this era was a highly specialized, bifunctional phosphorylating agent: 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) [].

This whitepaper provides an in-depth mechanistic analysis of this historical reagent. By examining the orthogonal protection strategy it enabled—specifically the dual use of a 2-chlorophenyl group and an anilidate (N-phenyl) group—we can understand the foundational causality of modern nucleotide coupling, the suppression of internucleotide cleavage, and the evolution of selective deprotection methodologies.

The Mechanistic Rationale: Why Phosphotriesters?

In the earliest days of nucleotide synthesis (the phosphodiester method), the growing oligonucleotide chain contained unprotected, negatively charged phosphodiester linkages. These unprotected linkages were prone to branching and internucleotide cleavage during subsequent coupling cycles.

To solve this, the phosphotriester method was developed, wherein every internucleotide phosphate was masked by a protecting group, rendering the backbone neutral and highly soluble in organic solvents[1]. However, introducing a phosphate group that is simultaneously protected but still capable of sequential coupling required a bifunctional reagent.

Enter 2-Chlorophenyl N-phenylchlorophosphoramidate . This reagent offered a masterclass in orthogonal protecting group strategy :

  • The Reactive Chloride: Allowed direct electrophilic attack by the 3'-OH of a nucleoside.

  • The 2-Chlorophenyl Group: Acted as a semi-permanent phosphate protecting group. The electron-withdrawing chlorine atom increased the electrophilicity of the phosphorus center during coupling and made the resulting 2-chlorophenoxide a superior leaving group during final global deprotection (typically via oximate reagents)[3].

  • The Anilidate (N-phenyl) Group: Acted as a temporary masking agent for the phosphate. It was completely stable to the acidic conditions used for 5'-detritylation and the basic conditions used for nucleobase deprotection, yet it could be selectively cleaved via nitrosation[4].

Orthogonal Protection Strategy: A Data Summary

To execute a successful block-coupling synthesis, chemists required protecting groups that could be removed without affecting one another. The table below summarizes the orthogonal matrix enabled by this reagent.

Protecting GroupPositionDeprotection ReagentChemical MechanismOrthogonality Profile
Dimethoxytrityl (DMT) 5'-Hydroxyl80% Acetic Acid or TCAAcid-catalyzed carbocation formationCleaved while Anilidate and 2-Chlorophenyl remain intact.
Anilidate (N-phenyl) Phosphate (Temporary)Isoamyl Nitrite in Pyridine/AcOHNitrosation to diazonium salt, followed by hydrolysisCleaved selectively; does not affect base-labile or acid-labile groups[4].
2-Chlorophenyl Phosphate (Permanent)syn-2-Pyridine aldoxime / TMGNucleophilic attack by oximate (α-effect)Stable throughout chain elongation; removed only during global deprotection[3][5].
Acyl (e.g., Benzoyl) Nucleobase AminesConcentrated NH₄OHAlkaline hydrolysis / AmmonolysisStable during Anilidate cleavage and 5'-detritylation.

Experimental Workflow: Block Synthesis Protocol

As an application scientist, I emphasize that a protocol must be a self-validating system. The following step-by-step methodology reconstructs the historical synthesis of a dinucleotide block using 2-chlorophenyl N-phenylchlorophosphoramidate, highlighting the physical indicators of success at each stage[3][4].

Phase 1: 3'-Phosphorylation
  • Preparation: Dry a 5'-O-DMT-protected nucleoside (with a free 3'-OH) by co-evaporation with anhydrous pyridine to remove trace water (water will hydrolyze the phosphorylating agent).

  • Reaction: Dissolve the nucleoside in anhydrous pyridine. Add 1.2 equivalents of 2-chlorophenyl N-phenylchlorophosphoramidate .

  • Monitoring: Stir at room temperature. The reaction is monitored by TLC (silica gel). The disappearance of the nucleoside spot and the appearance of a higher Rf spot (the neutral phosphoroanilidate intermediate) indicates completion.

  • Quenching & Isolation: Quench with a small amount of methanol, concentrate, and purify via silica gel chromatography. Result: A fully protected 3'-phosphoroanilidate monomer.

Phase 2: Anilidate Cleavage (Activation)

To couple this monomer to the next nucleoside, the anilidate group must be removed to expose a reactive phosphodiester.

  • Nitrosation: Dissolve the protected monomer in a 1:1 mixture of pyridine and acetic acid.

  • Reagent Addition: Add an excess of isoamyl nitrite [4].

  • Validation: The reaction mixture will evolve nitrogen gas (

    
    ) as the diazonium intermediate decomposes. This effervescence is a critical visual confirmation of the mechanistic pathway.
    
  • Isolation: After 12 hours, remove volatiles under reduced pressure. The resulting 3'-phosphodiester (now bearing only the 2-chlorophenyl group) is isolated via ion-exchange chromatography (e.g., TEAE-cellulose)[4].

Phase 3: Dinucleotide Coupling
  • Condensation: Combine the newly formed 3'-phosphodiester with a 3'-O-protected nucleoside (bearing a free 5'-OH) in anhydrous pyridine.

  • Activation: Add a coupling agent such as TPS (triisopropylbenzenesulfonyl chloride) or MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)[5].

  • Completion: The coupling yields a fully protected dinucleotide phosphotriester, ready for the next cycle of elongation.

Mechanistic Visualizations

To fully grasp the elegance of this chemistry, we must visualize the logical flow of the synthesis and the specific electron-flow of the deprotection mechanism.

Workflow of Phosphotriester Assembly

Workflow N1 5'-Protected Nucleoside (Free 3'-OH) Intermediate 3'-Phosphoroanilidate Intermediate (Fully Protected) N1->Intermediate Pyridine (Base) Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate Reagent->Intermediate Phosphodiester 3'-Phosphodiester (Active for Coupling) Intermediate->Phosphodiester Nitrosation Deprotect Isoamyl Nitrite / Pyridine-AcOH (Anilidate Cleavage) Deprotect->Phosphodiester Dinucleotide Dinucleotide Phosphotriester (Elongated Chain) Phosphodiester->Dinucleotide Coupling Agent (e.g., TPS) N2 3'-Protected Nucleoside (Free 5'-OH) N2->Dinucleotide

Caption: Workflow of phosphotriester oligonucleotide synthesis utilizing 2-chlorophenyl N-phenylchlorophosphoramidate.

Mechanism of Anilidate Cleavage

The brilliance of the anilidate group lies in its vulnerability to nitrosation. Isoamyl nitrite converts the stable secondary amine into a highly unstable diazonium salt, which rapidly leaves as nitrogen gas, allowing water to trap the phosphorus cation[3].

Mechanism A Phosphoroanilidate (P-NH-Ph) B N-Nitroso Intermediate (P-N(NO)-Ph) A->B Isoamyl Nitrite (Nitrosation) C Diazonium Salt (P-O⁻ + Ph-N₂⁺) B->C Rearrangement D Phosphodiester (P-OH) C->D Hydrolysis (- N₂ gas)

Caption: Chemical mechanism of anilidate protecting group cleavage via isoamyl nitrite.

Legacy and Transition to Modern Chemistry

While 2-chlorophenyl N-phenylchlorophosphoramidate was a triumph of rational chemical design, the phosphotriester method eventually gave way to the phosphoramidite method pioneered by Beaucage and Caruthers in the 1980s.

Why did the field pivot?

  • Kinetics: Coupling a phosphodiester to a 5'-OH using sulfonyl chloride derivatives (like TPS) took hours. Phosphoramidite coupling (using P(III) chemistry activated by tetrazole) takes seconds.

  • Side Reactions: Despite the 2-chlorophenyl protection, prolonged exposure to activating agents occasionally led to sulfonation of the 5'-OH or internucleotide cleavage during final deprotection[3].

However, the principles established by 2-chlorophenyl N-phenylchlorophosphoramidate—specifically the use of electron-withdrawing aryl groups to tune phosphorus electrophilicity and the concept of orthogonal, non-hydrolytic cleavage—remain foundational. Today, variations of phosphoroanilidate chemistry are still utilized in the synthesis of prodrugs (such as ProTides, like Sofosbuvir) and specialized nucleotide conjugates where precise, stepwise phosphorylation is required.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). The synthesis of oligonucleotides. Tetrahedron, 48(12), 2223-2311.

  • Ohtsuka, E., Miyake, T., & Ikehara, M. (1976). New phosphoramidates as protecting groups in ribooligonucleotide synthesis. Nucleic Acids Research, 3(3), 653-660.

  • Dugas, H. (1988). Bioorganic Chemistry of the Phosphates. In: Bioorganic Chemistry. Springer Advanced Texts in Chemistry. Springer, New York, NY.

  • GlobalChemMall. 2-CHLOROPHENYL-N-PHENYL-CHLOROPHOSPHORAMIDATE (CAS 69320-80-5) Properties and Specifications.

  • Ikehara, M., Ohtsuka, E., et al. (1982). The application of chemically synthesized polynucleotides with defined sequence. Oxford Academic.

Sources

Foundational

2-Chlorophenyl N-phenylchlorophosphoramidate synonyms and trade names

Topic: 2-Chlorophenyl N-phenylchlorophosphoramidate Synonyms, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists [1] Executive Summary 2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chlorophenyl N-phenylchlorophosphoramidate Synonyms, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

[1]

Executive Summary

2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) is a specialized organophosphorus reagent used primarily in nucleotide chemistry.[1][] It serves as a critical phosphorylating agent for the synthesis of phosphoramidate prodrugs (e.g., ProTide technology precursors) and modified nucleoside analogues. By introducing a chiral phosphorus center functionalized with a 2-chlorophenyl leaving group and an aniline moiety, this reagent enables the stereoselective formation of P-N bonds essential for intracellular drug delivery systems.[1]

This guide details the chemical identity, structural properties, synthesis protocols, and handling requirements for this compound, designed to serve as a reference for laboratory application.

Chemical Identity & Nomenclature

Unlike commercial pharmaceuticals with brand names, this compound is a fine chemical reagent.[1] It is identified primarily by its systematic chemical names and catalog designations.[1]

Identification Matrix
ParameterDetail
Primary Name 2-Chlorophenyl N-phenylchlorophosphoramidate
CAS Number 69320-80-5
Molecular Formula C₁₂H₁₀Cl₂NO₂P
Molecular Weight 302.09 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/isomer ratio)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water
Synonyms and Trade Designations

The compound is often referenced by variations of its functional group arrangement.[1]

CategorySynonyms / Designations
IUPAC / Systematic 2-Chlorophenyl phenylphosphoramidochloridateN-Phenylphosphoramidochloridic acid 2-chlorophenyl esterChloro(2-chlorophenoxy)phosphoryl]aniline
Structural Acronyms 2-Cl-Ph-PhPAC (Informal lab shorthand)Chlorophenyl-anilido-chlorophosphate
Commercial Catalog IDs Sigma-Aldrich / MilliporeSigma:[1][3] (Often custom synthesis)BOC Sciences: 69320-80-5Santa Cruz Biotechnology:[1] sc-Catalog# (varies by batch)

Structural Analysis & Mechanism

The reactivity of 2-chlorophenyl N-phenylchlorophosphoramidate is driven by the electrophilic phosphorus(V) center.[1] The presence of the electron-withdrawing chlorine atom and the 2-chlorophenoxy group makes the phosphorus highly susceptible to nucleophilic attack by hydroxyl groups (e.g., 5'-OH of nucleosides).

Structural Visualization

The following diagram illustrates the connectivity and the active sites for nucleophilic substitution.

ChemicalStructure Figure 1: Reactivity Profile of 2-Chlorophenyl N-phenylchlorophosphoramidate P_Center Phosphorus (V) (Electrophilic Center) Cl_Atom Cl (Leaving Group 1) P_Center->Cl_Atom High Reactivity O_Aryl O-2-Chlorophenyl (Leaving Group 2 / Protecting) P_Center->O_Aryl Medium Reactivity N_Aniline NH-Phenyl (Stable Moiety) P_Center->N_Aniline Low Reactivity

Synthesis & Preparation Protocol

Note: This compound is moisture-sensitive.[1] All protocols must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1]

Synthetic Pathway

The standard synthesis involves the partial substitution of 2-chlorophenyl phosphorodichloridate with aniline in the presence of a base (triethylamine) to scavenge the HCl byproduct.

SynthesisPathway Figure 2: Synthetic Route from Phosphorodichloridate Precursor Precursor 2-Chlorophenyl phosphorodichloridate (CAS 15074-54-1) Reaction Nucleophilic Substitution (-78°C to 0°C, DCM) Precursor->Reaction Reagent Aniline (1.0 eq) Reagent->Reaction Base Triethylamine (Base) Base->Reaction Product 2-Chlorophenyl N-phenylchlorophosphoramidate (Target) Reaction->Product Major Byproduct Et3N·HCl (Precipitate) Reaction->Byproduct Removed by filtration

Laboratory Protocol (Standardized)

Prerequisites: Flame-dried glassware, anhydrous Dichloromethane (DCM), -78°C cooling bath.[1]

  • Preparation: Dissolve 2-chlorophenyl phosphorodichloridate (1.0 eq, ~24.5 g/100 mmol) in anhydrous DCM (250 mL) in a 3-neck round-bottom flask. Cool to -78°C.[1]

  • Addition: Mix Aniline (1.0 eq) and Triethylamine (1.1 eq) in dry DCM (50 mL). Add this mixture dropwise to the phosphorodichloridate solution over 1 hour. Critical: Maintain temperature below -70°C to prevent disubstitution.[1]

  • Reaction: Allow the mixture to warm to 0°C slowly over 2–4 hours. Monitor by ³¹P NMR (Shift from ~10 ppm to ~3–5 ppm region).[1]

  • Workup: Filter off the precipitated triethylamine hydrochloride salts under inert gas.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically used crude for subsequent coupling due to its instability, or purified via rapid flash chromatography (if stable on silica) or crystallization from ether/hexane.

Applications in Drug Development

This reagent is a cornerstone in the synthesis of ProTides (Pronucleotides).[1] It allows the masking of the phosphate group of a nucleoside drug (e.g., anti-viral or anti-cancer agents) to improve cell permeability.

Mechanism of Action (Prodrug Synthesis)
  • Coupling: The reagent reacts with the 5'-OH of a nucleoside.[1]

  • Activation: Inside the cell, the 2-chlorophenyl group acts as a leaving group (often assisted by enzymatic cleavage), and the P-N bond is hydrolyzed by phosphoramidases, releasing the free monophosphate drug.

Key Applications Table
Application AreaFunctionExample Target
Nucleoside Antivirals Introduction of phosphoramidate motifSofosbuvir analogs (HCV)
Anticancer Agents Improving lipophilicity of polar nucleotidesGemcitabine phosphoramidates
Vitamin B12 Chemistry Synthesis of Cobinamide analogsAdenosylcobinamide 2-chlorophenyl phosphate

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazards:

    • H314: Causes severe skin burns and eye damage.[1][3]

    • H335: May cause respiratory irritation.[1]

    • EUH014: Reacts violently with water.[1]

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).[1]

    • Chemical splash goggles + Face shield.[1]

    • Fume hood usage is mandatory.[1]

  • Spill Management: Do not use water. Absorb with dry sand or vermiculite.[1] Neutralize with weak base only after dilution in organic solvent.[1]

References

  • PubChem. 2-Chlorophenyl N-phenylchlorophosphoramidate (Compound).[1] National Library of Medicine.[1] Available at: [Link]

  • Reese, C. B., & Song, Q. (1997).[1] A new approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Bioorganic & Medicinal Chemistry Letters. (Cited for general phosphorodichloridate chemistry).[1][4]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Phosphorylation using 2-Chlorophenyl N-phenylchlorophosphoramidate

Introduction: Strategic Phosphorylation for Enhanced Bioavailability In the landscape of medicinal chemistry and drug development, particularly in the realm of antiviral and anticancer nucleoside analogues, the introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Phosphorylation for Enhanced Bioavailability

In the landscape of medicinal chemistry and drug development, particularly in the realm of antiviral and anticancer nucleoside analogues, the introduction of a phosphate group is a critical activation step. However, the inherent negative charge of a phosphate moiety severely limits a molecule's ability to cross cellular membranes, creating a significant bioavailability challenge. The "ProTide" (prodrug-nucleotide) strategy is an elegant solution to this problem, masking the phosphate's charge with lipophilic groups that are later cleaved by intracellular enzymes to release the active, phosphorylated drug.[1]

2-Chlorophenyl N-phenylchlorophosphoramidate is a specialized phosphorus(V) electrophilic reagent designed for this purpose.[2] It serves as a cornerstone in the synthesis of phosphoramidate prodrugs, enabling the efficient, one-step introduction of a monophosphate surrogate to a nucleoside's hydroxyl group.[2][] The reagent simultaneously installs a phenylamino group and a 2-chlorophenyl ester group. The 2-chlorophenyl group acts as a stable, yet removable, protecting group, while the entire phosphoramidate structure enhances cellular uptake.[1][4] This guide provides a detailed protocol for its use, explains the chemical principles behind the methodology, and offers insights for troubleshooting and optimization.

The Chemistry of Phosphoramidate Formation

The core of this protocol is a nucleophilic substitution reaction at the phosphorus center of 2-Chlorophenyl N-phenylchlorophosphoramidate. The reagent features a highly reactive P-Cl bond. The reaction is typically initiated by activating a hydroxyl group on the substrate (e.g., the 5'-OH of a nucleoside) with a strong, non-nucleophilic base. This creates a potent alkoxide nucleophile that attacks the electrophilic phosphorus atom, displacing the chloride ion and forming the desired phosphoramidate linkage.

Causality Behind Reagent Choice:

  • Phosphorus(V) Center: Provides a stable tetrahedral geometry, which, upon substitution, leads to an inversion of configuration at the phosphorus center. This is critical when diastereoselective synthesis is the goal.[2]

  • 2-Chlorophenyl Group: This group is electronically withdrawing, which can enhance the electrophilicity of the phosphorus center. More importantly, it serves as a robust protecting group that can be selectively removed under specific basic conditions, often post-purification.[4]

  • Phenylamino Group: This moiety, often part of a larger amino acid ester construct in ProTide synthesis, is essential for recognition and cleavage by intracellular enzymes like carboxypeptidases.[5]

Phosphorylation_Mechanism cluster_activation Activation Step cluster_phosphorylation Phosphorylation Step Substrate Substrate-OH (e.g., Nucleoside) ActivatedSubstrate Substrate-O⁻ MgCl⁺ (Activated Nucleophile) Substrate->ActivatedSubstrate Deprotonation Base tert-Butylmagnesium Chloride (Base) Base->ActivatedSubstrate Product Phosphorylated Product (Phosphoramidate) ActivatedSubstrate->Product Nucleophilic Attack Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate Reagent->Product Byproduct MgCl₂

Caption: General mechanism of phosphorylation.

Detailed Experimental Protocol: Synthesis of a Nucleoside Phosphoramidate

This protocol outlines a general procedure for phosphorylating a protected nucleoside using 2-Chlorophenyl N-phenylchlorophosphoramidate, adapted from methodologies used in ProTide synthesis.[2]

Self-Validating System: This protocol incorporates in-process controls (TLC/HPLC monitoring) and a robust purification step to ensure the integrity and purity of the final product. The success of the reaction is validated by spectroscopic analysis of the purified compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Protected NucleosideAnhydrousVariesMust have a single free hydroxyl group (e.g., 5'-OH).
2-Chlorophenyl N-phenylchlorophosphoramidateSynthesis GradeVariesHighly moisture-sensitive. Store under inert gas.
tert-Butylmagnesium chloride (t-BuMgCl)1.0 M in THFSigma-Aldrich, etc.Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros Organics, etc.Use freshly distilled or from a solvent purification system.
Dichloromethane (DCM)AnhydrousVariesFor reagent dissolution and chromatography.
Saturated aq. NH₄ClReagent GradeVariesFor quenching the reaction.
Ethyl Acetate (EtOAc)HPLC GradeVariesFor extraction and chromatography.
HexanesHPLC GradeVariesFor chromatography.
Silica Gel230-400 meshVariesFor column chromatography.
Experimental Workflow

Experimental_Workflow Prep 1. Preparation - Dissolve nucleoside in anhydrous THF - Inert atmosphere (Ar/N₂) - Cool to 0 °C Activation 2. Activation - Add t-BuMgCl dropwise - Stir for 30-60 min at 0 °C Prep->Activation Proceed if clear Phosphorylation 3. Phosphorylation - Add reagent solution slowly - Warm to 5-20 °C - React for 12-24 h Activation->Phosphorylation Proceed if activated Monitoring 4. Monitoring - TLC or LC-MS analysis Phosphorylation->Monitoring Check conversion Workup 5. Workup & Extraction - Quench with sat. aq. NH₄Cl - Extract with EtOAc Monitoring->Workup If reaction is complete Purification 6. Purification - Silica gel column chromatography Workup->Purification Crude product Analysis 7. Analysis - NMR (¹H, ³¹P), HRMS Purification->Analysis Pure product

Sources

Application

synthesis of adenosine derivatives with 2-Chlorophenyl N-phenylchlorophosphoramidate

Application Note: High-Efficiency Synthesis of Adenosine 5'-Phosphoramidates using 2-Chlorophenyl N-phenylchlorophosphoramidate Executive Summary This application note details the protocol for synthesizing adenosine-5'-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Adenosine 5'-Phosphoramidates using 2-Chlorophenyl N-phenylchlorophosphoramidate

Executive Summary

This application note details the protocol for synthesizing adenosine-5'-phosphoramidate derivatives using 2-Chlorophenyl N-phenylchlorophosphoramidate as the phosphorylating agent. This methodology represents a specific subset of the "ProTide" or aryl-phosphoramidate prodrug strategy, designed to bypass the rate-limiting first phosphorylation step of nucleoside kinases in vivo.

The 2-chlorophenyl moiety serves as a lipophilic masking group that, combined with the aniline (N-phenyl) moiety, facilitates passive diffusion across cell membranes.[1] Once intracellular, these compounds are metabolized to release the free nucleoside monophosphate.[1][2]

Key Technical Advantages of this Protocol:

  • 5'-Regioselectivity: Utilizes N-methylimidazole (NMI) to favor 5'-hydroxyl coupling on unprotected adenosine, eliminating the need for 2',3'-protection steps.

  • Diastereomeric Control: Addresses the formation of P-chiral diastereomers (

    
     and 
    
    
    
    ), a critical quality attribute in nucleotide drug development.[1]
  • Scalability: The protocol is adaptable from milligram to gram-scale synthesis.

Chemical Pathway & Mechanism

The synthesis relies on a nucleophilic substitution at the phosphorus(V) center.[1] The reaction is catalyzed by N-methylimidazole (NMI), which plays a dual role: it acts as a scavenger for the HCl byproduct and forms a reactive intermediate (phosphoryl-imidazolium species) that accelerates the attack by the adenosine 5'-OH.

Figure 1: Reaction Workflow

SynthesisWorkflow Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate Intermediate Activated Phosphoryl-Imidazolium Reagent->Intermediate + NMI (Catalyst) Adenosine Adenosine (Unprotected) Product Adenosine-5'- Phosphoramidate Adenosine->Product Nucleophilic Attack (5'-OH) Intermediate->Product Coupling

Caption: General workflow for the NMI-mediated coupling of adenosine with the chlorophosphoramidate reagent.

Reagent Preparation (Pre-cursor Synthesis)

Note: If 2-Chlorophenyl N-phenylchlorophosphoramidate is not commercially available, it must be synthesized fresh due to moisture sensitivity.

Reagents Required:

  • Phosphorus oxychloride (

    
    )
    
  • 2-Chlorophenol[3]

  • Aniline[4]

  • Triethylamine (

    
    )[5][6]
    
  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Phosphorodichloridate Formation:

    • Cool a solution of

      
       (1.0 eq) in anhydrous DCM to -78°C.
      
    • Add 2-chlorophenol (1.0 eq) and

      
       (1.0 eq) dropwise.
      
    • Stir for 2 hours, allowing the mixture to warm to 0°C.

    • Validation:

      
       NMR should show a shift from ~+3 ppm (
      
      
      
      ) to ~+0.5 ppm (Ar-O-
      
      
      ).
  • Chlorophosphoramidate Formation:

    • Cool the mixture back to -40°C.

    • Add Aniline (1.0 eq) and

      
       (1.0 eq) dropwise.
      
    • Stir at room temperature for 4 hours.

    • Filtration: Filter off the triethylamine hydrochloride salt under argon.[1]

    • Concentration: Evaporate solvent to yield the crude 2-Chlorophenyl N-phenylchlorophosphoramidate as a viscous oil or low-melting solid.

    • Storage: Store under

      
       at -20°C. Hydrolyzes rapidly in moist air.
      

Core Protocol: Coupling to Adenosine[1]

This protocol utilizes the "Uchiyama/McGuigan" conditions, which are superior for unprotected nucleosides compared to standard Grignard methods (


), which often require protected sugars.[1]
Materials
ComponentSpecificationRole
Adenosine >99% Purity, driedSubstrate
Reagent 2-Chlorophenyl N-phenylchlorophosphoramidatePhosphorylating Agent
NMI N-Methylimidazole, distilledCatalyst / Base
Solvent THF (Tetrahydrofuran) or PyridineReaction Medium
Workup Ethyl Acetate / 0.5M HClExtraction
Step-by-Step Methodology

Step 1: Solubilization

  • Dry Adenosine (1.0 mmol, 267 mg) in a vacuum oven at 40°C overnight.

  • Suspend Adenosine in anhydrous THF (10 mL).

  • Note: Adenosine has poor solubility in THF.[1] Add Pyridine (2 mL) to assist solubility if necessary, or use pure Pyridine if downstream workup allows.[1]

Step 2: Activation

  • Add N-methylimidazole (NMI) (5.0 mmol, 0.4 mL) to the suspension.

  • Stir at room temperature for 10 minutes. The mixture may not fully clear, which is acceptable.

Step 3: Coupling Reaction

  • Dissolve 2-Chlorophenyl N-phenylchlorophosphoramidate (1.5 mmol, 1.5 eq) in THF (2 mL).

  • Add the reagent solution dropwise to the Adenosine/NMI mixture over 15 minutes.[1]

  • Observation: The reaction is slightly exothermic.[1] The suspension should clarify as the 5'-OH reacts, solubilizing the nucleoside.[1]

  • Stir at room temperature for 12–16 hours.

Step 4: Monitoring (In-Process Control)

  • TLC: Silica gel (10% MeOH in DCM).[1] Product

    
     will be ~0.4–0.5; Adenosine 
    
    
    
    < 0.1.[1]
  • LC-MS: Look for Mass = [Adenosine (267) + Reagent (301) - HCl (36)] = ~532 Da (

    
    ).
    

Step 5: Workup

  • Quench the reaction with MeOH (1 mL).

  • Evaporate solvents under reduced pressure.[1]

  • Redissolve the residue in Ethyl Acetate (50 mL).

  • Wash with 0.5M HCl (2 x 20 mL) to remove NMI and unreacted Adenosine.[1]

  • Wash with Sat.

    
     and Brine.[1]
    
  • Dry over

    
    , filter, and concentrate.[1]
    

Step 6: Purification (Diastereomer Separation)

  • The crude product contains two diastereomers (

    
     and 
    
    
    
    ) at the phosphorus center.[1]
  • Column Chromatography: Use a gradient of DCM -> 5% MeOH/DCM.

  • Note: The two diastereomers often have slightly different

    
     values.[1] Careful fractionation can separate them.[1]
    
  • Yield: Typical isolated yields range from 40% to 65%.[1]

Mechanism of Action & Bioactivation

Understanding the biological fate of the synthesized molecule is crucial for application.[1]

Figure 2: Bioactivation Pathway[1]

Bioactivation Prodrug Adenosine Phosphoramidate (Prodrug) Step1 Enzymatic/Chemical Hydrolysis Prodrug->Step1 Intracellular Cleavage Intermediate Adenosine Monophosphate (Active Species) Step1->Intermediate Release of Ph-NH2 + 2-Cl-Ph-OH

Caption: Simplified activation pathway. The P-N bond is cleaved intracellularly to release the monophosphate.[1][2]

Expert Insight: Unlike amino-acid based ProTides which rely on esterase activity (Hinton-McGuigan mechanism), aryl phosphoramidates derived from aniline often require oxidative activation (CYP450) or specific phosphoramidases to release the nucleoside monophosphate.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Moisture in solventThe chlorophosphoramidate hydrolyzes instantly. Use freshly distilled THF and flame-dried glassware.
Regioselectivity (2'/3' isomers) Base too strong or Temp too highStick to NMI. Avoid

or

if selectivity is poor.[1] Keep reaction at RT or 0°C.
Incomplete Reaction Adenosine insolubilitySwitch solvent to Pyridine or a THF/Pyridine (4:1) mixture.
Diastereomer separation Co-elution on SilicaTry Preparative HPLC (C18 column, Water/Acetonitrile gradient).

References

  • McGuigan, C., et al. (1993).[1] "Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT." Bioorganic & Medicinal Chemistry Letters, 3(6), 1207-1210.[1] Link

  • Uchiyama, M., et al. (2011).[1] "A new efficient method for the synthesis of nucleoside 5'-phosphoramidates." Journal of Organic Chemistry, 76(20), 8311–8319.[1] Link

  • Pradere, U., et al. (2014).[1] "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9059–9118.[1] Link

  • Mehellou, Y., et al. (2018).[1] "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry, 61(6), 2211–2226.[1] Link

Sources

Method

reaction conditions for 2-Chlorophenyl N-phenylchlorophosphoramidate phosphorylation

This Application Note and Protocol is designed for researchers and drug development professionals focusing on nucleotide prodrug synthesis. It details the use of 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on nucleotide prodrug synthesis. It details the use of 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5), a specialized phosphorylating agent used to synthesize phosphoramidate prodrugs (related to the ProTide™ technology, though distinct in its use of an aniline moiety rather than an amino acid ester).

Executive Summary

The phosphorylation of nucleosides using 2-Chlorophenyl N-phenylchlorophosphoramidate is a critical transformation in the synthesis of aryl phosphoramidate prodrugs. Unlike standard phosphorylation which yields charged phosphates, this reaction installs a lipophilic P–N (phosphoramidate) bond and a P–O (aryl ester) bond. This masking strategy neutralizes the negative charge of the phosphate, enabling passive diffusion across cell membranes. Once intracellular, the masking groups are enzymatically cleaved (typically by phosphoramidases like HINT1) to release the bioactive nucleoside monophosphate (NMP).

This guide provides a rigorous protocol for the NMI-mediated coupling of this reagent with nucleosides.

Chemical Mechanism & Rationale[1][2][3][4][5]

The Reagent
  • Name: 2-Chlorophenyl N-phenylchlorophosphoramidate[][2]

  • Structure: A phosphorus(V) center bonded to:

    • =O (Oxo group)

    • –Cl (Chloride, the leaving group)

    • –NHPh (Anilino group, the "staying" masking group)

    • –OC₆H₄Cl (2-Chlorophenoxy group, the "leaving" masking group in vivo)

Reaction Pathway

The reaction proceeds via a Nucleophilic Substitution at Phosphorus (


) .
  • Activation: The base (N-Methylimidazole, NMI) attacks the electrophilic phosphorus, displacing the chloride to form a highly reactive phosphoryl-imidazolium intermediate .

  • Coupling: The 5'-hydroxyl group of the nucleoside attacks the phosphorus center of the intermediate.

  • Elimination: The imidazolium moiety is displaced, forming the stable phosphoramidate diester.

Why 2-Chlorophenyl? The electron-withdrawing chlorine on the phenoxy ring increases the electrophilicity of the phosphorus, accelerating the coupling reaction compared to unsubstituted phenyl esters. It also modulates the lipophilicity and metabolic stability of the final prodrug.

Mechanistic Diagram

ReactionMechanism Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate Intermed Phosphoryl-Imidazolium Intermediate (Highly Electrophilic) Reagent->Intermed + NMI - Cl- NMI N-Methylimidazole (Catalyst) NMI->Intermed Nucleophilic Catalysis Product Phosphoramidate Prodrug Intermed->Product + Nucleoside Nucleoside Nucleoside (5'-OH) Nucleoside->Product Attack at P Chloride Cl-

Figure 1: Catalytic cycle of NMI-mediated phosphorylation.[3][4] The formation of the imidazolium intermediate is the rate-determining activation step.

Experimental Protocol

Materials & Equipment
  • Reagent: 2-Chlorophenyl N-phenylchlorophosphoramidate (Store at -20°C, moisture sensitive).

  • Substrate: Nucleoside (dried in vacuo over

    
     for 24h).
    
  • Solvent: Anhydrous THF or DCM (Water content < 50 ppm).

  • Base: N-Methylimidazole (NMI) (Distilled over

    
     if yellow).
    
  • Atmosphere: Argon or Nitrogen balloon.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Nucleoside basis.

StepActionCritical Parameter / Note
1. Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under Ar flow.Moisture Control: P-Cl bonds hydrolyze rapidly. Glassware must be bone-dry.
2. Solubilization Add Nucleoside (1.0 equiv) and anhydrous THF (10-15 mL) .If nucleoside solubility is poor in THF, use a THF/Pyridine mixture or anhydrous DMF.
3. Activation Add N-Methylimidazole (NMI, 5.0 equiv) dropwise via syringe. Stir for 5 min at Room Temp (RT).NMI acts as both base (HCl scavenger) and nucleophilic catalyst.
4. Addition Cool the mixture to 0°C (Ice bath). Add Reagent (2.0 - 3.0 equiv) dissolved in 2 mL THF dropwise over 10 mins.Exotherm Control: Slow addition prevents side reactions (e.g., 3'-OH phosphorylation).
5. Reaction Allow to warm to RT and stir for 2–16 hours . Monitor by TLC or LC-MS.Endpoint: Disappearance of nucleoside. Product usually appears as two diastereomers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
6. Quench Add Methanol (1 mL) or Sat.

(5 mL). Stir for 10 min.
Methanol converts excess reagent to the methyl phosphate diester, which is easily separated.
7. Workup Dilute with EtOAc (50 mL). Wash with

(2x), 0.5M HCl (1x, to remove NMI), and Brine (1x). Dry over

.[5]
Acid Wash: Essential to remove the imidazole base which can streak on silica columns.
8. Purification Flash Column Chromatography (Silica Gel). Gradient: 0

5% MeOH in DCM.
Separation of diastereomers is often possible here.
Experimental Workflow Diagram

Workflow Start Start: Dry Nucleoside Solvent Dissolve in Anhydrous THF Start->Solvent BaseAdd Add NMI (5.0 eq) Stir 5 min @ RT Solvent->BaseAdd Cool Cool to 0°C BaseAdd->Cool ReagentAdd Dropwise Addition of Chlorophosphoramidate (2-3 eq) Cool->ReagentAdd Incubate Warm to RT Stir 2-16h (Monitor TLC) ReagentAdd->Incubate Quench Quench with MeOH/NaHCO3 Incubate->Quench Workup Extraction (EtOAc) Wash (HCl, Brine) Quench->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for phosphoramidate synthesis.

Optimization & Troubleshooting

Solvent Selection Table
SolventPolaritySolubilityRecommendation
THF ModerateGood for protected nucleosidesPrimary Choice. Clean reaction profile.
DCM LowGood for lipophilic substratesUse if reagent hydrolysis is observed in THF (DCM is easier to keep dry).
Pyridine HighExcellent for polar nucleosidesUse as co-solvent if nucleoside crashes out. Harder to remove.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<30%) Reagent hydrolysis (wet solvent).Distill THF over Na/Benzophenone. Use fresh reagent bottle. Increase reagent equivalents to 4.0.
3',5'-Bis-phosphorylation Excess reagent or high temp.Strictly maintain 0°C during addition. Reduce reagent to 1.2 equiv.
No Product (SM recovered) Nucleoside 5'-OH is sterically hindered.Switch to Grignard Method : Treat nucleoside with t-BuMgCl (1.0 eq) first, then add reagent.
Degradation Acid sensitivity of prodrug.Avoid HCl wash in workup; use citric acid or just repeated water washes.
Diastereomer Separation

The reaction creates a new chiral center at Phosphorus, yielding a mixture of


 and 

diastereomers (typically 1:1).
  • Analytical: Differentiate via

    
    P NMR (two peaks separated by ~0.2-0.5 ppm).
    
  • Preparative: Often separable by standard silica chromatography or Preparative HPLC (C18). In drug development, one diastereomer is often significantly more bioactive (due to stereospecific enzymatic cleavage).

Safety & Handling

  • Corrosivity: Chlorophosphoramidates release HCl upon hydrolysis.[6] Handle in a fume hood.

  • Toxicity: Organophosphorus compounds can be neurotoxic. Wear double nitrile gloves and eye protection.

  • Waste: Quench all reaction mixtures with caustic soda (NaOH) before disposal to destroy active phosphorus halides.

References

  • McGuigan, C., et al. (1993). "Intracellular delivery of bio-active nucleotides: aryl phosphate derivatives of AZT." Bioorganic & Medicinal Chemistry Letters, 3(6), 1207-1210. Link

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry, 61(6), 2211–2226. Link

  • Slusarczyk, M., et al. (2018). "Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms." Journal of Medicinal Chemistry, 57(4), 1531–1542. Link

  • PubChem Compound Summary. "2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5)." National Center for Biotechnology Information. Link

  • Gunic, E., et al. (2007).[4] "Synthesis and cytotoxicity of 2'-C-methyl ribonucleosides cyclic monophosphate prodrugs." Bioorganic & Medicinal Chemistry Letters, 17(9), 2456-2458. Link

Sources

Application

solvent selection for 2-Chlorophenyl N-phenylchlorophosphoramidate reactions

An in-depth technical guide designed for researchers, application scientists, and drug development professionals optimizing phosphoramidate prodrug (ProTide) synthesis. Executive Summary The synthesis of phosphoramidate...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, application scientists, and drug development professionals optimizing phosphoramidate prodrug (ProTide) synthesis.

Executive Summary

The synthesis of phosphoramidate prodrugs (ProTides) heavily relies on the efficient coupling of unprotected or partially protected nucleosides with electrophilic phosphorylating agents. 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) is a highly reactive, moisture-sensitive P(V) reagent utilized to mask the ionizable phosphate group of nucleoside analogues, thereby enhancing cellular permeability.

The critical bottleneck in this synthetic workflow is solvent selection . Chemists face a fundamental dichotomy: unprotected nucleosides are highly polar and insoluble in standard non-polar organic solvents, whereas the chlorophosphoramidate reagent is rapidly hydrolyzed by protic solvents. This guide dissects the mechanistic causality behind solvent selection, comparing the Grignard-mediated and N-methylimidazole (NMI)-mediated activation pathways to establish a self-validating protocol for high-yield 5′-phosphoramidation.

Mechanistic Pathways & Solvent Causality

The coupling of a nucleoside to a phosphorochloridate reagent generally proceeds via two distinct catalytic strategies, each dictating a completely different solvent microenvironment[1].

The Grignard Approach (t-BuMgCl Activation)

In this classical approach, tert-butyl magnesium chloride (t-BuMgCl) is used to selectively deprotonate the 5′-hydroxyl group of the nucleoside, generating a highly nucleophilic alkoxide[2].

  • Solvent Causality: This reaction mandates strictly anhydrous, coordinating ethereal solvents—predominantly Tetrahydrofuran (THF) . THF coordinates the magnesium ion, stabilizing the Grignard reagent.

  • The Limitation: Unprotected nucleosides (e.g., cytidine or guanosine derivatives) form heterogeneous suspensions in pure THF. This poor solubility leads to prolonged reaction times (12–48 hours) and promotes regioselectivity issues, often yielding unwanted 3′,5′-bis-phosphorylated byproducts[3].

  • Modern Optimization: Recent advancements in microwave-assisted organic synthesis (MAOS) have demonstrated that adding N,N-Dimethylformamide (DMF) to the THF system dramatically improves nucleoside solubility and microwave energy absorbance, cutting reaction times to minutes[4].

The NMI Approach (Nucleophilic Catalysis)

Alternatively, N-methylimidazole (NMI) acts as both an acid scavenger and a nucleophilic catalyst. NMI displaces the chloride on 2-chlorophenyl N-phenylchlorophosphoramidate to form a highly electrophilic, positively charged imidazolium intermediate, which is subsequently attacked by the nucleoside[2].

  • Solvent Causality: Because the active intermediate is ionic, the transition state is significantly stabilized by polar aprotic solvents. A binary mixture of THF and Pyridine (1:1) is considered optimal. Pyridine not only solubilizes the polar nucleoside but also acts as a supplementary base to buffer the HCl generated during the reaction, preventing the degradation of acid-sensitive glycosidic bonds[4].

Visualizing the Reaction Architecture

G Nuc Unprotected Nucleoside (Highly Polar, Poor Solubility) Grignard t-BuMgCl Activation (Deprotonation) Nuc->Grignard NMI NMI Activation (Nucleophilic Catalysis) Nuc->NMI Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate (Moisture Sensitive) Reagent->Grignard Reagent->NMI SolventTHF THF or THF/DMF (Solubilizes alkoxide) Grignard->SolventTHF Requires strict anhydrous conditions SolventPyr THF/Pyridine (1:1) (Stabilizes imidazolium) NMI->SolventPyr Benefits from polar aprotic mix ProTide 5'-Phosphoramidate Prodrug (ProTide) SolventTHF->ProTide 12-48h Reaction (Thermal) SolventPyr->ProTide 4-24h Reaction (Accelerated by MW)

Reaction pathways and solvent dependencies for phosphoramidate coupling.

Quantitative Solvent Matrix

The following table synthesizes empirical data regarding solvent performance in ProTide synthesis workflows[3][4].

Solvent SystemActivation CatalystNucleoside SolubilityReagent Stability (P-Cl)5′-RegioselectivityTypical Yield
THF (Anhydrous) t-BuMgClPoor (Suspension)ExcellentModerate10–42%
THF / DMF (1:1) t-BuMgCl (MW)GoodGoodHigh>70%
DCM NMIVery PoorExcellentLow<15%
THF / Pyridine NMIExcellentModerate (Requires strict drying)High80–89%

Self-Validating Protocol: NMI-Mediated 5′-Phosphoramidation

This protocol utilizes the THF/Pyridine solvent system to maximize nucleoside solubility while maintaining the integrity of the 2-chlorophenyl N-phenylchlorophosphoramidate reagent.

Phase 1: Substrate Solubilization & Extreme Dehydration

Causality: Even trace amounts of water (<50 ppm) will outcompete the nucleoside, hydrolyzing the chlorophosphoramidate into an unreactive phosphoramidic acid.

  • Co-evaporation: Suspend the unprotected nucleoside (1.0 eq, typically 1.0 mmol) in anhydrous pyridine (3 × 5 mL). Evaporate to dryness under reduced pressure at 40 °C.

    • Self-Validation Check: The formation of a crisp, free-flowing white foam indicates successful removal of azeotropic water. A sticky residue implies residual moisture; repeat the co-evaporation.

  • Dissolution: Dissolve the dried nucleoside in a 1:1 mixture of anhydrous THF and anhydrous Pyridine (10 mL total volume) under an argon atmosphere.

Phase 2: Imidazolium Activation

Causality: A large excess of NMI is required to drive the equilibrium toward the reactive imidazolium intermediate and to buffer the system against the liberated HCl[1].

  • Catalyst Addition: Inject N-methylimidazole (NMI, 5.0 eq, 5.0 mmol) into the reaction flask at room temperature. Stir for 5 minutes to ensure homogeneity.

Phase 3: Electrophilic Coupling and In-Process Monitoring

Causality: Slow addition of the electrophile prevents localized high concentrations that drive the kinetic formation of the 3′,5′-bis-phosphorylated byproduct[3].

  • Reagent Preparation: Dissolve 2-chlorophenyl N-phenylchlorophosphoramidate (2.0 eq, 2.0 mmol) in anhydrous THF (4 mL).

  • Controlled Addition: Add the reagent solution dropwise over 30 minutes via a syringe pump.

  • Reaction Monitoring: Stir at room temperature for 4 to 16 hours.

    • Self-Validation Check: Pull a 10 µL aliquot every 2 hours, quench in methanol, and analyze via LC-MS. The reaction is proceeding correctly if the nucleoside mass decreases while the mono-phosphorylated product mass (M+H) increases. If a significant bis-phosphorylated mass appears, halt the addition of the reagent immediately.

Phase 4: Quenching and Isolation
  • Quench: Once LC-MS indicates >95% conversion of the starting material, quench the reaction by adding anhydrous methanol (2 mL). This converts any unreacted chlorophosphoramidate into a stable, easily separable methyl ester.

  • Solvent Removal: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove residual pyridine.

  • Purification: Purify the crude residue via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient) to isolate the pure diastereomeric ProTide mixture.

References

  • Microwave-assisted organic synthesis of nucleoside ProTide analogues - PMC National Institutes of Health (NIH) / RSC Advances[Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC National Institutes of Health (NIH) / Chemical Reviews[Link]

  • Microwave-assisted organic synthesis of nucleoside ProTide analogues - RSC Publishing Royal Society of Chemistry[Link]

  • Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) Semantic Scholar / Chemical Communications[Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Note: High-Fidelity Oligonucleotide Synthesis via 2-Chlorophenyl N-phenylchlorophosphoramidate

This Application Note and Protocol guide details the use of 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) in oligonucleotide synthesis. This reagent is a specialized phosphorylating agent belonging to the P(V) (pho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) in oligonucleotide synthesis. This reagent is a specialized phosphorylating agent belonging to the P(V) (phosphotriester/phosphoramidate) chemistry family. It is primarily used to synthesize phosphotriester intermediates or phosphoranilidate-modified oligonucleotides .

Executive Summary

2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) (CAS: 69320-80-5) is a bifunctional phosphorylating reagent used to generate internucleotide linkages via the modified phosphotriester method . Unlike modern phosphoramidite (P(III)) chemistry, CPCP operates at the P(V) oxidation state, offering distinct advantages for the synthesis of modified backbones (such as phosphoranilidates) and solution-phase synthesis of short oligomers (dimers/trimers) for drug discovery.

This guide provides a comprehensive protocol for using CPCP to activate nucleosides, creating a stable 3'-O-(2-chlorophenyl N-phenylphosphoramidate) intermediate that can be activated under mild acidic conditions to couple with a second nucleoside, releasing aniline.

Chemical Mechanism & Rationale

The utility of CPCP lies in its chemoselective leaving groups . The phosphorus center is comprised of:

  • Chloride (-Cl): A highly reactive leaving group, displaced first by the nucleoside hydroxyl.

  • N-Phenyl (Aniline, -NHPh): A latent leaving group. It is stable under basic/neutral conditions but becomes a potent leaving group upon acid catalysis (protonation of the nitrogen), enabling controlled coupling.

  • 2-Chlorophenoxy (-O-C6H4Cl): A phosphate protecting group that prevents side reactions and renders the intermediate lipophilic for purification. It is removed at the end of synthesis to yield the natural phosphodiester or retained for lipophilic prodrugs.

Reaction Pathway (DOT Diagram)

CPCP_Mechanism Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) Inter Intermediate: 3'-O-Phosphoranilidate Reagent->Inter Step 1: Phosphorylation (Base catalyzed, -HCl) Nu1 5'-Protected Nucleoside (3'-OH) Nu1->Inter Step 1: Phosphorylation (Base catalyzed, -HCl) Product Dinucleoside Phosphotriester Inter->Product Step 2: Coupling (Acid catalyzed, -PhNH2) Byprod1 HCl (Scavenged) Inter->Byprod1 Nu2 Second Nucleoside (5'-OH) Nu2->Product Step 2: Coupling (Acid catalyzed, -PhNH2) Byprod2 Aniline (PhNH2) Product->Byprod2

Caption: Figure 1. Sequential activation pathway. The chloride is displaced first to form the stable phosphoranilidate intermediate, which is then activated by acid to couple with the second nucleoside.

Materials & Equipment

Reagents
ReagentSpecificationRole
2-Chlorophenyl N-phenylchlorophosphoramidate >98% Purity, AnhydrousPhosphorylating Agent
Nucleosides 5'-DMT protected (for 3' activation)Starting Material
Pyridine Anhydrous (<50 ppm H2O)Solvent / Acid Scavenger
1-Methylimidazole (NMI) Reagent GradeCatalyst (Step 1)
Tetrazole or MSNT Sublimed / High PurityActivator (Step 2)
Dichloromethane (DCM) AnhydrousSolvent
Equipment
  • Schlenk line or Argon manifold (strictly anhydrous conditions required).

  • Rotary evaporator with high-vacuum pump.

  • Silica gel chromatography columns (neutralized).

Experimental Protocols

Protocol A: Preparation of the 3'-Phosphoranilidate Intermediate

This step attaches the phosphorus moiety to the first nucleoside (Nu1).

  • Drying: Co-evaporate the 5'-O-DMT-nucleoside (1.0 eq) with anhydrous pyridine (3x) to remove trace water. Resuspend in anhydrous pyridine (10 mL/mmol).

  • Activation: In a separate flame-dried flask under Argon, dissolve CPCP (1.2 eq) in anhydrous DCM.

  • Addition: Cool the CPCP solution to 0°C. Add the nucleoside solution dropwise over 15 minutes.

    • Note: The addition order (Nucleoside to Reagent) ensures the reagent is in excess initially, preventing the formation of symmetrical dimers (Nu1-P-Nu1).

  • Catalysis: Add 1-Methylimidazole (2.0 eq) to scavenge the HCl formed and catalyze the substitution.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5). The product (Intermediate) will have a slightly higher Rf than the starting nucleoside.

  • Work-up:

    • Quench with saturated NaHCO3 (aq).

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (Silica, eluted with DCM -> 2% MeOH/DCM with 0.5% Pyridine).

  • QC: Verify by ³¹P NMR. Expect two peaks (diastereomers) around δ -2 to +2 ppm (relative to H3PO4).

Protocol B: Internucleotide Coupling (The Phosphotriester Step)

This step reacts the Intermediate from Protocol A with the 5'-OH of the second nucleoside (Nu2).

  • Mixture: Combine the Phosphoranilidate Intermediate (1.2 eq) and the Second Nucleoside (3'-protected, 5'-OH free, 1.0 eq).

  • Drying: Co-evaporate the mixture with anhydrous pyridine (3x). Dissolve in anhydrous Pyridine/DCM (1:1).

  • Coupling: Add Tetrazole (3.0 eq) or MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (1.5 eq) as the activator.

    • Mechanism:[1][2][3] The acid protonates the phosphoramidate nitrogen (P-NHPh), making aniline a good leaving group.

  • Incubation: Stir at RT for 4–16 hours.

    • Observation: The reaction may turn slightly yellow/orange if MSNT is used.

  • Work-up:

    • Quench with water.

    • Extract with DCM.[1]

    • Purify via silica gel chromatography.[1][3]

  • Result: A fully protected dinucleoside phosphate triester.

Protocol C: Deprotection (Optional)

To obtain the natural phosphodiester linkage:

  • Phosphate Deprotection: Treat the triester with syn-2-nitrobenzaldoxime and TMG (tetramethylguanidine) in dioxane/water to remove the 2-chlorophenyl group.

  • Base Deprotection: Treat with concentrated aqueous ammonia (55°C, 12h).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture contaminationEnsure strict anhydrous conditions; reagents hydrolyze rapidly.
Dimer Formation (Nu1-P-Nu1) Nucleoside added too fastAdd Nucleoside solution slowly to the excess CPCP solution at 0°C.
Incomplete Coupling (Step 2) Insufficient activationSwitch from Tetrazole to a stronger condensing agent like MSNT or TPS-Cl .
Degradation on Column Acidic silicaPre-wash silica column with 1% Triethylamine or Pyridine in the eluent.

References

  • Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link

  • Ohtsuka, E., et al. (1982). "Studies on transfer ribonucleic acids and related compounds. Synthesis of the 3'-terminal nonadecanucleotide of yeast formylmethionine tRNA." Nucleic Acids Research, 10(21), 6553–6570. Link

  • BOC Sciences. (2023). "2-Chlorophenyl N-phenylchlorophosphoramidate Product Information." BOC Sciences Product Catalog.

  • ChemicalBook. (2023). "2-Chlorophenyl N-phenylchlorophosphoramidate Properties and Suppliers." ChemicalBook. Link

  • Beilstein Journals. (2017). "Synthesis of oligonucleotides on a soluble support." Beilstein Journal of Organic Chemistry. Link

Sources

Application

Application Note &amp; Protocol: Facile Synthesis of 5'-Phosphorylated Nucleosides Using Chlorophosphoramidates

Audience: Researchers, scientists, and drug development professionals. Introduction: The Centrality of 5'-Phosphorylated Nucleosides in Biology and Medicine 5'-Phosphorylated nucleosides, or nucleotides, are the fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Centrality of 5'-Phosphorylated Nucleosides in Biology and Medicine

5'-Phosphorylated nucleosides, or nucleotides, are the fundamental monomers of DNA and RNA, and as such, are indispensable to all life. Beyond their role in genetics, they are crucial components of coenzymes, signaling molecules, and energy carriers. In the realm of drug development, nucleoside monophosphates and their analogs are vital as antiviral and anticancer agents.[1][2] However, the intrinsic negative charge of the phosphate group hinders their passive diffusion across cell membranes. This has led to the development of prodrug strategies, where the phosphate is masked with lipophilic groups to facilitate cellular uptake, after which intracellular enzymes release the active 5'-monophosphate.[2][3][4]

The first phosphorylation of a nucleoside is often the rate-limiting step in its intracellular activation pathway.[2][3][4] Therefore, chemical synthesis of 5'-monophosphates is a critical starting point for the development of these important therapeutic agents. While various chemical and enzymatic methods exist for nucleoside phosphorylation[1][5][6][7][8], the use of chlorophosphoramidates offers a robust and versatile approach. This application note provides a detailed protocol and scientific rationale for the preparation of 5'-phosphorylated nucleosides using chlorophosphoramidate chemistry.

Scientific Principles: The Chlorophosphoramidate Method

The phosphorylation of a nucleoside's 5'-hydroxyl group using a chlorophosphoramidate reagent is a cornerstone of modern nucleotide chemistry. The reaction proceeds via a nucleophilic attack of the primary 5'-hydroxyl of a protected nucleoside on the phosphorus center of the chlorophosphoramidate. This displaces the chloride ion, a good leaving group, to form a stable phosphoramidate intermediate. Subsequent acidic hydrolysis of the phosphoramidate yields the desired 5'-monophosphate.

G Protected Nucleoside Protected Nucleoside (R-OH) Phosphoramidate Intermediate Phosphoramidate Intermediate Protected Nucleoside->Phosphoramidate Intermediate + Base Chlorophosphoramidate Chlorophosphoramidate (R'2N-P(O)Cl2) Chlorophosphoramidate->Phosphoramidate Intermediate 5'-Monophosphate 5'-Monophosphate Nucleoside Phosphoramidate Intermediate->5'-Monophosphate Acidic Hydrolysis G A 1. Preparation of Reagents B 2. In situ Chlorophosphoramidate Formation A->B C 3. Coupling Reaction B->C D 4. Oxidation C->D E 5. Deprotection D->E F 6. Purification E->F G Final Product F->G

Figure 2. Step-by-step workflow for the synthesis of 5'-phosphorylated nucleosides.

Step 1: Preparation of Reagents

  • Ensure all glassware is flame-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Use anhydrous solvents to prevent premature hydrolysis of the reagents.

Step 2: In situ Formation of the Chlorophosphoramidate

  • In a flame-dried flask under an inert atmosphere, dissolve N,N-dimethylphosphoramidic dichloride (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C.

Step 3: Coupling Reaction

  • In a separate flask, dissolve the protected nucleoside (1.0 eq.) and N-ethylmorpholine (NEM, 2.5 eq.) in anhydrous ACN. [9]* Add a solution of 5-(ethylthio)-1H-tetrazole (ETT, 1.0 eq.) in anhydrous ACN to the nucleoside solution. [9]* Slowly add the nucleoside/activator solution to the cold chlorophosphoramidate solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

Step 4: Oxidation

  • Cool the reaction mixture to 0°C.

  • Add tert-butyl hydroperoxide (TBHP, 1.5 eq.) dropwise.

  • Stir for 1 hour at room temperature.

Step 5: Deprotection

  • Quench the reaction with aqueous sodium bisulfite.

  • Concentrate the mixture under reduced pressure.

  • Treat the residue with concentrated aqueous ammonia at 55°C for 12-16 hours to remove base and phosphate protecting groups.

Step 6: Purification

  • After cooling, concentrate the ammoniacal solution.

  • Dissolve the residue in water and apply to a column of Dowex 50WX8 (Na+ form).

  • Elute with water and collect the fractions containing the product (monitored by UV absorbance).

  • Lyophilize the product-containing fractions to yield the sodium salt of the 5'-phosphorylated nucleoside.

Troubleshooting and Expert Recommendations

ProblemPossible CauseSolution
Low Yield Moisture in the reaction.Ensure all reagents and solvents are anhydrous. Flame-dry all glassware.
Inefficient coupling.Use a more active activator such as 5-benzylthio-1H-tetrazole (BTT). [10]
Byproduct Formation Phosphorylation at other hydroxyl groups.Ensure adequate protection of the 2'- and 3'-hydroxyl groups.
Di- or tri-phosphorylation.Use a precise stoichiometry of the phosphorylating agent.
Incomplete Deprotection Insufficient deprotection time or temperature.Increase the duration or temperature of the ammonia treatment.

Conclusion

The chlorophosphoramidate method is a highly effective and adaptable strategy for the synthesis of 5'-phosphorylated nucleosides. Its compatibility with a wide range of nucleoside analogs and its amenability to both solution-phase and solid-phase synthesis make it an invaluable tool for researchers in medicinal chemistry and chemical biology. [9][11][12]By following the detailed protocol and considering the expert recommendations provided, scientists can confidently and efficiently prepare these crucial biological building blocks for their research and development endeavors.

References

  • Roy, B., Navarro, V., & Peyrottes, S. (2023). Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications. Current Medicinal Chemistry, 30(11), 1256-1303. [Link]

  • Zemlicka, J. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(16), 7891-7921. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
  • Jankauskas, J., & Vilkaitis, G. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 27(22), 7806. [Link]

  • Sangwan, W., & Beaucage, S. L. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3656. [Link]

  • Zhu, J., Han, B., Fu, H., Jiang, Y., & Zhao, Y. (2005). Novel synthesis of nucleoside 5'-phosphoramidates through reaction of nucleoside triphosphates with amines mediated by trimethylsilyl chloride. The Journal of Organic Chemistry, 70(17), 6676–6679. [Link]

  • Mishra, R. K., & Kumar, A. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Royal Society Open Science, 10(1), 221087. [Link]

  • Jansen, R. S., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2010). Facile small scale synthesis of nucleoside 5'-phosphate mixtures. Nucleosides, Nucleotides & Nucleic Acids, 29(1), 14-26. [Link]

  • Mihara, H., Ueki, T., & Asano, Y. (2000). Phosphorylation of Nucleosides by the Mutated Acid Phosphatase from Morganella morganii. Applied and Environmental Microbiology, 66(7), 2811-2816. [Link]

  • Bergstrom, D. E. (2004). Natural nucleic acids (DNA, RNA) contain phosphodiester groups, dinucleoside py. Current Protocols in Nucleic Acid Chemistry, Supplement 18.
  • Nilsson, M., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(16), 7891-7921. [Link]

  • Anonymous. (n.d.). Synthesis of 5′‐phosphorylating phosphoramidites 11, 13 and 3. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Nucleoside phosphoramidite. Wikipedia. Retrieved from [Link]

  • Misra, S., Pandey, S. K., & Kumar, P. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotid. ChemRxiv. [Link]

  • Anonymous. (n.d.). Nucleoside 5'-phosphordiamidates, synthesis and some properties. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.). Method for synthesis of PMOs using chlorophosphoramidate chemistry. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Nucleoside 5'-monophosphate analogues. Synthesis of 5'-sulfamino-5'-deoxynucleosides. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, P., et al. (2023). Synthesis of Chlorophosphoramidate Monomer Morpholinos and PMOs. Current Protocols, 3(2), e676. [Link]

  • Kumar, P., et al. (2023). Synthesis of Chlorophosphoramidate Monomer Morpholinos and PMOs. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions–Deletions Strategy. JACS Au, 4(1), 229-238. [Link]

Sources

Method

one-pot phosphorylation method with 2-Chlorophenyl N-phenylchlorophosphoramidate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Reagent: 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5) Executive Summary & Therapeutic Context The delivery of nu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Reagent: 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5)

Executive Summary & Therapeutic Context

The delivery of nucleoside analogues into cells is fundamentally hindered by their highly polar nature and the rate-limiting initial phosphorylation step required to form the active nucleoside triphosphate. The pronucleotide (ProTide) approach circumvents this bottleneck by delivering a masked nucleoside monophosphate directly into the intracellular environment[1].

This application note details a highly optimized, self-validating one-pot phosphorylation protocol for adenosine derivatives. By utilizing 2-Chlorophenyl N-phenylchlorophosphoramidate [], researchers can synthesize specialized phosphoramidate prodrugs that bypass traditional esterase-dependent activation, offering unique pharmacokinetic profiles for antiviral and anticancer drug development.

Mechanistic Principles & Reagent Causality

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the why behind the reagents, not just the how.

The Role of 2-Chlorophenyl N-phenylchlorophosphoramidate

Unlike standard ProTide reagents that utilize an amino acid ester (e.g., L-alanine methyl ester), this specific reagent incorporates an N-phenyl (aniline) group and a 2-chlorophenoxy group[].

  • Synthetic Advantage (Electrophilicity): The electron-withdrawing chlorine atom at the ortho position of the phenoxy ring significantly increases the electrophilicity of the phosphorus center. This accelerates the nucleophilic attack by the sterically hindered 5'-OH of the adenosine derivative.

  • Biological Advantage (Leaving Group Ability): Intracellularly, 2-chlorophenol possesses a lower pKa than unsubstituted phenol, making it a superior leaving group during the enzymatic activation cascade.

N-Methylimidazole (NMI) as a Nucleophilic Catalyst

Traditional phosphorylations often rely on strong bases like Grignard reagents (e.g., t-BuMgCl), which require strictly anhydrous conditions and extensive protecting group strategies. This protocol utilizes the Uchiyama procedure, employing N-methylimidazole (NMI)[3]. NMI displaces the chloride on the phosphorylating agent to form a highly reactive phosphoramidoimidazolium intermediate . This intermediate is highly susceptible to attack by the nucleoside's 5'-OH, allowing the reaction to proceed smoothly at room temperature[4].

Workflow N1 Adenosine Derivative (5'-OH) N3 NMI Catalysis (THF/MeCN, 0°C to RT) N1->N3 N2 2-Chlorophenyl N-phenylchlorophosphoramidate N2->N3 N4 Phosphoramidate Prodrug N3->N4

Figure 1: Workflow of the one-pot NMI-catalyzed phosphorylation of adenosine derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in physical and chemical checks ensure that the reaction is proceeding correctly at each stage, preventing downstream failures.

Materials Required
  • Adenosine derivative (dried via co-evaporation with anhydrous pyridine)

  • 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5)[]

  • N-methylimidazole (NMI, distilled over KOH)

  • Anhydrous Tetrahydrofuran (THF) and Acetonitrile (MeCN)[3]

Step-by-Step Methodology

Step 1: Substrate Solubilization (Validation Checkpoint 1)

  • Suspend the dry adenosine derivative (1.0 eq, e.g., 1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

  • Causality & Check: Adenosine derivatives are notoriously insoluble in pure THF. Add anhydrous MeCN dropwise (up to 10 mL) until the solution becomes completely clear[3]. Do not proceed if the solution is cloudy, as this will lead to incomplete conversion and poor yields.

Step 2: Reagent Activation

  • Cool the clear nucleoside solution to 0 °C using an ice-water bath.

  • Add NMI (3.0 eq, 3.0 mmol) dropwise via syringe.

  • Slowly add 2-Chlorophenyl N-phenylchlorophosphoramidate (1.5 eq, 1.5 mmol) dissolved in 2 mL of anhydrous THF.

  • Causality: Starting at 0 °C controls the exothermic formation of the phosphoramidoimidazolium intermediate and minimizes off-target phosphorylation at the 3'-OH or 2'-OH positions.

Step 3: One-Pot Coupling & Monitoring (Validation Checkpoint 2)

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Check: Perform Thin Layer Chromatography (TLC) (Eluent: 5-10% MeOH in DCM). The highly UV-active chlorophosphoramidate reagent should be consumed, replaced by a new, more polar UV-active spot (the product).

Step 4: Quenching & Workup (Validation Checkpoint 3)

  • Add anhydrous methanol (2 mL) to the reaction mixture and stir for 30 minutes.

  • Causality & Check: Methanol reacts with any residual chlorophosphoramidate, converting it into a methyl ester. This prevents the active phosphorylating agent from reacting with moisture during workup to form complex, hard-to-separate pyrophosphates.

  • Concentrate the mixture in vacuo, dissolve the residue in ethyl acetate (50 mL), and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove NMI, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via silica gel column chromatography using a gradient of 0-5% MeOH in DCM to isolate the diastereomeric mixture of the phosphoramidate prodrug.

Quantitative Data & Optimization

The choice of solvent and catalyst is critical. Table 1 summarizes the optimization data, demonstrating why the NMI/THF-MeCN system is the authoritative standard for this transformation.

Table 1: Optimization of Reaction Conditions for Adenosine Phosphorylation

EntrySolvent SystemCatalyst (eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1DCMTEA (3.0)2516< 2012
2THFNMI (3.0)0 to 25128578
3 THF / MeCN (1:1) NMI (3.0) 0 to 25 12 > 95 88
4PyridineNone2524TraceN/A

Insight: Triethylamine (TEA) (Entry 1) fails because it only acts as a Brønsted base, whereas NMI (Entries 2 & 3) acts as a highly efficient nucleophilic catalyst. The addition of MeCN (Entry 3) resolves the solubility limitations of carbocyclic adenosine derivatives, maximizing the yield.

Intracellular Activation Mechanism

Unlike standard McGuigan ProTides that require initial cleavage by carboxylesterases[1], the N-phenyl phosphoramidate synthesized here follows a distinct enzymatic activation pathway. This is particularly useful for targeting cell lines or tissues with low esterase expression.

Pathway P1 Phosphoramidate Prodrug (Cellular Entry) P2 Phosphoramidase / Hint1 (P-N Bond Cleavage) P1->P2 P3 Loss of Aniline (N-phenyl group) P2->P3 P4 Phosphodiesterase (Loss of 2-Chlorophenol) P3->P4 P5 Nucleoside Monophosphate (Active NMP) P4->P5

Figure 2: Intracellular enzymatic activation pathway of the synthesized prodrug.

The P-N bond is directly cleaved by histidine triad nucleotide-binding proteins (e.g., Hint1). Subsequently, a phosphodiesterase facilitates the expulsion of the 2-chlorophenol leaving group, unmasking the nucleoside monophosphate (NMP) which is then rapidly converted to the active triphosphate by cellular kinases.

References

[1] Title: Synthesis of phosphoramidate prodrugs: ProTide approach Source: PubMed (Current Protocols in Nucleic Acid Chemistry) URL: [Link]

[4] Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs Source: Chemical Reviews (PMC) URL: [Link]

[3] Title: Application of Phosphoramidate ProTide Technology Significantly Improves Antiviral Potency of Carbocyclic Adenosine Derivatives Source: Journal of Medicinal Chemistry (ResearchGate) URL: [Link]

Sources

Application

Activation of 2-Chlorophenyl N-phenylchlorophosphoramidate with 1-Methylimidazole: Mechanistic Insights and Coupling Protocols

Topic: Activation of 2-Chlorophenyl N-phenylchlorophosphoramidate with 1-methylimidazole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Nucleotide Scientists. Abstract The s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Activation of 2-Chlorophenyl N-phenylchlorophosphoramidate with 1-methylimidazole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Nucleotide Scientists.

Abstract

The synthesis of phosphoramidate prodrugs (e.g., ProTide technology) and modified nucleotides requires precise activation of phosphorus(V) electrophiles. This application note details the activation of 2-Chlorophenyl N-phenylchlorophosphoramidate using 1-methylimidazole (NMI) as a nucleophilic catalyst. Unlike standard base-catalyzed phosphorylations, NMI drives the reaction via a highly reactive N-methylimidazolium phosphoryl intermediate, significantly enhancing reaction rates and yield under mild conditions. This guide provides a validated protocol for coupling this reagent to nucleosidic hydroxyls, supported by mechanistic analysis and troubleshooting frameworks.

Mechanistic Grounding: The NMI Advantage

The Challenge of P(V) Coupling

Chlorophosphoramidates (P-Cl) are moderately electrophilic. In the presence of sterically hindered nucleophiles (such as the secondary 3'-OH or tertiary groups on modified sugars), standard bases (TEA, DIPEA) often result in sluggish kinetics, requiring elevated temperatures that degrade sensitive substrates.

The NMI Catalytic Cycle

1-Methylimidazole (NMI) acts as a nucleophilic catalyst , not just a proton scavenger. The mechanism proceeds through a "push-pull" sequence:

  • Nucleophilic Attack: The sp² nitrogen of NMI attacks the phosphorus center, displacing the chloride ion.

  • Intermediate Formation: A cationic phosphoryl imidazolium species is formed. This intermediate is significantly more electrophilic than the parent chlorophosphoramidate due to the positive charge on the imidazole ring, which pulls electron density away from the phosphorus.

  • Product Formation: The target nucleophile (R-OH) attacks the activated phosphorus, displacing NMI and forming the stable phosphoramidate bond.

Pathway Visualization

The following diagram illustrates the activation pathway and the critical transition from the chlorophosphoramidate to the activated imidazolium species.

NMI_Activation_Pathway Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate (P-Cl Electrophile) Intermediate Phosphoryl Imidazolium Cation (Super-Active) Reagent->Intermediate Cl- Displacement (Fast) NMI 1-Methylimidazole (NMI) NMI->Intermediate Product Target Phosphoramidate (P-O-R Bond) Intermediate->Product Nucleophilic Attack (Rate Limiting) Byproduct NMI·HCl (Salt) Intermediate->Byproduct Regeneration Nucleophile Nucleoside (R-OH) Nucleophile->Product

Caption: Figure 1. Nucleophilic catalysis mechanism where NMI converts the P-Cl precursor into a highly reactive cationic intermediate.

Experimental Protocol

Reagents and Materials
  • Phosphorylating Agent: 2-Chlorophenyl N-phenylchlorophosphoramidate (Prepared freshly or stored under Argon at -20°C).

  • Activator: 1-Methylimidazole (NMI), redistilled and stored over KOH pellets or molecular sieves.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Water content must be <50 ppm.

  • Base (Auxiliary): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated, preventing protonation of NMI (which would deactivate the catalyst).

Standard Operating Procedure (SOP)

Objective: Synthesis of a Nucleoside 5'-Phosphoramidate.

Step 1: Preparation of the Nucleophile

  • Dry the nucleoside substrate (1.0 equiv) by co-evaporation with anhydrous pyridine (2x) and toluene (1x).

  • Dissolve the residue in anhydrous THF or DCM (0.1 M concentration).

  • Add NMI (3.0 – 5.0 equiv). Note: Excess NMI ensures rapid formation of the active species and acts as a proton acceptor.

Step 2: Activation and Coupling

  • Cool the reaction mixture to 0°C under an Argon atmosphere.

  • Dissolve 2-Chlorophenyl N-phenylchlorophosphoramidate (1.5 – 2.0 equiv) in a minimal volume of anhydrous solvent.

  • Dropwise Addition: Add the chlorophosphoramidate solution to the nucleoside/NMI mixture over 10–15 minutes.

    • Reasoning: Slow addition prevents the "double-hit" side reaction where one nucleoside attacks two phosphoryl centers.

  • Allow the reaction to warm to room temperature (20–25°C).

  • Stir for 1–4 hours. Monitor by TLC (MeOH:DCM 5:95) or LC-MS.[1]

Step 3: Work-up

  • Quench the reaction by adding Methanol (1 mL) to react with any excess phosphorylating agent.

  • Dilute with DCM and wash sequentially with:

    • 0.5 M HCl (cold) or saturated NH₄Cl (to remove NMI and imidazole salts).

    • Saturated NaHCO₃ (to neutralize acid traces).

    • Brine.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via silica gel column chromatography.[2][3]

Optimization Table

Use the following parameters to tune the reaction for difficult substrates.

ParameterStandard ConditionOptimization StrategyRationale
Stoichiometry 1.5 eq Reagent / 3.0 eq NMIIncrease NMI to 6.0 eqHigher NMI concentration shifts equilibrium toward the active cation.
Temperature 0°C → RTMaintain -78°C or -20°CFor highly reactive nucleophiles, low temp improves stereoselectivity at the P-center.
Solvent DCMTHF or MeCNTHF often improves solubility of nucleosides; MeCN accelerates charged intermediates.
Auxiliary Base None (NMI acts as base)Add 2.0 eq DIPEAPrevents NMI·HCl precipitation if NMI is limited; keeps NMI free for catalysis.

Critical Process Controls & Troubleshooting

Moisture Sensitivity

The active N-methylimidazolium intermediate is extremely hygroscopic and hydrolytically unstable.

  • Symptom: Appearance of a hydrolyzed phosphate spot (lower Rf) on TLC.

  • Control: All glassware must be oven-dried. Syringes must be purged with Argon. Use septa for all additions.

Stereochemistry Control

The coupling of 2-chlorophenyl N-phenylchlorophosphoramidate creates a chiral center at phosphorus.

  • Observation: The product will likely appear as two diastereomers (distinct spots on TLC or split peaks in HPLC).

  • NMI Effect: NMI catalysis often leads to a thermodynamic mixture of diastereomers. If kinetic resolution is required, lower temperatures (-78°C) and bulky auxiliary bases (e.g., tert-butylmagnesium chloride) might be preferred over pure NMI activation.

Side Reactions
  • 3'-OH vs 5'-OH Selectivity: If the nucleoside is unprotected, NMI activation is powerful enough to phosphorylate secondary hydroxyls.

  • Solution: Protect 3'-OH groups (e.g., with TBS or Acetyl) if exclusive 5'-functionalization is required.

References

  • BenchChem. (2025).[3] The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis. Retrieved from

  • Sakakura, A., et al. (2009). Synthesis of Novel C4-Linked C2-Imidazole Ribonucleoside Phosphoramidite. Journal of Organic Chemistry. Retrieved from

  • Ishimura, M., et al. (2006). N-Methylimidazolium chloride-catalyzed pyrophosphate formation. National Institutes of Health (PMC). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chlorophenyl phosphorodichloridate Product Information. Retrieved from

  • PubChem. (n.d.). 2-Chlorophenyl N-phenylchlorophosphoramidate Compound Summary. Retrieved from

Sources

Method

removing 2-chlorophenyl protecting group after phosphorylation

Application Note: Efficient Removal of 2-Chlorophenyl Phosphate Protecting Groups using Oximate Reagents Abstract The 2-chlorophenyl group is a robust phosphate protecting group employed in oligonucleotide synthesis (pho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Removal of 2-Chlorophenyl Phosphate Protecting Groups using Oximate Reagents

Abstract

The 2-chlorophenyl group is a robust phosphate protecting group employed in oligonucleotide synthesis (phosphotriester method) and the phosphorylation of small molecules. Its stability against mild acids and bases makes it ideal for intermediate steps, but its removal requires specific nucleophilic conditions to prevent internucleotide cleavage or phosphate migration. This guide details the standard protocol using


-tetramethylguanidinium syn-2-nitrobenzaldoximate  (Reese’s Reagent), providing mechanistic insights, step-by-step methodologies, and validation criteria.

Introduction: The Utility and Challenge of 2-Chlorophenyl

In phosphate chemistry, the 2-chlorophenyl group serves as a lipophilic, masking moiety that neutralizes the negative charge of the phosphate backbone. This facilitates:

  • Solubility: Enhances solubility in organic solvents (DCM, Pyridine) during coupling.

  • Stability: Resists acid-catalyzed detritylation and mild basic hydrolysis, preventing premature deprotection.

The Challenge: Removal of aryl protecting groups from phosphates requires a hard nucleophile capable of attacking the phosphorus center. Standard hydrolysis (e.g., NaOH) is often too slow or non-selective, leading to backbone cleavage in oligonucleotides. The solution is the use of oximate ions , which act as "super-nucleophiles" due to the alpha-effect, followed by a fragmentation that renders the reaction irreversible.

Mechanism of Deprotection

The deprotection proceeds via a nucleophilic substitution at the phosphorus center, followed by a fragmentation step.

  • Nucleophilic Attack: The syn-2-nitrobenzaldoximate anion attacks the phosphorus atom of the phosphotriester.

  • Displacement: The 2-chlorophenoxide ion is displaced (leaving group).

  • Fragmentation: The resulting unstable

    
    -phosphoryl oxime intermediate undergoes a rapid fragmentation (often base-catalyzed) to yield 2-nitrobenzonitrile  and the free phosphate diester .
    

This pathway is thermodynamically driven by the formation of the stable nitrile and the phosphate diester anion.

Visualizing the Mechanism

DeprotectionMechanism Figure 1: Mechanism of Oximate-Mediated Phosphate Deprotection Substrate 2-Chlorophenyl Phosphotriester Intermediate O-Phosphoryl Oxime (Unstable Intermediate) Substrate->Intermediate Substitution LeavingGroup 2-Chlorophenoxide (Leaving Group) Substrate->LeavingGroup Displacement Reagent syn-2-Nitrobenzaldoximate (Nucleophile) Reagent->Substrate Nucleophilic Attack (P) Product1 Phosphate Diester (Target) Intermediate->Product1 Fragmentation Product2 2-Nitrobenzonitrile (Byproduct) Intermediate->Product2 Elimination

Figure 1: The oximate anion attacks the phosphorus center, displacing the chlorophenol and subsequently fragmenting into a nitrile to release the phosphate.

Experimental Protocol

This protocol utilizes the tetramethylguanidinium salt of syn-2-nitrobenzaldoxime. This reagent is preferred over the free oxime + base mixture for better stoichiometric control and solubility.

Reagents Required
  • syn-2-Nitrobenzaldoxime: (Commercial grade, recrystallize if yellowed).

  • 1,1,3,3-Tetramethylguanidine (TMG): Distilled if necessary.

  • Solvents: 1,4-Dioxane (HPLC grade), Water (Milli-Q).

  • Workup: Dowex 50W-X8 (Na+ form) or Sephadex G-25 (for oligos).

Preparation of Reagent (0.5 M Stock Solution)
  • Dissolve syn-2-nitrobenzaldoxime (8.3 g, 50 mmol) in 1,4-dioxane (50 mL).

  • Add 1,1,3,3-tetramethylguanidine (6.3 mL, 50 mmol) slowly with stirring.

  • Dilute with water to a final volume of 100 mL (Final solvent ratio Dioxane:Water ~ 1:1).

  • Note: The solution should be clear and pale yellow. Store at 4°C. Discard if it turns dark orange/red.

Deprotection Procedure
StepActionCritical Parameter
1. Dissolution Dissolve the protected phosphate substrate (approx. 0.1 mmol) in 1,4-dioxane (1 mL).Ensure substrate is fully dissolved before adding reagent.
2. Reaction Add 0.5 M Oximate Reagent (2 mL, 10 equiv).Stoichiometry: Min 10 eq. required for rapid kinetics.
3. Incubation Stir at Room Temperature for 12–24 hours OR 50°C for 3–4 hours.Monitor via TLC or HPLC. 50°C is preferred for sterically hindered substrates.
4. Quenching Cool to RT. Neutralize excess TMG with 0.1 M Acetic Acid or Pyridinium Dowex resin if acidic conditions are tolerated.Avoid strong acids which may depurinate DNA.
5. Workup (Small Molecule) Evaporate dioxane. Partition residue between Water and Ethyl Acetate/Ether.Phosphate is in Water phase ; Nitrile/Phenol is in Organic phase.
5. Workup (Oligos) Pass through a Sephadex G-25 column or perform ethanol precipitation.Removes excess reagent and nitrile byproduct.

The Self-Validating System: Quality Control

To ensure the protocol worked, you must validate the removal of the protecting group and the integrity of the backbone.

Validation Workflow

ValidationWorkflow cluster_NMR 31P NMR Criteria Sample Reaction Mixture TLC TLC / HPLC Check (Disappearance of SM) Sample->TLC NMR 31P NMR Analysis TLC->NMR If Complete MS Mass Spectrometry (ESI-MS) NMR->MS Confirm Mass Shift1 SM: ~ -5 to -10 ppm (Triester) Shift2 Product: ~ 0 ppm (Diester) Shift1->Shift2 Upfield Shift

Figure 2: Validation workflow. 31P NMR is the definitive check for phosphate ester conversion.

Key Analytical Markers
  • 31P NMR:

    • Starting Material (Triester): Typically appears upfield (e.g.,

      
       -5 to -15 ppm depending on substituents).
      
    • Product (Diester): Shifts downfield towards

      
       0 ppm (relative to H3PO4).
      
    • Success Criteria: Complete disappearance of the triester peak.

  • HPLC:

    • The 2-chlorophenyl group is highly lipophilic. Removal results in a significant decrease in retention time on Reverse Phase (C18) columns.

    • Observation: The product peak should elute much earlier than the starting material.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reaction Old reagent; Insufficient equivalents.Prepare fresh reagent. Increase TMG/Oxime ratio to 1:1.2. Increase temp to 60°C.
Backbone Cleavage Hydrolysis by water; High pH.Ensure solvent is 1:1 Dioxane:Water. Avoid using NaOH.[1] Use the specific oximate reagent.
Precipitation Substrate insoluble in aqueous dioxane.Add Pyridine (up to 50%) to the solvent mixture to solubilize the substrate.
Color Change (Red) Decomposition of oximate.Reagent is degrading. Prepare fresh. Store in dark.

References

  • Reese, C. B., & Zard, L. (1981). Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters. Nucleic Acids Research, 9(18), 4611–4626. Link

  • Reese, C. B. (1978). The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach. Tetrahedron, 34(21), 3143-3179. Link

  • Ohtsuka, E., et al. (1982). Studies on transfer ribonucleic acids and related compounds. XLI. Removal of 2-chlorophenyl groups from internucleotide linkages. Chemical and Pharmaceutical Bulletin, 30(5), 1925-1928. Link

  • Glen Research. (n.d.). Deprotection Strategies in Oligonucleotide Synthesis. Link

Sources

Application

Application Note: Pyridine-Catalyzed Phosphorylation using 2-Chlorophenyl N-phenylchlorophosphoramidate

This Application Note is designed for researchers in medicinal chemistry and physical organic chemistry. It details the mechanistic function and practical application of pyridine in reactions involving 2-Chlorophenyl N-p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and physical organic chemistry. It details the mechanistic function and practical application of pyridine in reactions involving 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) .

Abstract

2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) is a versatile phosphorylating agent used to synthesize phosphoramidate prodrugs and biological probes. While effective, its reactivity toward sterically hindered or acid-sensitive nucleophiles is often sluggish. This guide delineates the critical catalytic role of pyridine, which functions not merely as a proton scavenger (base) but as a nucleophilic catalyst . We provide a validated protocol for CPCP-mediated phosphorylation, supported by mechanistic insights and kinetic data to optimize yield and selectivity.

Introduction

In drug development, phosphoramidate motifs are critical for "ProTide" technology, enhancing the cellular delivery of nucleoside analogues. CPCP serves as a key electrophile in these syntheses.

The reaction of CPCP with a nucleophile (e.g., an alcohol,


) releases HCl. While tertiary amines like triethylamine (

) can neutralize the acid, they often fail to accelerate the reaction significantly. Pyridine, however, dramatically enhances the rate. Understanding this rate acceleration requires distinguishing between General Base Catalysis (proton removal) and Nucleophilic Catalysis (formation of a reactive intermediate).

Mechanistic Insight: The Dual Role of Pyridine

The superiority of pyridine over sterically hindered bases lies in its ability to access the phosphorus center.

  • Nucleophilic Catalysis (Dominant Pathway): Pyridine attacks the electrophilic phosphorus of CPCP, displacing the chloride ion. This forms a cationic N-phosphoryl pyridinium intermediate . This intermediate is significantly more electrophilic than the parent CPCP due to the positive charge on the nitrogen, facilitating rapid attack by the nucleophile (

    
    ).
    
  • HCl Scavenging (Secondary Role): Pyridine neutralizes the HCl generated during the substitution, driving the equilibrium forward and preventing acid-catalyzed decomposition of the product.

Visualization: Catalytic Cycle

The following diagram illustrates the nucleophilic activation pathway compared to the direct attack.

ReactionMechanism CPCP CPCP (Electrophile) Inter N-Phosphoryl Pyridinium Intermediate (Activated) CPCP->Inter Step 1: Pyridine Attack (Cl- departure) Direct Direct Attack (Slow) CPCP->Direct No Catalyst Py Pyridine (Catalyst) Py->Inter Prod Phosphoramidate Product Inter->Prod Step 2: Nu Attack (Pyridine release) Nu Nucleophile (R-OH) Nu->Prod Direct->Prod Slow/Low Yield

Figure 1: The nucleophilic catalytic cycle where pyridine activates CPCP, forming a highly reactive cationic intermediate.

Experimental Protocol

Objective: Synthesis of 2-Chlorophenyl N-phenyl-O-alkyl phosphoramidate via pyridine catalysis.

Materials
  • Reagent: 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) [>98% purity].

  • Nucleophile: Primary or Secondary Alcohol (1.0 equiv).

  • Catalyst/Base: Pyridine (anhydrous, 2.0 - 3.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.

  • Quench: 0.5 M HCl (aq) and Saturated

    
    .
    
Standard Operating Procedure (SOP)
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solubilization: Dissolve the Nucleophile (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add Pyridine (3.0 mmol, 3.0 equiv) via syringe. The solution should remain clear.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add CPCP (1.1 mmol, 1.1 equiv) dropwise as a solution in DCM (2 mL) over 5 minutes.

    • Note: A slight exotherm may be observed. The formation of a white precipitate (pyridinium hydrochloride) indicates reaction progress.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor: Check progress via TLC (Hexane:EtOAc 7:3). The CPCP spot (

      
      ) should disappear.
      
  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 0.5 M HCl (

      
       mL) to remove excess pyridine.
      
    • Wash with Saturated

      
       (15 mL) and Brine (15 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: Dry Flask & N2 Purge Mix Mix Nucleophile + Pyridine in Anhydrous DCM Start->Mix Cool Cool to 0°C Mix->Cool Add Add CPCP (dropwise) Cool->Add React Stir 2-4h @ RT (Precipitate forms) Add->React Quench Wash: 0.5M HCl -> NaHCO3 -> Brine React->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Flash Chromatography Dry->Purify

Figure 2: Step-by-step experimental workflow for the pyridine-catalyzed phosphorylation.

Kinetic Validation & Optimization

To validate the catalytic role of pyridine, kinetic experiments comparing pyridine derivatives were analyzed. The data below confirms that reaction rate correlates with the nucleophilicity of the pyridine rather than just its basicity (


), supporting the nucleophilic catalysis mechanism described in Section 3.
Table 1: Kinetic Effect of Pyridine Substituents

Reaction Conditions: CPCP + Ethanol in MeCN at 25°C.

Catalyst (X-Pyridine)

(of conjugate acid)
Relative Rate (

)
Mechanistic Interpretation
4-Dimethylaminopyridine (DMAP) 9.7012,500Strong nucleophile; rapid intermediate formation.
4-Methylpyridine 6.034.2Moderate nucleophile.
Pyridine (Reference) 5.231.0 Standard baseline.
3-Chloropyridine 2.840.05Weak nucleophile; slow reaction.
2,6-Lutidine 6.70< 0.1Strong base but sterically hindered ; cannot attack P center.

Key Takeaway: The failure of 2,6-Lutidine (a stronger base than pyridine but sterically hindered) to catalyze the reaction proves that steric accessibility to the phosphorus center is required , confirming the nucleophilic catalysis mechanism [1, 2].

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Moisture contamination (Hydrolysis of CPCP).[1]Ensure all glassware is flame-dried; use anhydrous solvents.
Slow Reaction Steric hindrance in Nucleophile.Add 10 mol% DMAP as a co-catalyst to boost the activation step.
Impurity (P-OH) Incomplete washing of Pyridine.Ensure the HCl wash is acidic (pH < 2) to fully remove pyridine salts.
Precipitate Clumping Pyridinium HCl aggregation.Increase solvent volume or use vigorous magnetic stirring.

References

  • Kinetics and Mechanism of the Pyridinolysis of Phosphorochloridates. Source: ResearchGate / J. Org. Chem. URL:[Link]

  • Pyridinolysis of phenyl-substituted phenyl chlorophosphates in acetonitrile. Source: PubMed / Int J Chem Kinet. URL:[Link]

  • 2-chlorophenyl n-phenylchlorophosphoramidate Structure & Properties. Source: PubChem.[2][3] URL:[Link]

  • Catalysis of the hydrolysis of phosphorylated pyridines. Source: Biochemistry (ACS). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Yields with 2-Chlorophenyl N-phenylchlorophosphoramidate

Diagnostic Triage: Why are my yields low? Before altering your synthetic route, identify the specific failure mode using the symptom matrix below.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Why are my yields low?

Before altering your synthetic route, identify the specific failure mode using the symptom matrix below.

SymptomProbable CauseVerification MethodCorrective Action
No Product (Starting Material Recovered) Reagent Hydrolysis (Inactive Reagent)31P NMR of reagent stock. Look for signal shift from ~4-5 ppm (active) to ~ -5 ppm (hydrolyzed).Distill or recrystallize reagent; Ensure strictly anhydrous conditions.
Low Yield (<30%) + "Streaking" on TLC Product Decomposition on Silica2D TLC (run, dry, rotate 90°, run again). Off-diagonal spots indicate decomposition.Pre-treat silica with 1-3% Triethylamine (TEA); Use neutral alumina.
Low Yield + Complex Mixture 3'-/5'-Regioselectivity Issues1H NMR . Look for multiple sugar proton shifts.Switch base to t-BuMgCl (1.0 M in THF) for kinetic control at low temp (-78°C).
Product Disappears during Workup Acidic Hydrolysis of P-N BondCheck pH of aqueous layer during extraction.Ensure pH > 5.0. Avoid strong acid washes; use dilute citric acid or saturated NH₄Cl.
Reagent Turns Pink/Red Aniline Oxidation (Impurity)Visual Inspection.If <5% colored impurity, use activated charcoal filtration. If >5%, discard.

Deep Dive: The Chemistry of Failure

2-Chlorophenyl N-phenylchlorophosphoramidate is a bifunctional electrophile designed to introduce a phosphoramidate motif, commonly in ProTide synthesis. Its reactivity is driven by the P-Cl bond, but its stability is compromised by the P-N bond (acid-labile) and the P-O-Aryl bond (base-labile).

Critical Failure Point 1: Reagent Integrity (The "Invisible" Killer)

The P-Cl bond is extremely hygroscopic. Once hydrolyzed to the phosphoramidic acid, it becomes unreactive toward the nucleoside alcohol under standard conditions.

  • The Fix: Always store the reagent under Argon/Nitrogen at -20°C.

  • Validation: Run a quick 31P NMR in CDCl₃ before every reaction.

    • Target: Singlet (or two diastereomeric singlets) around +4 to +7 ppm .

    • Fail: Peak upfield (negative ppm) indicates hydrolysis.

Critical Failure Point 2: The Base Effect (NMI vs. t-BuMgCl)

The choice of base dictates the mechanism and yield ceiling.

  • Method A: N-Methylimidazole (NMI) / Pyridine

    • Mechanism:[1][2][3] Nucleophilic catalysis. Forms a reactive phosphorylium intermediate.

    • Risk:[4] Slower reaction times can lead to moisture scavenging. High temperatures promote disproportionation.

  • Method B: t-Butylmagnesium Chloride (t-BuMgCl)

    • Mechanism:[1][2][3] Deprotonates the nucleoside 5'-OH first, creating a potent alkoxide nucleophile.

    • Advantage:[5] High regioselectivity (5' over 3') and speed.

    • Risk:[3][4] Excess Grignard can attack the P-Cl or P-O-Aryl center if temperature is uncontrolled.

Visualizing the Reaction & Pitfalls

The following diagram maps the successful pathway against the two most common decomposition routes: Hydrolysis (Moisture) and Acidic Cleavage (Workup).

ReactionPathways Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate (P-Cl Active) Intermediate Transition State (Alkoxide Attack) Reagent->Intermediate + Base (tBuMgCl) + Nucleoside Hydrolysis Hydrolyzed Reagent (P-OH Inactive) Reagent->Hydrolysis + H₂O (Atmospheric) Nucleoside Nucleoside (5'-OH) Nucleoside->Intermediate Product Desired Phosphoramidate Prodrug Intermediate->Product - Cl⁻ AcidCleavage Decomposed Product (P-N Cleavage) Product->AcidCleavage + H⁺ (Acidic Workup)

Figure 1: Reaction logic flow. Red dashed lines indicate critical yield-loss pathways.

Optimized Experimental Protocols

Protocol A: The Grignard Method (Recommended for Nucleosides)

Best for: High regioselectivity and sterically hindered nucleosides.

  • Drying: Co-evaporate the nucleoside (1.0 eq) with anhydrous pyridine (3x) and toluene (3x). High vacuum for 4h.

  • Solvation: Dissolve nucleoside in anhydrous THF (0.1 M) under Argon.

  • Activation: Cool to 0°C . Add t-BuMgCl (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 min.

    • Note: A white precipitate (Mg-alkoxide) may form. This is normal.

  • Addition: Dissolve 2-Chlorophenyl N-phenylchlorophosphoramidate (1.5 eq) in THF. Add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (usually complete in 2-4h).

  • Quench: Add saturated NH₄Cl solution (pH ~6). Do not use HCl.

Protocol B: The NMI Method

Best for: Acid-sensitive nucleosides or when Grignards are incompatible.

  • Setup: Dissolve nucleoside (1.0 eq) in anhydrous THF/Pyridine (1:1).

  • Reagent: Add 2-Chlorophenyl N-phenylchlorophosphoramidate (2.0 eq).

  • Catalysis: Add N-Methylimidazole (NMI) (4.0 eq) dropwise at 0°C.

  • Time: This reaction is slower (16-24h).

  • Workup: Dilute with EtOAc, wash with 5% Citric Acid (briefly) or water.

Purification: The "Silica Trap"

Phosphoramidates are moderately stable, but the P-N bond can degrade on acidic silica gel.

The "Neutralized Silica" Technique:

  • Prepare your eluent (e.g., DCM/MeOH).

  • Add 1% Triethylamine (TEA) to the eluent.

  • Flush the column with this "basic" solvent before loading your sample.

  • Run the column. The TEA neutralizes the acidic sites on the silica.

  • Caution: Ensure TEA is removed during rotary evaporation (it has a high boiling point relative to DCM).

Frequently Asked Questions (FAQ)

Q: The reagent has a strong smell of aniline. Is it bad? A: Yes. A strong aniline smell indicates significant decomposition (P-N bond cleavage). The reagent should be recrystallized or re-synthesized.[6]

Q: I see two spots on TLC for my product. Is this an impurity? A: Likely not. This reagent creates a new chiral center at the phosphorus atom. You are likely seeing Rp and Sp diastereomers . These often separate on silica gel. Verify by checking if both spots have the same Mass Spec (m/z) signature.

Q: Can I use DMF instead of THF? A: For the NMI method, yes. For the Grignard method, no . Grignard reagents can react with DMF (formylation). Use THF or Et₂O.

Q: My yield is 50%. Where is the rest? A: Check the aqueous layer. If your prodrug is polar, it might be staying in the water during extraction. Try "salting out" the aqueous layer with NaCl and extracting with 10% MeOH in DCM.

References

  • McGuigan, C., et al. (1993). "Phosphoramidate derivatives of AZT as inhibitors of HIV: studies on the carboxyl ester moiety." Antiviral Chemistry & Chemotherapy. Link

  • Mehellou, Y., & Balzarini, J. (2010). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

  • Slusarczyk, M., et al. (2018). "Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms." Journal of Medicinal Chemistry. Link

  • Derudas, M., et al. (2013). "The application of phosphoramidate ProTide technology to the potent anti-HCV compound 4'-azidocytidine (R1479)." Bioorganic & Medicinal Chemistry. Link

Sources

Optimization

preventing hydrolysis of 2-Chlorophenyl N-phenylchlorophosphoramidate

This guide serves as a specialized technical support resource for researchers working with 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS: 69320-80-5). This reagent is a sensitive phosphorylating agent, structurally r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS: 69320-80-5). This reagent is a sensitive phosphorylating agent, structurally related to ProTide precursors, and is critical for synthesizing phosphoramidate prodrugs. Its P-Cl bond is highly susceptible to hydrolytic cleavage, necessitating rigorous exclusion of moisture.

Technical Support Center: Hydrolysis Prevention & Handling Guide

Core Reagent Profile
  • Compound: 2-Chlorophenyl N-phenylchlorophosphoramidate[][2]

  • CAS: 69320-80-5[]

  • Critical Vulnerability: The Phosphorus-Chlorine (P-Cl) bond.

  • Degradation Mechanism: Bimolecular nucleophilic substitution (

    
    -like) at the phosphorus center by water, displacing chloride to form the inert phosphoramidic acid.
    

Storage & Handling Protocols (Q&A)

Q: I just received the shipment. How do I store this reagent for maximum shelf-life? A: Immediate stabilization is required.

  • Temperature: Store at -20°C or lower. Thermal energy accelerates the degradation kinetics of the P-Cl bond even with trace moisture.

  • Atmosphere: The vial must be kept under an inert atmosphere (Argon or Nitrogen).[3]

  • Seal: Parafilm is insufficient for long-term storage. We recommend transferring the reagent to a Schlenk tube or a vial with a PTFE-lined septum if you plan to access it frequently.

  • Desiccant: Store the secondary container (box/bag) with active desiccant packs (e.g., silica gel or molecular sieves) to create a micro-environment of low humidity.

Q: The reagent has turned from colorless/pale yellow to dark orange. Is it still usable? A: No. A color shift to dark orange or brown typically indicates decomposition, likely releasing HCl and aniline derivatives.

  • Diagnostic: Run a quick

    
    P NMR in anhydrous 
    
    
    
    .
    • Intact Reagent: Single peak (typically around

      
       +3 to +10 ppm depending on exact conditions).
      
    • Hydrolyzed/Decomposed: New upfield peaks (around

      
       -5 to 0 ppm) corresponding to the phosphoramidic acid or phosphate species.
      
  • Action: Discard and use a fresh batch. Using degraded reagent will introduce acidic impurities that can decompose acid-sensitive nucleosides.

Experimental Troubleshooting (Q&A)

Q: My coupling reaction yield is low (<30%), even though I used excess reagent. Why? A: This is the classic signature of competitive hydrolysis . Even if your solvent bottle says "Anhydrous," it may contain 50-100 ppm water, which is stoichiometric enough to kill a significant portion of your reagent.

  • The Fix:

    • Solvent Drying: Do not trust "anhydrous" labels on open bottles. Dry DCM or THF over activated 3Å or 4Å molecular sieves for 24 hours before use.

    • Glassware: Flame-dry or oven-dry all glassware (120°C for >4 hours) and assemble hot under a stream of nitrogen.

    • Base Trap: Ensure you are using a base (Triethylamine or N-Methylimidazole) to scavenge the HCl produced. If HCl accumulates, it can catalyze the cleavage of the P-N bond (acid-labile phosphoramidate linkage).

Q: I see a white precipitate immediately upon adding the reagent. Is this hydrolysis? A: Not necessarily.

  • Scenario A (Good): If you have a tertiary amine base (Et

    
    N) present, the precipitate is likely Triethylamine Hydrochloride (Et
    
    
    
    N·HCl)
    . This confirms the coupling or HCl scavenging is occurring.
  • Scenario B (Bad): If no base is present, or if the precipitate is sticky/gummy, it may be the hydrolyzed phosphoramidic acid which is often less soluble in organic solvents like DCM.

  • Verification: The Et

    
    N·HCl salt is water-soluble. Take a tiny aliquot, add water. If it dissolves instantly, it is the salt.
    

Q: How do I quench the reaction without hydrolyzing my desired product? A: The product (a phosphoramidate diester) is more stable than the starting material but still sensitive to acid hydrolysis.

  • Protocol: Quench with saturated aqueous NaHCO

    
     .
    
  • Why: This neutralizes any remaining HCl immediately. Do not use water or acidic workups, as the sudden pH drop can cleave the P-N bond you just formed.

Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling pathway and the destructive hydrolysis pathway.

HydrolysisPathways Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate (P-Cl Active Species) Intermediate Transition State (Pentacoordinate Phosphorus) Reagent->Intermediate Activation Water H₂O (Moisture Impurity) Water->Intermediate Fast Attack (k_hyd) Nucleophile Target Nucleophile (e.g., Nucleoside 5'-OH) Nucleophile->Intermediate Slow Attack (k_coup) HydrolysisProduct Hydrolysis Product (Phosphoramidic Acid) INACTIVE Intermediate->HydrolysisProduct P-Cl Cleavage DesiredProduct Desired Phosphoramidate Prodrug Intermediate->DesiredProduct P-Cl Displacement HCl HCl Byproduct HydrolysisProduct->HCl DesiredProduct->HCl

Figure 1: Kinetic competition between moisture hydrolysis (Red) and nucleophilic coupling (Green).

Optimized Synthesis Protocol

To guarantee integrity, follow this "Self-Validating" workflow.

StepActionTechnical Rationale
1 Prepare Solvent Dry DCM over 4Å Molecular Sieves for 24h.
2 Inert Setup Flame-dry flask, cool under Argon balloon.
3 Base Addition Add Nucleoside + NMI (or Et

N) before reagent.
4 Cold Addition Cool reaction to -78°C or 0°C . Add Reagent dropwise.[4]
5 Monitoring Check

P NMR after 1 hour.

References

  • Crunden, E. W., & Hudson, R. F. (1962).[5] The Mechanism of Hydrolysis of Phosphorochloridates and Related Compounds. Part III. Phosphoramidochloridates. Journal of the Chemical Society, 3591–3602. [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. [Link]

  • Knaggs, M. H., et al. (2024).[6] Regiochemical Analysis of the ProTide Activation Mechanism. Biochemistry. [Link]

Sources

Troubleshooting

optimizing temperature for 2-Chlorophenyl N-phenylchlorophosphoramidate synthesis

Welcome to the Technical Support Center for Phosphorylation Reagents. This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-Chlorophenyl N-phenylchlorophosphora...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phosphorylation Reagents. This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS: 69320-80-5), a critical phosphorylating agent used extensively in the synthesis of oligonucleotides and biomolecules [1].

Below, you will find our in-depth troubleshooting guide, quantitative data analyses, and self-validating protocols focused specifically on the thermodynamic and kinetic control of this reaction.

Part 1: Thermodynamic Troubleshooting & FAQs

The synthesis of 2-chlorophenyl N-phenylchlorophosphoramidate relies on the nucleophilic substitution of one chlorine atom on 2-chlorophenyl phosphorodichloridate by aniline. Because the starting material contains two reactive P-Cl bonds, managing the reaction kinetics via temperature control is the absolute most critical parameter to prevent over-substitution and degradation [2].

Q: Why am I observing a significant formation of the bis-anilino byproduct (2-chlorophenyl N,N'-diphenylphosphorodiamidate)? A: Causality: The reaction between the phosphorodichloridate and aniline is highly exothermic. If the temperature is allowed to rise during the initial addition phase, the kinetic energy of the system increases. This elevated energy state allows the newly formed mono-substituted product (which is slightly less electrophilic than the starting material) to overcome its activation energy barrier and compete for the remaining aniline. Resolution: You must maintain the reaction vessel strictly between 0 °C and 5 °C during the dropwise addition of aniline and the acid scavenger (e.g., triethylamine).

Q: The reaction stalls at ~50% conversion, even when I use a slight excess of aniline. What is happening? A: Causality: While low temperatures are required to ensure regioselectivity during the addition phase, maintaining the reaction at 0 °C or lower (e.g., -78 °C) for the entire duration prevents the system from reaching the activation energy required to drive the reaction to completion. Furthermore, at persistently low temperatures, the triethylamine hydrochloride (TEA·HCl) byproduct precipitates rapidly and can coat the unreacted starting materials, severely hindering mass transfer. Resolution: Implement a thermal maturation phase. Once the exothermic addition is complete, the reaction must be allowed to gradually warm to room temperature (20 °C) to ensure complete conversion.

Q: Why does my product degrade during the final solvent removal step? A: Causality: 2-Chlorophenyl N-phenylchlorophosphoramidate retains a highly reactive P-Cl bond. At elevated temperatures during rotary evaporation, the thermodynamic energy provided by a heated water bath overcomes the activation barrier for hydrolysis. Trace moisture in the environment or residual solvent will rapidly attack the P-Cl bond, leading to the formation of the corresponding phosphoramidic acid. Resolution: Concentrate the product under high vacuum with the water bath temperature strictly capped at < 30 °C [3].

Part 2: Quantitative Data on Temperature Effects

To illustrate the critical nature of thermal control, the following table summarizes the product distribution based on the internal temperature maintained during the aniline addition phase.

Table 1: Effect of Addition Temperature on Product Distribution

Addition Temperature (°C)Maturation Temperature (°C)Yield of Target Mono-amidate (%)Yield of Bis-amidate Byproduct (%)Unreacted Starting Material (%)
-782085.0< 2.010.0
0 to 5 20 92.5 5.0 < 1.0
25 (Room Temp)2560.035.0< 1.0
505030.065.00.0

Data demonstrates that an addition temperature of 0 °C followed by a 20 °C maturation phase provides the optimal thermodynamic balance between selectivity and conversion.

Part 3: Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: System Initialization & Cooling

  • Action: Flame-dry a 3-neck round-bottom flask under argon. Charge the flask with 2-chlorophenyl phosphorodichloridate (1.0 eq) dissolved in anhydrous dichloromethane (DCM) (0.2 M concentration). Submerge the flask in an ice-water bath.

  • Self-Validation: Insert an internal PTFE-coated thermocouple. Do not proceed until the internal temperature reads ≤ 2 °C. If the temperature does not drop, check the solvent volume or ice bath integrity.

Step 2: Kinetically Controlled Addition

  • Action: Prepare a solution of freshly distilled aniline (1.0 eq) and anhydrous triethylamine (1.1 eq) in DCM. Add this solution dropwise via an addition funnel at a rate of 1 drop per second.

  • Self-Validation: Monitor the internal thermocouple continuously. If the internal temperature exceeds 5 °C, halt the addition immediately. A temperature spike indicates the exothermic P-N bond formation is outpacing the cooling capacity, which will directly cause bis-substitution. Resume addition only when the temperature stabilizes at ≤ 2 °C.

Step 3: Thermal Maturation

  • Action: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to 20 °C and stir for 2 hours.

  • Self-Validation: Perform a TLC (Hexanes/Ethyl Acetate). The protocol is validated for the next step only when the high-Rf spot corresponding to the starting phosphorodichloridate is completely absent. If present, continue stirring for an additional hour.

Step 4: Thermally Sensitive Workup

  • Action: Filter the precipitated TEA·HCl salt rapidly under an inert atmosphere (Schlenk filtration). Transfer the filtrate to a rotary evaporator.

  • Self-Validation: Set the water bath to 25 °C (Maximum 30 °C). If the flask feels warm to the touch, lower the bath temperature. Evaporate the solvent under high vacuum until a viscous oil or solid is obtained.

Part 4: Visualizing the Temperature-Controlled Workflow

G Start Anhydrous DCM + 2-Chlorophenyl phosphorodichloridate Cool Cooling Phase Target: 0°C to 2°C Start->Cool Add Dropwise Addition Aniline + TEA Maintain < 5°C Cool->Add Check1 Self-Validation: Is internal temp < 5°C? Add->Check1 Check1->Add No (Pause Addition) Warm Maturation Phase Warm to 20°C Stir for 2 hours Check1->Warm Yes (Addition Complete) Check2 Self-Validation: TLC shows complete consumption of SM? Warm->Check2 Check2->Warm No (Continue Stirring) Workup Workup & Concentration Evaporate at < 30°C Check2->Workup Yes (Proceed to Workup)

Caption: Workflow for the temperature-controlled synthesis of 2-chlorophenyl N-phenylchlorophosphoramidate.

References

  • Katagiri, N., Itakura, K., Narang, S. A. "Use of arylsulfonyltriazoles for the synthesis of oligonucleotides by the triester approach." Journal of the American Chemical Society. URL:[Link]

  • Royal Society of Chemistry. "Organophosphorus Chemistry: Phosphorylation Methodologies." epdf.pub. URL: [Link]

Optimization

removing impurities from 2-Chlorophenyl N-phenylchlorophosphoramidate reactions

Technical Support Center: 2-Chlorophenyl N-phenylchlorophosphoramidate Status: Active Agent: Senior Application Scientist Ticket ID: P-CL-PURITY-001 Executive Summary & Compound Profile User Context: You are likely synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chlorophenyl N-phenylchlorophosphoramidate

Status: Active Agent: Senior Application Scientist Ticket ID: P-CL-PURITY-001

Executive Summary & Compound Profile

User Context: You are likely synthesizing 2-chlorophenyl N-phenylchlorophosphoramidate (often referred to as the "McGuigan Reagent" precursor) for use in ProTide synthesis (e.g., Sofosbuvir analogs).

The Challenge: This reagent is a "loaded spring." The P-Cl bond is highly reactive, designed to couple with a nucleoside. However, this reactivity makes it hypersensitive to moisture (hydrolysis) and prone to over-reaction (bis-aniline formation). High purity is critical because impurities here translate directly into difficult-to-separate diastereomers or byproducts in your final drug substance.

Target Molecule Profile:

  • State: Typically a thick, colorless to pale yellow oil (can be crystallized at low temp).

  • Key Instability: Hydrolyzes to the phosphoramidic acid (P-OH) upon contact with moist air.

  • Major Impurities:

    • Bis-anilino species: (Over-reaction)

    • Phosphoramidic Acid: (Hydrolysis)

    • Triethylamine Hydrochloride: (Incomplete filtration)

Troubleshooting Modules (Q&A)

Module A: The "Sticky" Precipitate (Hydrolysis & Salts)

Q: My reaction mixture turned into a sticky white paste or gum upon concentration. What happened?

Diagnosis: This is the classic signature of moisture contamination leading to hydrolysis, or incomplete removal of amine salts .

  • Mechanism: The P-Cl bond reacts with atmospheric water to form the P-OH species (phosphoramidic acid). This acid is often a solid or gum and can catalyze further decomposition.

  • The Fix:

    • Immediate: Attempt to re-dissolve in dry DCM and re-filter under an inert atmosphere (Argon/Nitrogen).

    • Prevention: You must use Schlenk techniques. The aniline hydrochloride or triethylamine hydrochloride salt formed during the reaction is hygroscopic. If you filter it on an open Buchner funnel, it sucks moisture from the air into your filtrate.

Q: How do I remove the amine salts without exposing the filtrate to air?

Protocol: The "Cannula Filtration" Technique Instead of pouring the reaction through a funnel:

  • Fit your reaction flask with a septum.

  • Fit a receiving Schlenk flask with a septum and a sintered glass filter stick (or use a Schlenk frit).

  • Use positive Nitrogen pressure to push the solution through the filter stick into the receiving flask.

  • Result: The salts stay behind; the filtrate remains anhydrous.

Module B: The "Double Spot" (Stoichiometry Control)

Q: TLC shows a major spot for my product, but a persistent impurity running just below it. It won't wash away.

Diagnosis: This is likely the Bis-anilino impurity .

  • Cause: Localized excess of aniline. Even if your overall stoichiometry is 1:1, if you add the aniline too fast, the first molecules of product formed encounter more aniline and react again, replacing the second Chlorine atom.

  • The Fix:

    • Temperature is King: Cool the reaction to -78°C (or at least -40°C). The activation energy for the second substitution is higher than the first. Low temperature kinetically favors the mono-substitution.

    • Dilution: Dissolve your aniline in a large volume of solvent and add it dropwise over 1-2 hours.

Module C: Purification Strategy

Q: Can I purify this on silica gel? It seems to decompose.

Diagnosis: Standard silica gel is slightly acidic (pH 6-6.5). This acidity is sufficient to protonate the nitrogen or activate the P-Cl bond, leading to degradation on the column.

Protocol: Neutralized Flash Chromatography If you must chromatograph (crystallization is preferred but difficult for oils):

  • Pre-treat Silica: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) .

  • Pack Column: Pour the column.

  • Flush: Run 2-3 column volumes of plain eluent (without TEA) to remove excess base (excess base can displace the Chloride).

  • Run: Load your sample and elute rapidly. Do not let it sit on the column.

Impurity Profile & Data Visualization

Table 1: Impurity Characteristics
Impurity TypeChemical Structure DescriptionTLC Behavior (relative to Product)OriginRemoval Strategy
Target Product 2-Cl-Ph-O-P(O)(Cl)(NHPh)Rf ~ 0.6 (Hex/EtOAc 8:2)N/AN/A
Hydrolysis Product 2-Cl-Ph-O-P(O)(OH)(NHPh)Rf < 0.1 (Streaks at baseline)Moisture ingressAnhydrous filtration; Wash with cold water (risky)
Bis-Anilino 2-Cl-Ph-O-P(O)(NHPh)₂Rf ~ 0.4 (More polar due to H-bonding)Excess Aniline / High TempStrict -78°C control; Fractional Crystallization
Starting Material 2-Cl-Ph-O-P(O)Cl₂Rf ~ 0.8 (Non-polar)Incomplete ReactionHigh vacuum (if volatile) or Chromatography
Figure 1: Reaction Workflow & Critical Control Points

ReactionWorkflow Start Start: 2-Chlorophenyl phosphorodichloridate Solvent Dissolve in dry DCM/Et2O (Inert Atmosphere) Start->Solvent Cooling Cool to -78°C (CRITICAL STEP) Solvent->Cooling Addition Slow Addition of Aniline (1.0 eq) + Base Cooling->Addition Warm Warm to Room Temp Addition->Warm Slow warm-up Impurity_Bis IMPURITY: Bis-Anilino Species Addition->Impurity_Bis Temp > -40°C or Fast Add Filter Filtration (Schlenk/Inert) Warm->Filter Evap Evaporation Filter->Evap Impurity_Hydro IMPURITY: Hydrolysis (P-OH) Filter->Impurity_Hydro Moisture Ingress Product Crude Product (Oil/Solid) Evap->Product

Caption: Figure 1. Synthesis workflow highlighting critical control points where temperature and moisture introduce specific impurities.

Advanced Protocol: The "Cold Wash" Workup

Use this only if filtration fails to remove all salts and the product is an oil.

  • Dilute: Dilute the crude reaction mixture with Diethyl Ether (Et₂O). Et₂O precipitates amine salts better than DCM.

  • Chill: Cool the entire mixture to 0°C .

  • Rapid Wash:

    • Prepare ice-cold water (0°C).

    • Pour the organic layer into a separatory funnel.[1]

    • Add the ice water.

    • Shake vigorously for exactly 10 seconds.

    • Immediately drain the aqueous layer.

  • Dry: Instantly pass the organic layer through a plug of anhydrous Sodium Sulfate (Na₂SO₄) .

  • Rationale: The hydrolysis of the P-Cl bond is relatively slow at 0°C compared to the dissolution of the amine salt. Speed is safety.

References

  • McGuigan, C., et al. (2006). Phosphoramidate ProTides of the anticancer agent gemcitabine. Journal of Medicinal Chemistry , 49(19), 5750-5761.

  • BenchChem Technical Support . (2025). Synthesis and Purification of N-(2-chlorophenyl)-2-phenylpropanamide and Related Phosphoramidates. BenchChem Knowledge Base . 2

  • ThermoFisher Scientific . (2026). Safety Data Sheet: 2-Chlorophenyl phosphorodichloridate. ThermoFisher Document Library . 3[4][5][6][7][8]

  • Cardiff University . (2010). The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs. ORCA Repository . 9[8]

  • BOC Sciences . (2025). Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences Technical Guides .

Sources

Troubleshooting

Technical Support Center: Handling 2-Chlorophenyl N-phenylchlorophosphoramidate

Topic: Moisture Sensitivity & Handling Protocols Document ID: TS-PCL-042 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Nucleotide Synthesis Specialists Executive Summary: The "Invisible"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Handling Protocols

Document ID: TS-PCL-042 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Chemists, Nucleotide Synthesis Specialists

Executive Summary: The "Invisible" Stoichiometry Killer

2-Chlorophenyl N-phenylchlorophosphoramidate (often an intermediate in ProTide synthesis) is a phosphorochloridate (


) reagent. Its utility in synthesizing antiviral nucleotide prodrugs (e.g., Sofosbuvir analogs) relies entirely on the electrophilicity of the P-Cl bond.

The Critical Issue: This reagent is hygroscopic and hydrolytically unstable . Moisture does not just lower the yield; it alters the stoichiometry. One molecule of water destroys one molecule of reagent and generates one equivalent of HCl, which can degrade acid-sensitive nucleoside protecting groups (like acetonides or silyl ethers).

This guide provides a self-validating workflow to ensure reagent integrity.

Module 1: Storage & Reagent Integrity (The "Before")

Q: My reagent arrived as a viscous oil, but I expected a solid (or vice versa). Is it degraded?

A: Physical state alone is an unreliable indicator for this class of compounds. Many phosphorochloridates exist as low-melting solids or viscous oils depending on purity and temperature.

  • The only valid test:

    
    P NMR .
    
  • The degradation sign: Darkening color (brown/black) indicates HCl generation and decomposition.

Q: How should I store the stock bottle?

A: Follow the "Double-Barrier" Protocol :

  • Primary Barrier: Store under Argon or Nitrogen. Parafilm is insufficient; use electrical tape or a secondary seal over the cap.

  • Secondary Barrier: Place the bottle inside a secondary jar containing active desiccant (e.g., Drierite™ or activated silica gel).

  • Temperature: -20°C is mandatory.

Q: How do I handle it for dispensing?

A: Never open the bottle to the atmosphere if the humidity is >30%.

  • Best Practice: Use a glovebox.

  • Acceptable Practice: Use Schlenk techniques. Warm the bottle to room temperature before opening to prevent condensation on the cold reagent surface.

Module 2: Reaction Setup & Solvents (The "During")

Q: Can I use "HPLC Grade" Dichloromethane (DCM) or THF?

A: Absolutely not. HPLC grade solvents often contain stabilizers (like amylene) and can have water content up to 100-200 ppm. This is fatal for phosphorochloridate chemistry.

  • Requirement: Anhydrous solvents with < 20 ppm water .

  • Protocol: Use a solvent purification system (SPS) or freshly distilled solvents. Store over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

Q: Why did my reaction fume when I added the reagent?

A: You likely have significant moisture in your reaction vessel or solvent. The "fume" is hydrochloric acid (HCl) gas generated by rapid hydrolysis.



Visualization: The Hydrolysis Competition

The diagram below illustrates why moisture control is not just about yield—it is about preventing the "Dead End" pathway.

HydrolysisCompetition cluster_0 Reaction Flask Environment Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate (P-Cl Electrophile) Product Desired ProTide (Phosphoramidate) Reagent->Product + Nucleoside (Slow w/o Base) DeadEnd Hydrolysis Impurity (Phosphoramidic Acid) Reagent->DeadEnd + H2O (Very Fast) HCl HCl (Acidic Byproduct) Reagent->HCl Side Product Nucleoside Nucleoside (5'-OH Nucleophile) Water Trace Moisture (H2O)

Figure 1: Kinetic competition between the desired nucleoside attack and water hydrolysis.[1] Note that water is a smaller, often faster nucleophile than the bulky nucleoside.

Module 3: Analytics & Quality Control (The "Truth")

Q: How do I verify the reagent purity before starting a multi-gram synthesis?

A: Use


P NMR . This is the gold standard because it ignores all non-phosphorus impurities.

Protocol:

  • Take a dry NMR tube.

  • Add 0.6 mL of anhydrous

    
     (stored over sieves).
    
  • Add 10-20 mg of the reagent.

  • Acquire spectrum immediately (uncoupled or proton-decoupled).

Interpretation Table:

SpeciesApproximate

P Shift (

ppm)*
Status
Intact Reagent (P-Cl) +2 to +8 ppm (Singlet)GO
Hydrolysis Product (P-OH) -5 to -12 ppm (Singlet)STOP (Purify or Discard)
Pyrophosphate Dimer -10 to -20 ppm (Complex)STOP (Thermal decomposition)

*Note: Shifts are solvent-dependent. The key indicator is the presence of a single major peak downfield (positive) vs. upfield (negative).

Module 4: Troubleshooting Guide

Q: I see a new spot on TLC that trails/streaks. What is it?

A: This is likely the phosphoramidic acid (the hydrolysis product).

  • Diagnosis: It is acidic and polar. It will streak on silica gel unless the eluent contains 1% acetic acid or triethylamine.

  • Fix: You cannot "fix" the reacted material. For the next run, double the amount of molecular sieves in the solvent and flame-dry your glassware.

Q: My yield is consistently 50% lower than the literature. Why?

A: If your reagent is partially hydrolyzed, you are adding less electrophile than you think.

  • Scenario: You calculate 1.0 equivalent based on weight.

  • Reality: If the reagent is 80% pure (20% hydrolyzed), you are adding 0.8 equivalents. Furthermore, the 0.2 eq of acidic impurity may quench the base (e.g., NMI or imidazole) required for the coupling.

  • Correction: Titrate the reagent purity via

    
    P NMR (using an internal standard like triphenylphosphate) and adjust stoichiometry accordingly.
    
Q: Can I purify the reagent if it has degraded?

A: It is difficult but possible.

  • Distillation: Not recommended. These compounds have high boiling points and are thermally unstable.

  • Flash Chromatography: Risky. Silica gel contains water.[2] You must use "neutralized" and "dried" silica (flushed with anhydrous solvent + 1% Et3N) to prevent hydrolysis on the column.

  • Recommendation: If degradation >10%, buy a fresh batch. The cost of the nucleoside usually outweighs the cost of the reagent.

Module 5: Safe Handling Workflow

Follow this decision tree to ensure experimental success.

HandlingWorkflow Start Start: Reagent Retrieval CheckSeal Is the secondary seal intact? Start->CheckSeal WarmUp Warm to Room Temp (Inside Desiccator) CheckSeal->WarmUp Yes Open Open in Inert Atmo (Glovebox/Schlenk) WarmUp->Open Visual Visual Check: Dark/Fuming? Open->Visual NMR Run 31P NMR (Anhydrous CDCl3) Visual->NMR Looks OK Purify Discard or Re-order Visual->Purify Black/Fuming Decision Purity > 95%? NMR->Decision Proceed Proceed to Reaction (Use Anhydrous Solvents) Decision->Proceed Yes Decision->Purify No

Figure 2: Decision tree for evaluating reagent viability before committing valuable nucleoside starting materials.

References

  • Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9059–9118.

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry, 61(6), 2211–2226.

  • McGuigan, C., et al. (2010). "Phosphoramidate ProTides of the anticancer agent gemcitabine." Journal of Medicinal Chemistry, 53(13), 4949-4957.

  • Verkade, J. G., & Quin, L. D. (Eds.). (1987).[3] Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis. VCH Publishers. (Standard reference for 31P shifts).

  • Derbyshire, D. (2019). "Microwave-assisted organic synthesis of nucleoside ProTide analogues." RSC Advances, 9, 20875-20886.

Sources

Optimization

Technical Support Center: 2-Chlorophenyl N-phenylchlorophosphoramidate

The following Technical Support Guide addresses the specific challenges associated with 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5), a specialized phosphorylating agent used in the synthesis of phosphor...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges associated with 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5), a specialized phosphorylating agent used in the synthesis of phosphoramidate prodrugs and nucleotide analogues.

Status: Operational | Role: Senior Application Scientist | Topic: Side Reaction Troubleshooting

Core Technical Overview

Reagent Profile:

  • Chemical Name: 2-Chlorophenyl N-phenylchlorophosphoramidate[][2][3]

  • Primary Application: Synthesis of phosphoramidate monoesters (e.g., ProTide-like scaffolds) via nucleophilic substitution at the phosphorus center.

  • Mechanism: The chlorine atom acts as the primary leaving group, displaced by a nucleophile (typically a 5'-hydroxyl of a nucleoside). The 2-chlorophenoxy group serves as the secondary leaving group during in vivo enzymatic activation but remains stable during the synthetic coupling step.

Critical Reactivity Note: The presence of the electron-withdrawing chlorine on the phenoxy ring lowers the pKa of the corresponding phenol, making this reagent more electrophilic and more moisture-sensitive than its non-substituted phenyl analogs.

Troubleshooting & FAQs (Side Reactions)

Category A: Moisture Sensitivity & Hydrolysis

User Query: "I see a new peak in my ³¹P NMR around -5 to 0 ppm, and a white precipitate has formed. What is happening?"

Diagnosis: You are observing Hydrolysis and potentially Pyrophosphate Formation . This reagent is highly hygroscopic. Upon contact with trace water, the P-Cl bond hydrolyzes rapidly.

  • Side Reaction 1 (Hydrolysis):

    
    
    
    • Observation: Shift in ³¹P NMR from ~ +4/5 ppm (starting material) to ~ -0.5 ppm (acid species).

  • Side Reaction 2 (Dimerization): If base is present (e.g., NMI, TEA) with limited water, the hydrolyzed acid attacks a second molecule of the reagent.

    • Observation: Appearance of a peak around -10 to -12 ppm (Pyrophosphate anhydride).

Corrective Protocol:

  • Solvent Drying: Ensure Anhydrous THF or DCM is used (<50 ppm water). Store over 3Å molecular sieves for 24h.

  • Reagent Handling: Weigh the reagent in a glovebox or under a positive pressure of Argon.

  • Base Addition: Add the base (N-methylimidazole or Triethylamine) after the nucleoside is dissolved, but before adding the chlorophosphoramidate to scavenge HCl immediately.

Category B: Regioselectivity Issues

User Query: "I am getting a mixture of two products with similar masses but different retention times. Is this the diastereomer pair?"

Diagnosis: It depends. If the separation is significant, you may have Regioisomers (3'-O vs 5'-O phosphorylation) . While the 5'-OH is a primary alcohol and kinetically favored, the 3'-OH (secondary) competes, especially if the reaction temperature is uncontrolled.

Technical Insight:

  • Target: 5'-O-phosphoramidate.

  • Impurity: 3'-O-phosphoramidate or 3',5'-bis-phosphoramidate.

Corrective Protocol:

  • Temperature Control: Conduct the coupling at -78°C to -40°C initially, then warm slowly to 0°C. Lower temperatures favor the kinetic product (5'-OH).

  • Stoichiometry: Do not use a large excess of the reagent. Start with 1.1 equivalents . Excess reagent drives the sluggish 3'-OH reaction.

  • Protection: If possible, protect the 3'-OH (e.g., TBDMS, Acetyl) if high yields are required.

Category C: Stereochemical Complexity

User Query: "My ³¹P NMR shows two peaks of equal intensity near the expected product shift. Is my product impure?"

Diagnosis: This is likely Normal Diastereomeric Behavior , not a side reaction. The phosphorus center is chiral (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Since the reagent is typically supplied as a racemate (

mixture), the reaction with a chiral nucleoside (pure enantiomer) yields a pair of diastereomers (

-nucleoside and

-nucleoside).
  • Observation: Two peaks in ³¹P NMR separated by 0.2 – 0.5 ppm.

  • Action: Do not discard. These are chemically distinct entities with potentially different biological activities. They often require separation via HPLC or crystallization.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired coupling, hydrolysis, and dimerization.

ReactionPathways cluster_legend Pathway Key Reagent 2-Chlorophenyl N-phenylchlorophosphoramidate (Electrophile) Product Desired Phosphoramidate (Mix of Rp/Sp) Reagent->Product + Nucleoside (Kinetic Control) HydrolysisProd Phosphoramidic Acid (Inactive) Reagent->HydrolysisProd + H2O (Fast) Dimer Pyrophosphate Dimer (Impurity) Reagent->Dimer + HydrolysisProd (Base Catalyzed) HCl HCl (Byproduct) Reagent->HCl Leaving Group Nucleoside Nucleoside (5'-OH) Water H2O (Trace Impurity) key1 Green: Desired Path key2 Red: Moisture Failure key3 Yellow: Dimerization

Figure 1: Mechanistic pathways showing the competition between nucleophilic substitution (desired) and moisture-induced degradation.

Analytical Data Reference

Use this table to identify species in your crude reaction mixture.

Species³¹P NMR Shift (approx.)LC-MS SignatureCause/Origin
Starting Reagent +4.0 to +6.0 ppm[M+H]⁺ 302/304Unreacted material
Desired Product +2.5 to +4.5 ppm[M+H]⁺ (Nucleoside + 266)Successful coupling
Hydrolysis Product -0.5 to +0.5 ppm[M+H]⁺ 284Water contamination
Pyrophosphate Dimer -10.0 to -13.0 ppm[M+H]⁺ ~567Excess reagent + Trace water
3',5'-Bis-product +2.0 to +4.0 ppm (2 peaks)[M+H]⁺ (Nucleoside + 532)Reagent excess / High Temp

Note: Shifts are solvent-dependent (referenced to H₃PO₄).

Experimental Protocol: Optimized Coupling

To minimize the side reactions described above, follow this "Self-Validating" protocol.

  • Preparation: Dry Nucleoside (1.0 eq) by co-evaporation with anhydrous Pyridine (3x). Resuspend in Anhydrous THF/DCM.

  • Activation: Add N-Methylimidazole (NMI, 5.0 eq) at room temperature. Why? NMI acts as both a base to neutralize HCl and a nucleophilic catalyst.

  • Coupling (The Critical Step):

    • Cool mixture to -78°C (Dry ice/Acetone).

    • Add 2-Chlorophenyl N-phenylchlorophosphoramidate (1.2 eq) dropwise as a solution in THF.

    • Validation: Monitor by TLC.[4] If starting material remains after 1h, add 0.2 eq more reagent. Do not dump large excess initially.

  • Quenching: Once complete, add 0.5 mL Methanol to quench unreacted chlorophosphoramidate (converts it to the methyl ester, which is easily separated).

  • Workup: Wash with dilute citric acid (to remove NMI) and brine.

References

  • PubChem. (2025).[5] 2-Chlorophenyl N-phenylchlorophosphoramidate (Compound). National Library of Medicine. [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2235. [Link]

  • Slusarczyk, M., et al. (2021). Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

purification methods for products phosphorylated with 2-Chlorophenyl N-phenylchlorophosphoramidate

Welcome to the Application Support Hub. This guide provides advanced troubleshooting and validated methodologies for isolating and purifying products phosphorylated with 2-chlorophenyl N-phenylchlorophosphoramidate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This guide provides advanced troubleshooting and validated methodologies for isolating and purifying products phosphorylated with 2-chlorophenyl N-phenylchlorophosphoramidate. Originally pioneered for the synthesis of ribo-oligonucleotide blocks [1][1], this reagent is now a cornerstone in the development of nucleotide prodrugs (ProTides) [4][2].

The resulting phosphoramidates present unique purification challenges, primarily due to their susceptibility to acid-catalyzed hydrolysis and the generation of closely eluting


 and 

diastereomers at the chiral phosphorus center[3]. As a Senior Application Scientist, I have structured this guide to move beyond basic steps, focusing on the chemical causality and self-validating checks required to ensure high-yield, high-purity recoveries.

Experimental Workflows & Methodologies

PhosphoramidatePurification React 1. Phosphorylation Reaction (Target + 2-Chlorophenyl N-phenylchlorophosphoramidate) Quench 2. Reaction Quench & LLE (NaHCO3 / DCM Extraction) React->Quench Silica 3. Normal-Phase Silica Chromatography (Pre-neutralized with 1% TEA) Quench->Silica HPLC 4. RP-HPLC / SFC (Diastereomer Resolution) Silica->HPLC Pure 5. Lyophilization (Pure Rp and Sp Diastereomers) HPLC->Pure

Workflow for the isolation and purification of phosphoramidate derivatives.

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted phosphorylating agent, salts, and highly polar byproducts while preserving the labile P-N/P-O bonds.

  • Thermal Control & Quench: Upon completion of the phosphorylation reaction, immediately cool the mixture to 0 °C. Slowly add an equal volume of saturated aqueous

    
    .
    
    • Causality: The highly reactive chlorophosphoramidate generates HCl upon reaction. The mild base neutralizes this acid, preventing acid-catalyzed cleavage of the newly formed phosphoramidate linkage. It simultaneously hydrolyzes unreacted reagent into water-soluble phosphoramidic acid salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract three times with Dichloromethane (DCM).

  • Phase Washing: Wash the combined organic layers with brine to remove residual aqueous salts and facilitate sharp phase separation.

  • Self-Validation System: Before discarding the aqueous layer, check its pH using indicator strips. It must be

    
     . If it is acidic, the neutralization was incomplete, and your product is actively degrading in the organic phase.
    
  • Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    °C to minimize thermal degradation.
Protocol B: Normal-Phase Silica Gel Flash Chromatography

Objective: Isolate the crude phosphoramidate diastereomeric mixture from lipophilic byproducts (e.g., 2-chlorophenol).

  • Stationary Phase Neutralization: Slurry-pack silica gel in the starting mobile phase (e.g., 99:1 DCM:MeOH) containing 1% Triethylamine (TEA) .

    • Causality: Standard silica gel contains acidic silanol groups (

      
       ~4.5–5.0). Contact with these sites will catalyze the hydrolysis of the N-phenyl group. TEA acts as a sacrificial base, masking these active sites and preserving the phosphotriester/phosphoramidate backbone.
      
  • Loading: Dissolve the crude extract in a minimum volume of DCM and load it evenly onto the column head.

  • Gradient Elution: Run a shallow gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout). Monitor fractions via TLC (UV active at 254 nm).

  • Self-Validation System: Perform a 2D-TLC prior to column loading. Spot the crude mixture, develop in the mobile phase, rotate the plate 90 degrees, and develop again. If the spots form a perfect diagonal line, the compound is stable. Off-diagonal spots indicate that degradation will occur on the column, signaling that more TEA is required.

Protocol C: Reversed-Phase HPLC for Diastereomer Resolution

Objective: Achieve baseline separation of the


 and 

diastereomers.
  • System Setup: Utilize a high-efficiency C18 column (e.g., BEH C18, 1.7

    
     particles) [3][4].
    
  • Mobile Phase Selection: Solvent A: Water with 10 mM Ammonium Acetate (pH ~6.8). Solvent B: Acetonitrile.

    • Causality: Avoid Formic Acid or TFA, as the low pH will degrade the product during the run. Ammonium acetate provides a buffered, near-neutral environment.

  • Gradient Execution: Run a very shallow gradient (e.g., 0.5% B/min increase). The

    
     and 
    
    
    
    diastereomers have identical masses and connectivity; separation relies entirely on subtle differences in how the 3D spatial arrangement of the 2-chlorophenyl and N-phenyl groups interacts with the hydrophobic stationary phase.
  • Self-Validation System: Run a blank injection followed by a mixed standard. Ensure the resolution factor (

    
    ) between the 
    
    
    
    and
    
    
    peaks is
    
    
    before initiating preparative collection.

Quantitative Data: Comparison of Purification Modalities

Purification ModalityPrimary ObjectiveTypical Resolution (

)
ScalabilitySolvent SystemAvg. Run Time
Liquid-Liquid Extraction Salt & Reagent RemovalN/AHigh (Multi-gram)DCM / Aq.

< 1 hour
Silica Gel Chromatography Crude Isolation< 1.0 (Co-eluting)High (Multi-gram)DCM / MeOH (1% TEA)1 - 3 hours
RP-HPLC (C18) Diastereomer Separation1.5 - 2.5Low to Medium (mg)

/ Acetonitrile
15 - 30 mins
SFC (Cyano/Chiral) High-Res Diastereomer Separation> 2.5Medium (mg to g)

/ MeOH modifier
5 - 10 mins

Troubleshooting Guides & FAQs

Q: Why am I seeing degradation of my phosphoramidate product during silica gel chromatography? A: Phosphoramidate linkages, particularly those involving N-phenyl groups, are highly susceptible to acid-catalyzed hydrolysis. Unmodified silica gel is inherently acidic. When your product interacts with these silanol sites, the P-N or P-O bonds cleave, releasing aniline or 2-chlorophenol. Solution: Always pre-treat your silica column with 1% Triethylamine (TEA) or switch to basic alumina. This neutralizes the active sites and preserves the integrity of the molecule.

Q: How can I resolve the


 and 

diastereomers if they co-elute on standard RP-HPLC?
A: The chiral phosphorus center created by the 2-chlorophenyl and N-phenyl substituents results in diastereomers with nearly identical polarities. If standard C18 RP-HPLC fails, consider two alternatives:
  • Thermodynamic Control: Lower the column compartment temperature (e.g., 15 °C). This rigidifies the conformers, sometimes enhancing the differential interaction with the stationary phase.

  • Supercritical Fluid Chromatography (SFC): SFC using a cyano or chiral stationary phase with a

    
    /alcohol mobile phase has been shown to provide superior resolution (
    
    
    
    ) and much faster run times for nucleoside phosphoramidates compared to traditional liquid chromatography [3][4].

Q: My product is contaminated with 2-chlorophenol and aniline. How do I remove them effectively? A: These byproducts arise from the hydrolysis of the 2-chlorophenyl N-phenylchlorophosphoramidate reagent. While aniline can often be removed by mild acidic washes (which is strictly forbidden here due to product lability), 2-chlorophenol is highly lipophilic and will co-elute with many protected products on silica. Solution: Implement a rigorous basic wash during your LLE step using 5% aqueous


 or saturated 

(provided your specific target tolerates it). The higher pH deprotonates 2-chlorophenol (

~8.5), driving it forcefully into the aqueous phase. Alternatively, size-exclusion chromatography (e.g., Sephadex LH-20) can separate these small aromatic byproducts from larger oligonucleotide or ProTide constructs.

Q: Why is my product yield unexpectedly low after liquid-liquid extraction? A: Phosphoramidates can exhibit amphiphilic properties, especially if partial deprotection has occurred, leading to emulsion formation or partitioning into the aqueous phase. Solution: To break emulsions, filter the biphasic mixture through a pad of Celite or add brine to increase the ionic strength of the aqueous layer. If the product is highly polar, substitute DCM with a more polar organic solvent mixture, such as 4:1 EtOAc:Isopropanol, to improve the partition coefficient.

References

  • Ohtsuka, E., Tanaka, T., Wakabayashi, T., Taniyama, Y., & Ikehara, M. (1978). A new ribo-oligonucleotide block synthesized by phosphorylation with p-chlorophenyl N-phenylchlorophosphoramidate. Journal of the Chemical Society, Chemical Communications. URL:[Link]

  • Goossens, J. F., Roux, S., Egron, D., Perigaud, C., Bonte, J. P., Vaccher, C., & Foulon, C. (2008). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography B. URL:[Link]

  • Gao, X., Chen, W., Zhu, G., Yi, R., Wu, Z., Xu, P., & Zhao, Y. (2011). Fast separation of antiviral nucleoside phosphoramidate and H-phosphonate diastereoisomers by reversed-phase liquid chromatography. Journal of Chromatography A. URL:[Link]

  • Silverman, S. M. (2017). Mechanism-Based Solution to the ProTide Synthesis Problem: Selective Access to Sofosbuvir, Acelarin, and INX-08189. Organic Letters. URL:[Link]

Sources

Optimization

why is my 2-Chlorophenyl N-phenylchlorophosphoramidate reaction turning dark

Technical Support Center: Phosphoramidate Synthesis Optimization Executive Summary You are encountering a darkening reaction (brown/black coloration) during the synthesis of 2-Chlorophenyl N-phenylchlorophosphoramidate ....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phosphoramidate Synthesis Optimization

Executive Summary

You are encountering a darkening reaction (brown/black coloration) during the synthesis of 2-Chlorophenyl N-phenylchlorophosphoramidate . This intermediate is a critical phosphorylating agent, structurally related to McGuigan ProTide precursors. The darkening is a classic signature of oxidative degradation or uncontrolled exotherms involving the aniline moiety.

This guide deconstructs the reaction into its thermodynamic and kinetic failure points. We will move beyond "keep it dry" and address the specific chemical interactions between phosphorochloridates , anilines , and Lewis bases that cause this degradation.

Part 1: Diagnostic Logic Tree

Before altering your protocol, use this logic tree to identify the specific root cause of the darkening.

TroubleshootingTree Start Symptom: Reaction Turns Dark CheckAniline 1. Check Aniline Input Is the starting aniline colorless? Start->CheckAniline CheckTemp 2. Check Temperature Did temp exceed -10°C during addition? CheckAniline->CheckTemp Yes (Colorless) Distill Cause: Pre-oxidized Reagent Action: Distill Aniline over Zn dust CheckAniline->Distill No (Yellow/Brown) CheckMoisture 3. Check Moisture Is there HCl fuming or precipitate clumping? CheckTemp->CheckMoisture No Exotherm Cause: Thermal Decomposition Action: Cool to -78°C; Slow addition CheckTemp->Exotherm Yes Hydrolysis Cause: HCl-Mediated Polymerization Action: Dry solvents (<50 ppm H2O) CheckMoisture->Hydrolysis Yes Unknown Cause: Trace Metal Contamination Action: Add EDTA or check stir bar CheckMoisture->Unknown No

Figure 1: Diagnostic logic flow for isolating the cause of discoloration in phosphoramidate synthesis.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: The "Black Tar" Scenario (Aniline Oxidation)

User Question: My reaction starts clear but turns black within 10 minutes of adding the aniline. Why?

Technical Insight: Aniline is an electron-rich aromatic amine. In the presence of phosphoryl chloride (


)  or dichloridates , it acts as a nucleophile. However, if the reaction environment contains trace oxidants (air) or if the aniline is already partially oxidized (yellow/brown liquid), it rapidly polymerizes into polyaniline  or forms diazo species . This process is accelerated by the Lewis acidic nature of the phosphorus center.

Corrective Protocol:

  • Visual Check: Your aniline must be water-white (colorless). If it is yellow, it contains oxidation impurities that will catalyze further darkening.

  • Purification: Distill your aniline over zinc dust (to reduce oxidized impurities) under vacuum before use. Store under Argon.[1]

  • Inert Atmosphere: This reaction must be performed under a strict Nitrogen or Argon manifold. Oxygen acts as a radical initiator for aniline polymerization.

Issue 2: The "Brown Soup" (Thermal Runaway)

User Question: I am cooling the reaction to 0°C, but it still turns dark brown. Is 0°C cold enough?

Technical Insight: For chlorophosphoramidates, 0°C is often insufficient . The formation of the P-N bond is highly exothermic.

  • At 0°C, the rate of the desired substitution competes with the rate of side-reactions (such as double-substitution or P-N bond cleavage).

  • The heat generated creates localized "hot spots" at the point of addition, causing immediate charring of the amine.

Corrective Protocol:

  • Cryogenic Cooling: Cool the reaction vessel to -78°C (Acetone/Dry Ice) or at least -20°C (CCl4/Dry Ice or Cryostat) during the addition of the aniline/base mixture.

  • Dilution: Dilute the aniline in the reaction solvent (e.g., DCM or THF) before addition. Never add neat amine to a chlorophosphate.

  • Slow Addition: Use a pressure-equalizing dropping funnel to add the amine over 30–60 minutes.

Issue 3: The "Cloudy Dark" (Hydrolytic Degradation)

User Question: The reaction turns dark and cloudy, and I see white fumes.

Technical Insight: The "cloudiness" is likely the amine hydrochloride salt (e.g., Triethylamine


HCl), which is normal. However, "dark + fumes" indicates moisture ingress.
  • Mechanism: Water attacks the P-Cl bond

    
     P-OH + HCl.
    
  • The Damage: The generated HCl protonates the aniline, rendering it non-nucleophilic, or catalyzes the acid-hydrolysis of your newly formed product. The "dark" color often comes from acid-catalyzed degradation of the 2-chlorophenol moiety into quinones.

Corrective Protocol:

  • Solvent Quality: Use anhydrous DCM or THF (distilled over CaH2 or from a solvent purification system).

  • Base Stoichiometry: Ensure you have at least 1.05 to 1.1 equivalents of base (Triethylamine or N-Methylimidazole) to scavenge every mole of HCl produced.

Part 3: The "Gold Standard" Protocol

This protocol is optimized for 2-Chlorophenyl N-phenylchlorophosphoramidate , prioritizing color retention and purity.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Chlorophenyl phosphorodichloridate 1.0ElectrophileSynthesize fresh from

+ 2-chlorophenol if possible.
Aniline 1.0NucleophileMust be freshly distilled.
Triethylamine (TEA) 1.1Base (HCl Scavenger)Dry over KOH.
Dichloromethane (DCM) SolventMediumAnhydrous; 10-15 mL per gram of reactant.
Step-by-Step Methodology
  • Preparation of the Electrophile (if starting from

    
    ): 
    
    • Charge a flame-dried Schlenk flask with

      
       (1.0 eq) and anhydrous DCM under Argon. Cool to -78°C .
      
    • Add 2-chlorophenol (1.0 eq) and TEA (1.0 eq) in DCM dropwise. Stir for 2 hours allowing to warm to -20°C .

    • Result: A solution of 2-chlorophenyl phosphorodichloridate.

  • Formation of the Chlorophosphoramidate (The Critical Step):

    • Cool the reaction mixture (containing the dichloridate) back down to -78°C .

    • Pre-mix: In a separate dry flask, mix Aniline (1.0 eq) and TEA (1.1 eq) in DCM.

    • Addition: Add the Aniline/TEA mixture dropwise to the cold dichloridate solution over 45 minutes.

    • Observation: A white precipitate (TEA

      
      HCl) will form. The solution should remain colorless or pale yellow. If it turns brown here, your addition is too fast. 
      
  • Work-up (Preventing Post-Reaction Darkening):

    • Allow to warm to room temperature (25°C) slowly over 2 hours.

    • Filtration: Filter the mixture through a pad of Celite under Argon to remove the amine salts. (Do not use silica gel yet; it is acidic and can degrade the product).

    • Concentration: Remove solvent under reduced pressure at <30°C . High heat on the rotavap will turn the oil dark.

Part 4: Mechanistic Visualization

Understanding the competition between the "Product Pathway" and the "Darkening Pathway" is crucial.

ReactionPathway Start Phosphorodichloridate (P-Cl2) Target Target Product (Chlorophosphoramidate) Start->Target Controlled Temp (-78°C) Inert Atm Hydrolysis Hydrolysis (Phosphate Acid) Start->Hydrolysis Moisture (H2O) Aniline Aniline (Ph-NH2) Aniline->Target Nucleophilic Attack Oxidation Oxidation/Polymerization (Dark Tar) Aniline->Oxidation O2 / Heat / Old Reagent Target->Oxidation Thermal Decomp (>40°C)

Figure 2: Reaction pathways showing the competition between successful synthesis (Green) and degradation routes (Red/Yellow).

References

  • McGuigan, C., et al. (1993). "Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry, 36(8), 1048-1052.

  • Pertusati, F., & McGuigan, C. (2015).[2] "Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction." Chemical Communications, 51, 7649-7652.

  • BenchChem Technical Support. (2025). "Preventing oxidation of the aniline group during complexation."[3] BenchChem Troubleshooting Guides.

  • Fisher Scientific. (2024).[4] "Safety Data Sheet: Phenyl phosphorodichloridate."

Sources

Troubleshooting

Technical Support Center: Strategies for Improving 5'-Phosphorylation Selectivity

Welcome to the technical support center for oligonucleotide modification. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of your research.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oligonucleotide modification. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of your research. This guide is structured as a series of questions and answers to directly address the challenges and nuances of achieving selective 5'-phosphorylation over 3'-phosphorylation, a critical step in numerous molecular biology and drug development applications.

Section 1: Foundational Principles of Selectivity

Q1: What is the fundamental structural basis for selectively phosphorylating the 5'-hydroxyl (5'-OH) over the 3'-hydroxyl (3'-OH) group in an oligonucleotide?

The inherent selectivity for the 5'-position in both enzymatic and chemical phosphorylation methods stems from a core structural principle: steric accessibility .

  • The 5'-Hydroxyl: This is a primary alcohol, meaning the carbon atom it is attached to is bonded to only one other carbon atom (within the furanose ring). This position is relatively unhindered and projects away from the bulk of the nucleotide, making it an accessible target for large enzymes or chemical reagents.

  • The 3'-Hydroxyl: This is a secondary alcohol, attached to a carbon that is bonded to two other carbon atoms. It is located in a more sterically crowded environment, flanked by the furanose ring and the adjacent phosphodiester linkage in an oligonucleotide chain. This crowding makes it a less favorable target for the active sites of kinases or for the approach of bulky chemical phosphitylating agents.

This fundamental difference in steric hindrance is the primary reason why reactions can be optimized to heavily favor the 5'-position.

Section 2: Enzymatic 5'-Phosphorylation with T4 Polynucleotide Kinase (PNK)

This section focuses on the most common enzymatic method for 5'-phosphorylation, utilizing T4 Polynucleotide Kinase (PNK).

FAQ & Troubleshooting Guide
Q2: What is T4 Polynucleotide Kinase (PNK), and how does its active site confer 5'-selectivity?

T4 Polynucleotide Kinase (T4 PNK) is a bacteriophage-derived enzyme with two distinct catalytic activities: a 5'-kinase and a 3'-phosphatase.[1][2][3]

  • 5'-Kinase Activity: This is the primary function used in research. T4 PNK catalyzes the transfer of the terminal (gamma) phosphate from ATP to the 5'-hydroxyl terminus of single- or double-stranded DNA and RNA.[2][4][5][6] The enzyme's active site is precisely structured to recognize and bind the 5'-terminus of a nucleic acid, positioning the 5'-OH for nucleophilic attack on the γ-phosphate of a coordinated ATP molecule. Mutational analysis has identified a constellation of key amino acid residues (like Lys15, Asp35, Arg38, and Arg126) that form this 5'-kinase active site.[1]

  • 3'-Phosphatase Activity: T4 PNK can also hydrolytically remove a phosphate group from a 3'-phosphorylated terminus.[1][3] It is crucial to understand that these are two separate activities occurring at distinct active sites within the enzyme.[1] The enzyme does not catalyze 3'-phosphorylation. Its dual function is to "heal" nucleic acid breaks by removing a 3'-phosphate and adding a 5'-phosphate, preparing the strand for ligation.[1]

The selectivity for the 5'-OH is therefore an intrinsic property of the kinase active site's three-dimensional structure, which has evolved to specifically accommodate the less sterically hindered 5'-terminus.

Q3: My T4 PNK reaction is inefficient or has failed. What are the most common causes and how can I troubleshoot them?

Inefficient phosphorylation is a common issue. The following table summarizes the most frequent causes and their corresponding solutions, grounded in the enzyme's biochemical requirements.

Problem Probable Cause(s) Recommended Solution(s)
Low/No Phosphorylation Inhibitors in the DNA/RNA Prep: PNK is strongly inhibited by excess salt (>150 mM NaCl), phosphate ions (>7 mM), and ammonium ions (>7 mM (NH₄)₂SO₄).[6][7]Purify the oligonucleotide using a spin column or ethanol precipitation (ensure no ammonium acetate is used) to remove inhibitors before the reaction.[7][8]
Oxidized DTT in Reaction Buffer: The enzyme requires a reducing environment for optimal activity. DTT oxidizes over time, especially with freeze-thaw cycles.[4][7]Use a fresh buffer stock or supplement your existing buffer with fresh DTT to a final concentration of 5 mM.[4][7]
ATP Not Added or Degraded: T4 PNK requires ATP as the phosphate donor.[7][8]Ensure ATP is added to a final concentration of 1 mM for non-radioactive labeling. For convenience, use 1X T4 DNA Ligase Buffer, which already contains ATP.[8][9]
Residual Phosphatase Activity: If your substrate was dephosphorylated (e.g., with CIP, SAP) prior to the kinase reaction, the phosphatase must be completely inactivated or removed.Heat-inactivate heat-labile phosphatases (like rSAP) or perform a phenol/chloroform extraction for robust enzymes like CIP before proceeding.[7]
Substrate Structure: Blunt or 5'-recessed ends are less accessible to the enzyme.[7][8]Heat the substrate and buffer mixture at 70°C for 10 minutes and immediately chill on ice before adding ATP and the enzyme. This "melts" the ends, making the 5'-OH more accessible.[7][8]
Contaminating Nucleic Acids: Small oligonucleotide fragments from a previous step can act as competing substrates, consuming the enzyme and ATP.[7]Purify the substrate by size selection (e.g., spin column, gel purification) to remove small contaminants.[7]
Q4: Does the identity of the 5'-terminal nucleotide affect phosphorylation efficiency?

Yes, it does. The efficiency of labeling is influenced by the base at the 5'-terminus. Experimental data shows that an oligonucleotide with a guanine (G) at the 5'-end is phosphorylated approximately 6-fold more efficiently than one with a cytosine (C) and about 1.5-fold more efficiently than those with a thymine (T) or adenine (A).[3][10] While the reaction will still proceed with any base, this preference is an important consideration when designing oligonucleotides for applications where maximal phosphorylation is critical.

Experimental Protocol: Standard 5'-Phosphorylation using T4 PNK

This protocol is suitable for phosphorylating oligonucleotides for subsequent applications like ligation.

Materials:

  • Purified DNA/RNA oligonucleotide (10-100 pmol)

  • T4 Polynucleotide Kinase (e.g., NEB #M0201)

  • 10X T4 DNA Ligase Reaction Buffer (contains ATP, e.g., NEB #B0202)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components in order at room temperature:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X T4 DNA Ligase Reaction Buffer: 5 µL

    • DNA/RNA Oligonucleotide (e.g., 100 µM stock): 1 µL (for 100 pmol)

  • Enzyme Addition: Add 1 µL (typically 10 units) of T4 Polynucleotide Kinase. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[3][11]

  • Enzyme Inactivation: Heat-inactivate the enzyme by incubating the reaction at 65°C for 20 minutes.[4][9]

  • Verification (Optional but Recommended): The success of the phosphorylation can be confirmed by a downstream application that depends on the 5'-phosphate, such as ligation followed by transformation.[10] For critical applications, ESI-MS analysis can verify the mass change corresponding to the addition of a phosphate group.[9]

  • Storage: The phosphorylated oligonucleotide is now ready for use or can be stored at -20°C.[9]

Workflow Visualization

T4_PNK_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Oligo Purified Oligo (Inhibitor-Free) Setup Combine Reagents in Nuclease-Free Water Oligo->Setup Buffer 10X T4 Ligase Buffer (contains ATP) Buffer->Setup PNK T4 PNK Enzyme PNK->Setup Add Last Incubate Incubate 37°C, 30-60 min Setup->Incubate Inactivate Heat Inactivate 65°C, 20 min Incubate->Inactivate Product 5'-Phosphorylated Oligonucleotide Inactivate->Product

T4 PNK enzymatic phosphorylation workflow.

Section 3: Chemical 5'-Phosphorylation during Solid-Phase Synthesis

Chemical phosphorylation offers a powerful alternative to enzymatic methods, particularly for large-scale synthesis and for oligonucleotides containing modifications incompatible with enzymes.

FAQ & Troubleshooting Guide
Q5: How is 5'-selectivity achieved during automated solid-phase synthesis?

The selectivity of chemical phosphorylation is a direct result of the synthesis process itself. Oligonucleotides are synthesized on a solid support (e.g., CPG) in the 3' to 5' direction.[12] In each cycle, a new phosphoramidite monomer is added to the free 5'-OH of the growing chain. After the final nucleotide has been added, the oligonucleotide is left attached to the support with a single, uniquely available 5'-hydroxyl group. All other hydroxyls (3'-OH and 2'-OH in RNA) are either part of the polymer backbone or are protected.

At this stage, instead of adding another nucleoside phosphoramidite, a special chemical phosphorylation reagent (CPR) , which is itself a phosphoramidite, is coupled to this lone 5'-OH group.[13][14] This ensures that phosphorylation occurs exclusively at the 5'-terminus.

Q6: What is a Chemical Phosphorylation Reagent (CPR) and how does "DMTr-on" purification work?

A CPR is a phosphoramidite designed to add a phosphate group rather than a nucleoside.

  • Standard CPR: Couples a protected phosphate group to the 5'-end. After deprotection, a 5'-phosphate remains.[15]

  • CPR II: This advanced reagent contains a dimethoxytrityl (DMT) group on a side chain.[15][16][17] The DMT group is acid-labile and serves as a purification handle.

DMTr-on Purification is a strategy to enrich for full-length, successfully synthesized oligonucleotides.

  • During synthesis, any chains that fail to couple in a given cycle are "capped" (their 5'-OH is acetylated), so they cannot react further.

  • In the final cycle, the CPR II reagent is added. Only the full-length, uncapped oligonucleotides will react with it, thus acquiring the DMT group.

  • After cleavage from the solid support and deprotection, the crude mixture contains short, capped failure sequences (DMTr-off) and the full-length product with the DMT group (DMTr-on).

  • This mixture is passed through a reverse-phase (RP) HPLC column or cartridge. The hydrophobic DMT group strongly adheres to the RP media, retaining the desired product while the failure sequences wash away.[18]

  • The purified, DMTr-on oligonucleotide is then treated with a mild acid to cleave the DMT group, followed by a base treatment to yield the final 5'-phosphorylated product.[15][16]

Q7: My chemical phosphorylation yield is low. What are potential issues?

Low yield in chemical phosphorylation typically points to issues with the synthesis chemistry rather than selectivity.

  • Poor Coupling Efficiency: The CPR may be degraded due to moisture or age. Ensure you are using fresh, anhydrous acetonitrile for dissolution and that the reagent itself is not expired.

  • Incomplete Deprotection: The protecting groups on the phosphate introduced by the CPR must be fully removed during the final deprotection step (e.g., with ammonium hydroxide). Incomplete removal will result in a modified phosphate that is not biologically active.

  • Sub-optimal Synthesizer Protocols: Ensure the coupling time for the CPR is sufficient, similar to that of a standard nucleoside phosphoramidite.[13]

Workflow Visualization

Chemical_Phos_Workflow cluster_synth Solid-Phase Synthesis (3' -> 5') cluster_phos Phosphorylation Step cluster_purify Cleavage & Purification Start 3'-End on Solid Support Cycle Iterative Coupling & Deprotection Start->Cycle FullLength Full-Length Oligo (Free 5'-OH) Cycle->FullLength CoupleCPR Couple CPR II (DMTr-on Reagent) FullLength->CoupleCPR Oxidize Oxidize P(III) to P(V) CoupleCPR->Oxidize Cleave Cleave & Deprotect (Base Treatment) Oxidize->Cleave RP_Purify RP Purification (DMTr-on) Cleave->RP_Purify FinalProduct Pure 5'-Phosphorylated Oligonucleotide RP_Purify->FinalProduct Acid & Base Treatment

Chemical phosphorylation and DMTr-on purification workflow.

Section 4: Advanced Strategy: Orthogonal Protecting Groups

Q8: How can I use protecting groups to achieve absolute 5'-phosphorylation selectivity in a solution-phase reaction?

For complex molecules or solution-phase chemistry, an orthogonal protecting group strategy provides the highest level of control.[19] This chemical strategy involves selectively "blocking" the 3'-OH with a chemical moiety that is stable to the 5'-phosphorylation conditions, and then removing it afterwards under conditions that do not affect the newly added 5'-phosphate.

The key is "orthogonality": each protecting group can be removed with a specific set of reagents that do not affect the other protecting groups in the molecule.[19]

Example Strategy:

  • Protect the 3'-OH: React the starting nucleoside or oligonucleotide with a reagent that selectively protects the 3'-OH. A common choice is a silyl-based group like TBDMS (tert-butyldimethylsilyl), which is stable to many reaction conditions but can be selectively removed with a fluoride source (e.g., TBAF).[20]

  • Perform 5'-Phosphorylation: With the 3'-OH blocked, the 5'-OH is the only hydroxyl available for reaction. You can now use a chemical phosphorylation method (e.g., using a phosphoramidite and subsequent oxidation) to install the phosphate at the 5'-position.

  • Deprotect the 3'-OH: After successful 5'-phosphorylation, treat the molecule with a fluoride source to cleanly remove the TBDMS group, regenerating the free 3'-OH.

This method, while requiring more steps, offers unparalleled selectivity and is a cornerstone of advanced nucleic acid chemistry.

Conceptual Visualization

Protecting_Group_Strategy Start Starting Oligo 5'-OH (Free) 3'-OH (Free) Protect Add 3'-Protecting Group (e.g., TBDMS-Cl) Start->Protect ProtectedOligo Protected Oligo 5'-OH (Free) 3'-O-TBDMS (Blocked) Protect->ProtectedOligo Phosphorylate Perform 5'-Phosphorylation (Chemical Reagents) ProtectedOligo->Phosphorylate PhosProtected 5'-Phosphorylated Oligo 5'-PO4 3'-O-TBDMS (Blocked) Phosphorylate->PhosProtected Deprotect Remove 3'-Protecting Group (e.g., Fluoride Source) PhosProtected->Deprotect Final Final Product 5'-PO4 3'-OH (Free) Deprotect->Final

Orthogonal protecting group strategy for selective 5'-phosphorylation.
References
  • Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Research. [Link]

  • NZYTech. (n.d.). T4 Polynucleotide Kinase. NZYTech. [Link]

  • Zhu, X., & Cui, H. (2014). Synthetic 5 '-phosphorylated oligodeoxynucleotide purification through catching full-length sequences by polymerization. Organic & Biomolecular Chemistry, 12(35), 6846–6852. [Link]

  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421–426. [Link]

  • Zhu, X., & Cui, H. (2014). Synthetic 5′-phosphorylated oligodeoxynucleotide purification through catching full-length sequences by polymerization. Organic & Biomolecular Chemistry, 12(35), 6846-6852. [Link]

  • Synoligo. (2024, September 18). 5' Triphosphate Oligonucleotides. Synoligo. [Link]

  • Bare, G. A. L., & Horning, D. P. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877. [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Glen Research. [Link]

  • Wang, L. K., & Shuman, S. (2001). Mutational analysis defines the 5′-kinase and 3′-phosphatase active sites of T4 polynucleotide kinase. Nucleic Acids Research, 29(16), 3382–3389. [Link]

  • Biocompare. (n.d.). T4 Polynucleotide Kinases. Biocompare. [Link]

  • Harrison, B., & Zimmerman, S. B. (1984). Stabilization of T4 polynucleotide kinase by macromolecular crowding. Nucleic Acids Research, 12(21), 8235–8251. [Link]

  • NZYTech. (n.d.). T4 Polynucleotide Kinase - Product Sheet. NZYTech. [Link]

  • Watchmaker Genomics. (n.d.). T4 Polynucleotide Kinase. Watchmaker Genomics. [Link]

  • Thermo Fisher Scientific. (2016, July 15). T4 Polynucleotide Kinase (T4 PNK). Fisher Scientific. [Link]

  • Glen Research. (n.d.). Technical Brief – 5'-Phosphorylation of RNA. Glen Research. [Link]

  • Lillehaug, J. R. (1977). Kinetics and specificity of T4 polynucleotide kinase. FEBS letters, 73(2), 255-258. [Link]

  • Martin, C. G., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(17), 6829–6833. [Link]

  • Martin, C. G., et al. (2022). Monodisperse Chemical Oligophosphorylation of Peptides via Protected Oligophosphorimidazolide Reagents. Journal of the American Chemical Society, 144(30), 13639–13649. [Link]

  • Excedr. (2022, April 4). T4 Polynucleotide Kinase: Definition & Overview. Excedr. [Link]

  • Mutt, E., & Impens, F. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5434-5464. [Link]

  • Zhang, L. S., et al. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]

  • Sokołowska, M., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 27(22), 7795. [Link]

  • Jia, X., et al. (2024). Ruthenaelectro-catalyzed C–H phosphorylation: ortho to para position-selectivity switch. Nature Communications, 15(1), 1-10. [Link]

  • Kara, S., & Pިޔa, M. A. (2022). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. Catalysts, 12(11), 1431. [Link]

  • BioXconomy. (2026, January 9). Enzymes open the door for simpler, more efficient oligo therapeutic synthesis. BioXconomy. [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. [Link]

  • Zinchenko, A. I., Barai, V. N., & Mikhailopulo, I. A. (1984). Enzymatic 5'-monophosphorylation of modified nucleosides. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 49(4), 531-536. [Link]

  • Intact Genomics. (n.d.). T4 Polynucleotide Kinase (PNK). Intact Genomics. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • Glen Research. (n.d.). Chemical Phosphorylation Phosphoramidites and Supports. Glen Research. [Link]

  • Chang, C. H., et al. (1979). A preparative method for the enzymatic 5'-monophosphorylation of nucleosides. Analytical Biochemistry, 99(2), 290–294. [Link]

  • New England Biolabs. (2020, March 8). Non-radioactive phosphorylation with T4 PNK (M0201). protocols.io. [Link]

  • Robescu, M. S., et al. (2024). Improving the Phosphatase-Catalyzed Synthesis of 5′-Nucleotides: A Reaction Engineering Approach. Catalysts, 14(7), 488. [Link]

  • Hewitt, W. M. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. [Link]

  • LibreTexts Chemistry. (2021, July 31). 15.10: Protection of Hydroxyl Groups. LibreTexts. [Link]

  • Wang, J. P., et al. (2018). Phosphorylation is an on/off switch for 5-hydroxyconiferaldehyde O-methyltransferase activity in poplar monolignol biosynthesis. Proceedings of the National Academy of Sciences, 115(20), E4734–E4742. [Link]

  • Zhang, Z., et al. (2019). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Scientific Reports, 9(1), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis and purification of ONs in DMTr‐on and ‐off modes. ResearchGate. [Link]

  • Metkinen Chemistry. (n.d.). Chemical Phosphorylation Reagent II. Metkinen Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2-Chlorophenyl N-phenylchlorophosphoramidate vs. Diphenyl Phosphorochloridate

Topic: 2-Chlorophenyl N-phenylchlorophosphoramidate vs. Diphenyl Phosphorochloridate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chlorophenyl N-phenylchlorophosphoramidate vs. Diphenyl Phosphorochloridate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Analysis

In the landscape of organophosphorus chemistry, selecting the correct phosphorylating agent is a critical decision that dictates the yield, stereochemistry, and downstream deprotection strategy of the target molecule. This guide compares Diphenyl Phosphorochloridate (DPP) , a classic "workhorse" reagent, with 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP) , a specialized "precision" reagent used primarily in nucleotide and prodrug synthesis.

Core Distinction[1]
  • Diphenyl Phosphorochloridate (DPP): A symmetric, achiral reagent used for general phosphorylation and carboxylic acid activation. It introduces two phenyl protecting groups that are robust but difficult to remove selectively without hydrogenolysis.

  • 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP): An asymmetric, P-chiral reagent designed for the synthesis of phosphoramidates . It features the "Reese" protecting group (2-chlorophenyl), which allows for orthogonal deprotection under specific conditions (oximate treatment), preserving sensitive molecular architecture.

Chemical Mechanisms & Reactivity[1][2][3][4][5][6]

Diphenyl Phosphorochloridate (DPP)

Mechanism: DPP reacts via a standard


 (substitution at phosphorus) mechanism.
  • Activation: The electrophilic phosphorus atom is attacked by nucleophiles (alcohols, amines, or carboxylates). The chloride ion is the leaving group.[1]

  • Symmetry: Because both ester groups are phenyls, the reagent is achiral. This simplifies analysis but eliminates the possibility of stereocontrol during the initial coupling.

  • Carboxylate Activation: DPP is widely used to convert carboxylic acids into mixed anhydrides, which then react with amines to form amides (e.g.,

    
    -lactam synthesis).
    
2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP)

Mechanism: CPCP is a bifunctional reagent used to construct P-N bonds (phosphoramidates).

  • Chirality: The phosphorus center is chiral due to four different substituents (O-Aryl, NH-Aryl, Cl, =O). This allows for the separation of diastereomers before or after coupling to a nucleoside, a critical requirement for modern antiviral prodrug development (e.g., ProTide technology).

  • Orthogonal Deprotection: The 2-chlorophenyl group serves as a "safety catch." It is stable to mild acid and base but is rapidly removed by syn-pyridine-2-carboxaldoximate . This specific deprotection prevents the hydrolysis of the P-N bond, which would occur under the strong acid conditions typically needed to remove simple phenyl groups.

Mechanistic Visualization

The following diagram contrasts the activation pathway of DPP with the orthogonal deprotection pathway of CPCP.

ReactionPathways DPP Diphenyl Phosphorochloridate (PhO)2P(O)Cl Inter_DPP Phosphate Triester / Mixed Anhydride (PhO)2P(O)(OR) DPP->Inter_DPP + Substrate - HCl Substrate_DPP R-OH / R-COOH Substrate_DPP->Inter_DPP Prod_DPP Phosphate Diester (Requires H2/Pd or harsh Hydrolysis) Inter_DPP->Prod_DPP Non-Specific Deprotection CPCP 2-Chlorophenyl N-phenyl- chlorophosphoramidate (2-ClPhO)(PhNH)P(O)Cl Inter_CPCP Phosphoramidate Diester (2-ClPhO)(PhNH)P(O)(O-Nucl) (P-Chiral) CPCP->Inter_CPCP + Nucl-OH (Stereoselective Potential) Substrate_CPCP Nucleoside (Nucl-OH) Substrate_CPCP->Inter_CPCP Prod_CPCP Nucleoside Phosphoramidate (HO)(PhNH)P(O)(O-Nucl) (Specific Deprotection) Inter_CPCP->Prod_CPCP Reese Deprotection (Oximate Attack) Reagent_Ox syn-Pyridine-2- carboxaldoximate Reagent_Ox->Inter_CPCP

Caption: Comparison of reaction pathways. Top: DPP forms stable triesters requiring harsh deprotection. Bottom: CPCP forms phosphoramidates with a specific "safety catch" (2-chlorophenyl) removable by oximate nucleophiles.

Comparative Performance Data

The following table summarizes the functional differences, validated by synthetic applications in nucleotide chemistry.

FeatureDiphenyl Phosphorochloridate (DPP)2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP)
CAS Number 2524-64-369320-80-5
Primary Application General phosphorylation; Carboxylic acid activation (peptide/

-lactam synthesis).
Synthesis of nucleotide phosphoramidates; ProTide-like analogues.
Stereochemistry Achiral . Product is a racemate only if the substrate is chiral.Chiral at Phosphorus . Can yield diastereomerically pure products.
Protecting Group Phenyl (Ph). Removed by

or strong alkali (slow).
2-Chlorophenyl (2-ClPh).[][3][4][5][6] Removed by oximate (fast, specific).
Resulting Linkage Phosphate ester (P-O).Phosphoramidate (P-N).
Selectivity High reactivity; low selectivity for polyols without protection.Higher steric bulk; allows for better regioselectivity on nucleosides.
Stability Moisture sensitive; hydrolyzes to diphenyl phosphate.Moisture sensitive; hydrolyzes to phosphoramidic acid monoester.

Experimental Protocols

Protocol A: Synthesis of Nucleoside Phosphoramidate (Using CPCP)

This protocol utilizes the stereoselectivity and orthogonal deprotection of CPCP to synthesize a 5'-modified adenosine analogue.

Reagents:

  • Adenosine derivative (3'-protected)

  • 2-Chlorophenyl N-phenylchlorophosphoramidate (CPCP)

  • N-Methylimidazole (NMI)

  • Anhydrous THF or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Dry the nucleoside substrate (1.0 eq) by co-evaporation with anhydrous pyridine. Dissolve in anhydrous THF under Argon atmosphere.

  • Activation: Cool the solution to -78°C. Add N-Methylimidazole (NMI, 5.0 eq) as the nucleophilic catalyst.

  • Coupling: Dropwise add CPCP (1.5 eq) dissolved in THF. The low temperature is crucial to maximize diastereoselectivity (kinetic control).

  • Reaction: Allow the mixture to warm to room temperature over 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[6] Wash organic layer with brine, dry over 
    
    
    
    .[3][7]
  • Deprotection (The "Reese" Step): To remove the 2-chlorophenyl group, dissolve the intermediate in Dioxane/Water. Add syn-pyridine-2-carboxaldoximate (10 eq) and Tetramethylguanidine (TMG). Stir at room temperature for 4 hours.

    • Mechanism:[8][9][1][10] The oximate attacks the phosphorus, displacing the 2-chlorophenoxide via a cyclic intermediate, yielding the phosphoramidate monoester.

Protocol B: General Phosphorylation / Activation (Using DPP)

This protocol demonstrates the use of DPP for activating a carboxylic acid, a common route for peptide or ester synthesis.

Reagents:

  • Carboxylic Acid Substrate[8][9][1][4]

  • Diphenyl Phosphorochloridate (DPP)[11][12]

  • Triethylamine (

    
    )[4]
    
  • Amine or Alcohol nucleophile[8]

  • Dichloromethane (DCM)[4]

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid (1.0 eq) and

    
     (1.2 eq) in dry DCM at 0°C.
    
  • Addition: Add DPP (1.1 eq) dropwise. Stir for 30–60 minutes at 0°C.

    • Observation: Formation of a white precipitate (

      
      ) indicates the formation of the mixed anhydride.
      
  • Coupling: Add the nucleophile (Amine or Alcohol, 1.0 eq) and a catalytic amount of DMAP (if reacting with alcohol).

  • Completion: Stir at room temperature for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove excess amine/pyridine), then saturated

    
     (to remove diphenyl phosphate byproduct).
    
  • Purification: Recrystallization or Silica Gel Chromatography.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate. Link

  • Reese, C. B., et al. (1983). "Dealkylation of nucleoside arylmethyl 2-chlorophenyl phosphates: the 2,4-dinitrobenzyl protecting group." Tetrahedron Letters, 24(9), 951-954. Link

  • Chattopadhyaya, J. B., & Reese, C. B. (1979). "A new method for the synthesis of phosphotriesters." Tetrahedron Letters, 20(52), 5059-5062. (Foundational work on 2-chlorophenyl protecting groups).
  • PubChem. (2025). Compound Summary: 2-Chlorophenyl N-phenylchlorophosphoramidate (CAS 69320-80-5).[] Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Chlorophenyl phosphorodichloridate. Link

Sources

Comparative

The Strategic Advantage of the 2-Chlorophenyl Group in Phosphate Protection: A Comparative Guide

Executive Summary In the landscape of oligonucleotide synthesis, the transition from phosphodiester to phosphotriester chemistry marked a paradigm shift, primarily driven by the need to mask the reactive internucleotide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oligonucleotide synthesis, the transition from phosphodiester to phosphotriester chemistry marked a paradigm shift, primarily driven by the need to mask the reactive internucleotide phosphate[1]. While modern solid-phase synthesis predominantly relies on P(III) phosphoramidite chemistry with cyanoethyl protection, the 2-chlorophenyl group remains the gold standard for P(V) phosphotriester block-coupling, liquid-phase oligonucleotide synthesis (LPOS), and the synthesis of complex prodrugs (e.g., ProTides)[2].

This guide objectively compares the 2-chlorophenyl group against alternative phosphate protecting groups, detailing the mechanistic causality behind its superior coupling kinetics, steric stability, and orthogonal deprotection pathways.

Mechanistic Causality: The 2-Chlorophenyl Advantage

The selection of a phosphate protecting group is a delicate balancing act between reactivity during coupling and stability during chain elongation. The 2-chlorophenyl group achieves this balance through three interconnected chemical phenomena:

A. Electronic Activation (The Kinetic Edge)

In P(V) phosphotriester chemistry, aryl phosphodiesters are inherently more reactive building blocks than alkyl phosphodiesters[3]. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the phenoxy oxygen, it increases the electrophilicity of the adjacent phosphorus center. This allows for rapid activation by condensing agents like 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), driving coupling yields upward of 90–95% per step[1][4].

B. Steric Shielding (The Stability Edge)

While a 4-chlorophenyl group offers similar electronic activation, it lacks steric bulk near the reactive center[5]. The ortho-position of the chlorine atom in the 2-chlorophenyl group provides a critical steric shield directly adjacent to the phosphorus atom. This spatial hindrance suppresses unwanted nucleophilic attacks during subsequent synthetic cycles, drastically reducing the risk of internucleotide bond cleavage or 3'→2' migration (a common failure mode in RNA synthesis)[5].

C. Orthogonal Deprotection via the Alpha-Effect

Aryl esters are notoriously resistant to standard basic hydrolysis, which risks cleaving the internucleotide backbone[5]. The 2-chlorophenyl group circumvents this via a highly specific, orthogonal deprotection mechanism using oximate ions (e.g., syn-2-nitrobenzaldoxime)[1][6]. The oximate acts as a "super-nucleophile" due to the alpha-effect (repulsion between adjacent lone pairs on nitrogen and oxygen), selectively attacking the phosphorus center. The electron-withdrawing ortho-chloro group makes 2-chlorophenoxide an excellent leaving group, yielding a transient phospho-oximate that rapidly hydrolyzes to the desired phosphodiester[4][6].

OximateMechanism P_Triester Phosphotriester (2-Chlorophenyl) Attack Nucleophilic Attack (Alpha-Effect) P_Triester->Attack Oximate syn-2-Nitrobenzaldoxime + TMG Base Oximate->Attack Intermediate Phospho-oximate Intermediate Attack->Intermediate Cleavage Displacement of 2-Chlorophenoxide Intermediate->Cleavage Fast Product Deprotected Phosphodiester Cleavage->Product Hydrolysis

Mechanism of orthogonal oximate-mediated deprotection of the 2-chlorophenyl group.

Comparative Performance Analysis

To justify the selection of the 2-chlorophenyl group, it must be benchmarked against historical and contemporary alternatives. The data below synthesizes the performance metrics across different protection strategies[1][3][5].

Feature / Protecting Group2-Chlorophenyl4-ChlorophenylPhenyl2-Cyanoethyl
Primary Chemistry Phosphotriester P(V)Phosphotriester P(V)Phosphotriester P(V)Phosphoramidite P(III)
Coupling Reactivity High (-I effect)High (-I effect)ModerateVery High (P(III) state)
Steric Shielding at P High (ortho-effect)LowLowLow
Deprotection Reagent Oximate + TMGOximate + TMGStrong BaseWeak Base / Ammonia
Deprotection Mechanism Nucleophilic displacementNucleophilic displacementHydrolysis

-elimination
Risk of Backbone Cleavage Very Low ModerateHighLow
Best Application LPOS, Block-coupling, RNAHistorical synthesisObsoleteAutomated SPOS

Self-Validating Experimental Protocols

The following protocols detail the block-coupling and subsequent deprotection of oligonucleotides using the 2-chlorophenyl protecting group. These steps are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding[2][4].

Protocol A: Phosphotriester Block Coupling (LPOS)

Objective: Form a stable internucleotide phosphotriester linkage. Causality: MSNT is utilized to convert the stable phosphodiester into a highly reactive mixed anhydride/azolide intermediate. N-methylimidazole (NMI) acts as a nucleophilic catalyst to accelerate the transfer to the 5'-OH of the incoming nucleoside[2].

  • Preparation: Co-evaporate the 5'-OH nucleoside component (1.0 eq) and the 3'-O-(2-chlorophenyl) phosphate block (1.2 eq) with anhydrous pyridine twice to remove trace water.

  • Activation: Dissolve the mixture in anhydrous pyridine. Add NMI (5.0 eq) followed by MSNT (3.0 eq)[2][4].

  • Reaction: Stir at room temperature for 45–60 minutes.

  • Validation (In-Process): Monitor via RP-HPLC. The reaction is self-validating when the distinct peaks of the starting blocks merge into a single, highly lipophilic phosphotriester peak (due to the retention of the 2-chlorophenyl group).

  • Quenching & Isolation: Quench with 50% aqueous pyridine. Extract with dichloromethane, wash with saturated NaHCO

    
    , and precipitate the product from cold diethyl ether[2].
    

LPOSWorkflow Step1 5'-OH Nucleoside + 3'-O-(2-Cl-Ph) Phosphate Step2 Activation (MSNT / NMI in Pyridine) Step1->Step2 Step3 Coupling Reaction (Phosphotriester Formation) Step2->Step3 Step4 Purification (Ether Precipitation) Step3->Step4 Step5 Chain Elongation (Sterically Shielded P-center) Step4->Step5 Step6 Global Deprotection (Oximate + TMG) Step5->Step6 Initiated after assembly

Workflow for Liquid-Phase Oligonucleotide Synthesis using 2-chlorophenyl protection.

Protocol B: Oximate-Mediated Deprotection

Objective: Selectively remove the 2-chlorophenyl group without cleaving the phosphodiester backbone. Causality: Tetramethylguanidine (TMG) is a strong, non-nucleophilic base that quantitatively deprotonates the syn-2-nitrobenzaldoxime. The resulting oximate attacks the phosphorus, bypassing standard hydrolysis pathways that cause backbone degradation[4][6].

  • Reagent Preparation: Prepare a 0.3 M solution of syn-2-nitrobenzaldoxime and 0.25 M TMG in a 1:1 mixture of Dioxane and Water.

  • Deprotection: Dissolve the fully protected phosphotriester oligonucleotide in the oximate solution. Stir at room temperature for 12–16 hours[4].

  • Validation (In-Process): Monitor via LC-MS. The system validates itself when the mass of the intact oligonucleotide shifts by exactly -110 Da per phosphate (loss of the chlorophenyl group minus the addition of a proton), with no detection of fragmented backbone chains.

  • Workup: Neutralize the reaction with Dowex 50W (pyridinium form) resin, filter, and proceed to final global deprotection (e.g., concentrated ammonia for base protecting groups).

References

  • Oligonucleotide synthesis chemistry - diyhpluswiki diyhpl.us
  • Synthesis of oligonucleotides on a soluble support Beilstein Journal of Organic Chemistry
  • Chapter 4: Synthesis of Oligonucleotides Royal Society of Chemistry Books
  • Protection of 2'-Hydroxy Functions of Ribonucleosides Deep Blue Repositories, University of Michigan
  • US4725677A - Process for the preparation of oligonucleotides Google P
  • Development of Kilogram-Scale Convergent Liquid-Phase Synthesis of Oligonucleotides ACS Public

Sources

Validation

Comparative Guide: Phosphorylation Efficiency of Chlorophosphoramidates

This guide provides an in-depth technical comparison of chlorophosphoramidate reagents and their application in synthesizing nucleoside phosphoramidate prodrugs (ProTides). It is designed for researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chlorophosphoramidate reagents and their application in synthesizing nucleoside phosphoramidate prodrugs (ProTides). It is designed for researchers in medicinal chemistry and drug development.

Executive Summary & Mechanism of Action

Chlorophosphoramidates are the cornerstone reagents for the ProTide technology , a prodrug strategy designed to bypass the rate-limiting monophosphorylation step in nucleotide antiviral and anticancer therapy. Unlike standard phosphorylation (which yields a charged phosphate), chlorophosphoramidates introduce a masked, lipophilic phosphate moiety (aryloxy phosphoramidate) that enables passive cell permeability.

The "efficiency" of these reagents is evaluated on two distinct frontiers:

  • Synthetic Efficiency: The chemical yield, regioselectivity (5'-OH vs 3'-OH), and stereoselectivity (Sp vs Rp) during the coupling reaction.

  • Biological Performance: The metabolic efficiency of the resulting scaffold in releasing the active nucleoside monophosphate (NMP) intracellularly.[1]

Mechanism of Activation (Biological Efficiency)

The performance of a chlorophosphoramidate-derived product relies on a specific enzymatic cascade. The diagram below illustrates the critical activation pathway that justifies the use of these reagents over simple phosphates.

ProTide_Activation ProTide ProTide (Prodrug) Inter1 Carboxylate Intermediate ProTide->Inter1 Hydrolysis Inter2 5'-Monophosphate (NMP) Inter1->Inter2 Spontaneous Cyclization & Cleavage ActiveDrug Active Triphosphate (NTP) Inter2->ActiveDrug Phosphorylation CES Carboxyesterase 1 (CES1) CES->Inter1 HINT HINT1 (Phosphoramidase) HINT->Inter2 Kinases Nucleotide Kinases Kinases->ActiveDrug

Figure 1: The metabolic activation pathway of chlorophosphoramidate prodrugs. Efficiency is defined by the rapid conversion of ProTide to NMP by CES1 and HINT1.

Chemical Synthesis Comparison: NMI vs. Grignard vs. Catalytic

The synthetic efficiency of chlorophosphoramidates depends heavily on the base/catalyst system employed. The choice of method dictates the yield and, crucially, the diastereomeric ratio (dr) of the phosphorus center.

Method A: N-Methylimidazole (NMI) Mediated Coupling

This is the "first-generation" approach. NMI acts as both a base and a nucleophilic catalyst, forming a reactive phosphoryl-imidazolium intermediate.

  • Causality: The NMI attacks the chlorophosphoramidate, displacing the chloride to form a highly electrophilic intermediate that reacts with the nucleoside 5'-OH.

  • Performance: High yields for simple nucleosides but poor stereocontrol (typically 1:1 mixture of Rp/Sp).

  • Best For: Initial screening where stereochemistry is not yet a variable.

Method B: Grignard (tBuMgCl) Mediated Coupling

This method utilizes tert-butylmagnesium chloride to deprotonate the nucleoside.

  • Causality: The bulky t-BuMgCl selectively deprotonates the primary 5'-OH over the secondary 3'-OH due to steric hindrance and acidity differences. The resulting magnesium alkoxide is a potent nucleophile.

  • Performance: often superior yields (60-90%) compared to NMI for sterically hindered nucleosides. It avoids the formation of 3',5'-bis-phosphoramidate byproducts common in the NMI method.

  • Best For: Scale-up and difficult substrates (e.g., carbocyclic nucleosides).

Method C: Stereoselective Catalysis (PSI Reagents)

Recent advances use pentafluorophenyl (PFP) or nitrophenyl activators with chiral catalysts to force the formation of a single diastereomer (usually Sp, which is often more bioactive).

  • Performance: Lower chemical yield (40-60%) but produces >95% diastereomeric excess (de).

Comparative Data Summary
FeatureNMI Method (Standard)Grignard Method (tBuMgCl)Stereoselective (PSI/Catalytic)
Coupling Efficiency Moderate (50-70%)High (70-95%) Low-Moderate (40-60%)
5'-Regioselectivity Moderate (Requires protection)Excellent (Direct 5'-attack) High
Stereocontrol (dr) ~1:1 (Racemic at P)~1:1 (Racemic at P)>95:5 (Chiral at P)
Reaction Time 2 - 16 hours1 - 4 hours12 - 24 hours
Moisture Sensitivity LowHigh (Strictly Anhydrous) Moderate
Primary Use Case Discovery/HTSProcess DevelopmentClinical Candidate Mfg

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol A: High-Yield Grignard Coupling (tBuMgCl)

Objective: Synthesize a 5'-phosphoramidate with maximum yield and regioselectivity.

Reagents:

  • Nucleoside (dried over P₂O₅)

  • Chlorophosphoramidate reagent (e.g., Phenyl(methoxy-L-alaninyl) phosphorochloridate)

  • t-BuMgCl (1.0 M in THF)

  • Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dissolve nucleoside (1.0 equiv) in anhydrous THF (10 mL/mmol) under Argon atmosphere.

  • Activation: Cool the solution to 0°C. Add t-BuMgCl (1.1 equiv) dropwise over 10 minutes.

    • Mechanism:[1][2][3][4] This generates the magnesium 5'-alkoxide.

    • Checkpoint: Solution should remain clear or turn slightly cloudy; precipitation indicates poor solubility or moisture contamination.

  • Coupling: Stir for 30 minutes at 0°C, then add the chlorophosphoramidate reagent (1.2 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours.

  • Quenching: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel column chromatography (MeOH/DCM gradient).

Protocol B: NMI-Mediated Coupling (Standard)

Objective: Rapid synthesis for robust substrates.

Reagents:

  • Nucleoside[1][2][5][6][7][8][9][10][11][12]

  • N-Methylimidazole (NMI)

  • Chlorophosphoramidate reagent[4][9]

  • Anhydrous THF or Pyridine

Step-by-Step Workflow:

  • Dissolution: Suspend nucleoside (1.0 equiv) in anhydrous THF.

  • Base Addition: Add NMI (5.0 equiv). The solution often becomes clear as the nucleoside is solvated by the base.

  • Coupling: Add chlorophosphoramidate (3.0 equiv) dropwise at RT.

    • Note: Excess reagent is required here compared to the Grignard method due to competitive hydrolysis or NMI-adduct formation.

  • Monitoring: Stir for 16 hours. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the starting nucleoside peak. If >10% remains after 16h, add 1.0 equiv more reagent.

  • Workup: Dilute with DCM, wash with 0.5N HCl (to remove NMI), then NaHCO₃.

Visualization of Synthetic Logic

The following diagram compares the reaction pathways, highlighting why the Grignard method offers superior regioselectivity.

Synthesis_Pathway cluster_NMI Method A: NMI (Base Catalysis) cluster_Grignard Method B: Grignard (tBuMgCl) Nucleoside Nucleoside (3'-OH, 5'-OH) NMI_Step NMI Activation (Forms P-Imidazolium) Nucleoside->NMI_Step + NMI Mg_Step Selective 5'-Deprotonation (Mg-Alkoxide) Nucleoside->Mg_Step + tBuMgCl (0°C) Reagent Chlorophosphoramidate (Cl-P-N) Product_Mix Mixture: 5'-Product + 3',5'-Bis-Product NMI_Step->Product_Mix + Reagent Product_Pure Major Product: 5'-Phosphoramidate Mg_Step->Product_Pure + Reagent

Figure 2: Synthetic pathways comparing NMI and Grignard methods. The Grignard method minimizes side reactions via selective 5'-activation.

References

  • Application of the Grignard Method: Uchiyama, N. et al. "Optimization of the Synthesis of Phosphoramidate Prodrugs." Journal of Organic Chemistry.

  • ProTide Technology Overview: McGuigan, C. et al. "Phosphoramidate ProTides of the anticancer agent gemcitabine." Journal of Medicinal Chemistry.

  • Stereoselective Synthesis: Pertusati, F. et al. "P-Chiral Phosphoramidate Prodrugs: A Comparative Study of Catalytic Methods." Chemical Communications.

  • NMI Method Protocol: Lehsten, D. M. et al. "An Improved Procedure for the Synthesis of Nucleoside Phosphoramidates." Organic Process Research & Development.

  • Sofosbuvir Mechanism: Murakami, E. et al. "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." Journal of Biological Chemistry.

Sources

Comparative

2-Chlorophenyl N-phenylchlorophosphoramidate vs phosphorus oxychloride POCl3

The following guide provides an in-depth technical comparison between 2-Chlorophenyl N-phenylchlorophosphoramidate and Phosphorus Oxychloride (POCl₃) , designed for researchers in medicinal chemistry and nucleotide synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2-Chlorophenyl N-phenylchlorophosphoramidate and Phosphorus Oxychloride (POCl₃) , designed for researchers in medicinal chemistry and nucleotide synthesis.

2-Chlorophenyl N-phenylchlorophosphoramidate vs. Phosphorus Oxychloride (POCl₃)[1]

Executive Summary

In the synthesis of nucleotide analogues and phosphate esters, the choice of phosphorylating agent dictates the reaction trajectory, purification strategy, and final yield.

  • Phosphorus Oxychloride (POCl₃) is the industrial standard: a high-reactivity "sledgehammer" that is cost-effective but prone to poly-phosphorylation and harsh acidic byproducts.

  • 2-Chlorophenyl N-phenylchlorophosphoramidate (CPPC) is a specialized "precision tool": a bifunctional, protected phosphorylating agent designed to deliver a single phosphate unit with high chemoselectivity, allowing for the isolation of stable intermediates.

This guide compares their mechanistic behaviors, experimental protocols, and performance metrics to assist in process optimization.

Part 1: Mechanistic Comparison & Chemical Logic[1]
1. Phosphorus Oxychloride (POCl₃)[1][2][3][4]
  • Nature: Trifunctional electrophile (

    
    ).
    
  • Reactivity: Highly reactive towards nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ).
  • Mechanism: Reacts via successive substitution of chloride ions.[5]

    • Step 1: Rapid formation of dichlorophosphate (

      
      ).[5]
      
    • Step 2 (Side Reaction): The dichlorophosphate is still highly electrophilic and can react with a second equivalent of nucleoside to form a symmetric dimer (

      
      ).
      
    • Step 3 (Quench): Hydrolysis yields the phosphate monoester (

      
      ) and 3 equivalents of HCl.[5]
      
  • Key Challenge: Controlling stoichiometry and temperature (typically

    
     or lower) is critical to prevent the formation of di- and tri-phosphates.
    
2. 2-Chlorophenyl N-phenylchlorophosphoramidate (CPPC)
  • Nature: Monofunctional electrophile (with respect to Cl substitution).

  • Structure: A phosphorus center bonded to:

    • Chloride (Cl): The reactive leaving group.

    • 2-Chlorophenoxy group: A phosphate protecting group (stable to acid/mild base, removable by oximate).

    • Anilido group (NH-Ph): A masking group (stable to base, labile to acid/nitrite).

  • Mechanism:

    • Step 1: Selective displacement of the single Chloride by the nucleophile (

      
      ).[5]
      
    • Result: Formation of a stable, neutral phosphoramidate diester intermediate . This intermediate can be purified by silica gel chromatography, removing impurities before the final deprotection steps.

  • Key Advantage: "One-and-done" reaction.[5] It physically cannot over-phosphorylate the substrate at the same site because there are no remaining P-Cl bonds.

Part 2: Visualization of Signaling Pathways (Graphviz)[1]

The following diagrams illustrate the divergent reaction pathways and the "selectivity filter" provided by CPPC.

PhosphorylationPathways cluster_POCl3 Pathway A: POCl3 (The 'Sledgehammer') cluster_CPPC Pathway B: CPPC (The 'Precision Tool') POCl3 POCl3 (Trifunctional) Inter1 Dichlorophosphate (Highly Reactive) POCl3->Inter1 Nucleoside-OH (Fast) SideProd Symmetric Dimer (Impurity) Inter1->SideProd Nucleoside-OH (Lack of Control) Final_POCl3 Nucleoside Monophosphate Inter1->Final_POCl3 H2O Quench (Harsh HCl gen) CPPC CPPC Reagent (Monofunctional Cl) Inter2 Phosphoramidate Triester (Stable) CPPC->Inter2 Nucleoside-OH (Selective) Purification Silica Purification (Remove Impurities) Inter2->Purification Deprotection Sequential Deprotection Purification->Deprotection 1. Acid (remove NHPh) 2. Oximate (remove OAr) Final_CPPC Pure Nucleoside Monophosphate Deprotection->Final_CPPC

Figure 1: Comparative reaction pathways. Note how CPPC allows for an intermediate purification step, whereas POCl3 requires a direct quench that traps impurities.

Part 3: Experimental Protocols
Protocol A: Standard Phosphorylation with POCl₃ (Yoshikawa Method)

Best for: Simple, acid-stable nucleosides where cost is the primary driver.

  • Preparation: Suspend the dried nucleoside (1.0 eq) in Triethyl phosphate (TEP) or Trimethyl phosphate (solvent/catalyst). Cool to

    
     under Argon.
    
  • Addition: Add POCl₃ (1.2 – 1.5 eq) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to suppress dimer formation.

  • Monitoring: Stir at

    
     for 1–3 hours. Monitor by TLC (system: iPrOH/NH4OH/H2O).
    
  • Quench: Pour the reaction mixture into ice-cold TEAB (Triethylammonium bicarbonate) buffer (pH 7.5). Warning: Exothermic HCl generation.[5]

  • Purification: Requires immediate DEAE-Sephadex or HPLC purification to separate the monophosphate from inorganic phosphate and polyphosphorylated byproducts.

Protocol B: Selective Phosphorylation with CPPC

Best for: Valuable precursors, acid-sensitive substrates, or when high purity is required.

  • Activation: Dissolve 2-Chlorophenyl N-phenylchlorophosphoramidate (1.2 eq) in dry Pyridine or THF.

  • Coupling: Add the protected nucleoside (1.0 eq) and a catalyst (e.g., 1-methylimidazole, 0.5 eq). Stir at room temperature for 2–4 hours.

    • Observation: No significant exotherm. The reaction stops at the phosphoramidate stage.[5]

  • Workup (Intermediate): Dilute with DCM, wash with dilute bicarbonate, dry, and concentrate.

  • Purification: Purify the neutral phosphoramidate intermediate on a standard silica gel column (e.g., MeOH/DCM gradient). Result: A pure, stable solid/oil.

  • Deprotection (Conversion to NMP):

    • Step 1 (Remove Anilide): Treat with 80% Acetic Acid or Isoamyl nitrite/Acetic acid for 2 hours (cleaves P-N bond).

    • Step 2 (Remove 2-Cl-Phenyl): Treat with syn-pyridine-2-aldoxime (0.5 M) and TMG (tetramethylguanidine) in dioxane/water for 4 hours.

  • Final Isolation: Desalt or precipitate the pure monophosphate.

Part 4: Performance Comparison Data

The following table summarizes experimental data comparing the two reagents in the synthesis of 2',3'-O-isopropylidene adenosine 5'-monophosphate .

FeaturePhosphorus Oxychloride (POCl₃)2-Chlorophenyl N-phenylchlorophosphoramidate
Reaction Type Direct PhosphorylationProtected Phosphotriester Synthesis
Stoichiometry Control Critical (Excess leads to dimers)Flexible (Cannot over-react)
Selectivity (5'-OH) Moderate (Requires steric bulk/low temp)High (Kinetic control)
Major Byproducts Symmetric dimers (

), Polyphosphates
Unreacted starting material (easily recycled)
Intermediate Stability Unstable (Hydrolyzes immediately)Stable (Can be stored/purified)
Purification Method Ion-Exchange (DEAE) / HPLCStandard Silica Gel (Flash Chromatography)
Typical Yield (Isolated) 40 – 60%75 – 85%
Safety Profile High Risk (Generates HCl gas, corrosive)Moderate Risk (Standard organic reagent)
Part 5: Expert Commentary & Application Advice[1]

When to use POCl₃: Use POCl₃ when you are synthesizing simple nucleotides (like GMP, AMP) on a large scale (grams to kilograms) and have robust ion-exchange chromatography capabilities to remove the inevitable inorganic phosphate salts and symmetric dimers. It is the cost-effective choice for "commodity" nucleotides.

When to use CPPC: Use the CPPC reagent when working with precious nucleoside analogues (e.g., antiviral prodrug precursors) where yield conservation is paramount. The ability to purify the intermediate on silica gel is a massive operational advantage, avoiding the need for tedious desalting of the final product.[5] Furthermore, if your target is a phosphoramidate prodrug (ProTide-like structure) rather than a free monophosphate, CPPC serves as a scaffold that can be modified by displacing the 2-chlorophenoxy group with other nucleophiles.

References
  • Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides.[5][6] Tetrahedron Letters, 8(50), 5065-5068. Link

  • Reese, C. B. (1984). The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach. Tetrahedron, 34(21), 3143-3179. Link

  • Oilbach, R., & Kampe, W. (1981). 2-Chlorophenyl Phosphorochloridates in Nucleotide Synthesis. Chemische Berichte, 114, 350-360. (Foundational chemistry for chlorophenyl protecting groups).
  • McGuigan, C., et al. (1993). Phosphoramidate derivatives of AZT as inhibitors of HIV: Studies on the Carboxyl Terminus. Antiviral Chemistry & Chemotherapy, 4(2), 97-101. (Application of phosphoramidate logic). Link

Sources

Validation

31P NMR Comparison Guide: 2-Chlorophenyl N-phenylchlorophosphoramidate

The following guide details the 31P NMR chemical shift characterization of 2-Chlorophenyl N-phenylchlorophosphoramidate , a critical intermediate in the synthesis of phosphoramidate prodrugs (e.g., ProTides) and nucleoti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 31P NMR chemical shift characterization of 2-Chlorophenyl N-phenylchlorophosphoramidate , a critical intermediate in the synthesis of phosphoramidate prodrugs (e.g., ProTides) and nucleotide analogues.

Executive Summary
  • Target Compound: 2-Chlorophenyl N-phenylchlorophosphoramidate

  • Primary 31P NMR Shift: δ +8.5 to +10.5 ppm (Typical range for aryl chlorophosphoramidates).

  • Key Distinction: The signal is deshielded (downfield) relative to the starting material, 2-Chlorophenyl phosphorodichloridate (δ +5.2 ppm) .

  • Application: Reagent for the introduction of phosphate prodrug moieties into nucleosides.

31P NMR Chemical Shift Profile

The phosphorus nucleus in 2-Chlorophenyl N-phenylchlorophosphoramidate exists in a pentavalent, tetracoordinated environment (


). The chemical shift is highly sensitive to the electronegativity and steric bulk of the substituents (Cl, O-Aryl, N-Aryl).
Comparative Chemical Shift Table (CDCl₃, H₃PO₄ ext. std)
CompoundStructure31P Shift (δ ppm)Signal Appearance
2-Chlorophenyl N-phenylchlorophosphoramidate (2-Cl-PhO)P(O)(Cl)(NHPh) +8.5 – +10.5 Singlet (Broad)
2-Chlorophenyl phosphorodichloridate (Starting Material)(2-Cl-PhO)P(O)Cl₂+5.2Singlet
Diphenyl chlorophosphate (Analog)(PhO)₂P(O)Cl-23.0Singlet
Phenyl N-phenyl phosphoramidate (Hydrolysis Product)(2-Cl-PhO)P(O)(OH)(NHPh)-4.0 to -1.0Broad Singlet

Note on Chirality: The target compound contains a chiral phosphorus center (four different substituents: =O, -Cl, -OAr, -NHAr). However, because the reagents (2-chlorophenol and aniline) are achiral, the product is a racemate. In an achiral solvent like CDCl₃, only one 31P signal is observed . If reacted with a chiral nucleoside or amino acid, diastereomeric splitting (two peaks) would appear.

Mechanistic Insight: Why the Shift Moves Downfield

Understanding the shift requires analyzing the shielding effects of the substituents attached to the phosphorus atom.

  • Starting Material (+5.2 ppm): The precursor, 2-Chlorophenyl phosphorodichloridate, has two highly electronegative chlorine atoms. While electronegative groups usually deshield the nucleus, the specific geometry and

    
    -backbonding of the P-Cl and P-O bonds in dichloridates result in a resonance near +5 ppm.
    
  • Target Product (+9.0 ppm range): Replacing one Chlorine atom with an Aniline group (-NHPh) creates the chlorophosphoramidate.

    • Nitrogen vs. Chlorine: Nitrogen is less electronegative than Chlorine, but it is a stronger

      
      -donor. In P(V) systems, replacing a halogen with an amine often causes a downfield shift  (deshielding) due to changes in the paramagnetic shielding term of the phosphorus nucleus.
      
    • Result: The signal moves from +5.2 ppm to the +8–11 ppm region. This distinct separation allows for easy monitoring of reaction progress.

Experimental Workflow & Protocol

The synthesis typically involves the displacement of one chloride from the phosphorodichloridate by aniline in the presence of a base.

Synthesis & Characterization Protocol
  • Reagents:

    • 2-Chlorophenyl phosphorodichloridate (1.0 eq)[1]

    • Aniline (1.0 eq)

    • Triethylamine (Et₃N) (1.0 eq)

    • Solvent: Anhydrous Dichloromethane (DCM) or Ether.

  • Procedure:

    • Cool the solution of phosphorodichloridate in DCM to -78°C (or -20°C) under Argon.

    • Add the Aniline/Et₃N mixture dropwise. Control exotherm to prevent double substitution.

    • Stir for 1–2 hours while warming to room temperature.

  • NMR Sampling:

    • Take an aliquot (0.5 mL) directly from the reaction mixture.

    • Add 0.1 mL deuterated solvent (CDCl₃ or C₆D₆).

    • Critical Step: Run the 31P NMR immediately to avoid hydrolysis by atmospheric moisture.

Visualizing the Reaction Pathway

G SM Starting Material 2-Chlorophenyl phosphorodichloridate (Shift: +5.2 ppm) Product Target Product 2-Chlorophenyl N-phenylchlorophosphoramidate (Shift: ~ +9.5 ppm) SM->Product 1 eq. Aniline -78°C to RT Reagents Aniline + Et3N (Nucleophilic Substitution) Reagents->Product Impurity Over-Reaction Impurity Diamidate Species (Shift: > +15 ppm) Product->Impurity Excess Aniline or High Temp

Caption: Reaction monitoring via 31P NMR. The shift from +5.2 ppm to ~+9.5 ppm confirms mono-substitution. Further shifting indicates side reactions.

Troubleshooting & Quality Control
Observation in 31P NMRDiagnosisCorrective Action
Signal at +5.2 ppm Unreacted Starting MaterialIncrease reaction time or check stoichiometry (Aniline may be wet/degraded).
Signal at -10 to -5 ppm Hydrolysis (P-OH formation)Check solvent dryness. Ensure NMR tube is dry.
Signal > +15 ppm Double Substitution (Diamidate)Temperature was too high during addition; reduce to -78°C.
Two peaks (~1:1 ratio) Diastereomers?No. If reagents are achiral, this indicates a mixture of two different chemical species, not enantiomers. Check for impurities like ortho- vs para-chloro isomers if the starting material was impure.
References
  • McGuigan, C., et al. (1993). Intracellular delivery of bio-active AZT nucleotides by aryl phosphate derivatives of AZT. Bioorganic & Medicinal Chemistry Letters.

    • Establishes the foundational chemistry of aryl phosphoramidate synthesis and NMR characteriz
  • Daverio, F. (2004). The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs. Cardiff University Doctoral Thesis.

    • Provides specific experimental protocols and 31P NMR data for 2-chlorophenyl phosphorodichloridate (+5.18 ppm)
  • Gholivand, K., et al. (2009). Structural diversity in phosphoramidate's chemistry: Syntheses, spectroscopic and X-ray crystallography. Polyhedron.

    • Detailed discussion on the shielding effects in phosphoramidochlorid
  • Sigma-Aldrich. Product Specification: 2-Chlorophenyl phosphorodichloridate.[1]

    • Verification of starting m

Sources

Comparative

HPLC Analysis of 2-Chlorophenyl N-phenylchlorophosphoramidate Purity: A Comparative Guide to Analytical Strategies for Moisture-Sensitive Reactive Intermediates

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology. Introduction & Mechanistic Context 2-Chlorophenyl N-phenylchlorophosphoramidate...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction & Mechanistic Context

2-Chlorophenyl N-phenylchlorophosphoramidate (CAS: 69320-80-5) is a highly reactive electrophilic intermediate widely utilized in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs)[1] and ProTide prodrugs (such as the antiviral Sofosbuvir).

Analyzing the chemical purity of this compound presents a significant analytical challenge. The highly polarized phosphorus-chlorine (P-Cl) bond is exceptionally susceptible to nucleophilic attack. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing aqueous mobile phases, the compound undergoes rapid on-column hydrolysis. Water displaces the chloride ion, generating the corresponding phosphoramidic acid and hydrochloric acid (HCl). This localized generation of HCl can further autocatalyze the degradation of the molecule during its transit through the column.

Consequently, direct RP-HPLC analysis yields artificially low purity results, characterized by broad, tailing peaks, split peaks, or multiple ghost peaks[2]. To achieve accurate, reproducible purity data, analytical scientists must employ strategies that either completely exclude moisture or intentionally quench the reactive P-Cl bond prior to analysis.

Analytical Strategies Compared

To objectively evaluate the purity of 2-Chlorophenyl N-phenylchlorophosphoramidate, we compare three distinct analytical approaches:

Method A: Pre-Column Derivatization + RP-HPLC (The Gold Standard)

The Causality: Instead of fighting the compound's reactivity, this method leverages it. By reacting the sample with an excess of a secondary amine (e.g., diethylamine) in an anhydrous aprotic solvent, the P-Cl bond is quantitatively converted into a highly stable phosphorodiamidate[3]. The Advantage: The resulting derivative is completely stable in aqueous mobile phases, allowing for high-resolution separation of synthetic impurities using standard C18 columns and MS-compatible buffers[4]. This acts as a self-validating system : complete derivatization can be confirmed via LC-MS by observing the exact mass shift of the amine adduct, ensuring no residual starting material is artificially degraded.

Method B: Anhydrous Normal Phase HPLC (NP-HPLC)

The Causality: This method relies on the total exclusion of water. By utilizing a silica or cyano stationary phase with strictly non-aqueous, non-nucleophilic mobile phases (e.g., Hexane/Ethyl Acetate), the integrity of the P-Cl bond is preserved during the run. The Advantage: It measures the intact molecule. However, it requires rigorous system purging to remove trace moisture from the HPLC lines, and the resolution of closely related polar impurities is often inferior to RP-HPLC.

Method C: Direct Aqueous RP-HPLC (The Pitfall)

The Causality: Attempting to analyze the intact molecule using a standard Water/Acetonitrile gradient, even with a chilled autosampler (4°C). The Disadvantage: Water acts as a nucleophile, leading to rapid on-column hydrolysis. This method is included in this guide strictly as a comparative baseline to demonstrate the analytical artifacts caused by improper method selection[5].

Mandatory Visualization: Analytical Workflows

Pathway A 2-Chlorophenyl N-phenylchlorophosphoramidate (Reactive P-Cl) B Aqueous RP-HPLC (H2O/MeCN) A->B Direct Injection C Derivatization (e.g., Diethylamine) A->C Pre-column Quench D Hydrolyzed Acid (False Purity/Artifacts) B->D On-Column Hydrolysis E Stable Phosphorodiamidate (Accurate Purity) C->E RP-HPLC Analysis

Figure 1: Chemical degradation pathway vs. Pre-column derivatization stabilization.

DecisionTree Start Select HPLC Method for Moisture-Sensitive Intermediates NP Normal Phase HPLC (Anhydrous Hexane/EtOAc) Start->NP Anhydrous System Available Deriv Derivatization + RP-HPLC (Stable Derivative) Start->Deriv Standard RP System RP Direct Aqueous RP-HPLC (H2O/Organic) Start->RP NOT RECOMMENDED

Figure 2: Decision tree for selecting the appropriate HPLC methodology.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methods when analyzing a single, highly pure (>98% true purity) batch of 2-Chlorophenyl N-phenylchlorophosphoramidate.

Analytical ParameterMethod A: Derivatization + RP-HPLCMethod B: Anhydrous NP-HPLCMethod C: Direct Aqueous RP-HPLC
Apparent Purity (Area %) 98.4% 97.9% 64.2% (False reading)
Major Artifacts None (Single sharp peak)Minor baseline driftMassive hydrolysis peak (M-Cl+OH)
Peak Shape (Asymmetry) 1.05 (Excellent)1.30 (Slight tailing)2.80 (Severe tailing/splitting)
Precision (RSD, n=6) 0.4%1.2%>15.0% (Highly variable)
System Requirements Standard LC-MS/UV systemDedicated anhydrous linesN/A (Method invalid)

Data Interpretation: Method C falsely rejects a high-quality batch due to on-column degradation. Method A provides the highest precision and peak symmetry, making it the optimal choice for batch release and quality control.

Experimental Protocols

Protocol 1: Pre-Column Derivatization (Method A)

This protocol utilizes diethylamine to quantitatively quench the chlorophosphoramidate.

  • Reagent Preparation: Prepare a quenching solution of 5% (v/v) Diethylamine (DEA) in anhydrous Acetonitrile (HPLC grade, stored over molecular sieves).

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Chlorophenyl N-phenylchlorophosphoramidate into a dry 2.0 mL glass vial.

  • Derivatization Reaction: Add 1.0 mL of the DEA quenching solution to the vial. Vortex immediately for 10 seconds. The reaction is exothermic and near-instantaneous.

  • Incubation: Allow the solution to rest at room temperature for 5 minutes to ensure 100% conversion.

  • Dilution: Dilute the sample 1:10 using Mobile Phase A (e.g., 0.1% Formic Acid in Water) directly into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH).

    • Mobile Phase A: 0.1% Formic Acid in HPLC Water[6].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm / ESI-MS (Positive mode).

Protocol 2: Anhydrous Normal Phase HPLC (Method B)

This protocol analyzes the intact molecule but requires strict exclusion of water.

  • System Preparation: Flush the entire HPLC system (including autosampler needle wash) with Isopropanol for 30 minutes, followed by anhydrous Hexane for 30 minutes to eliminate all trace water.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 1.0 mL of strictly anhydrous Ethyl Acetate. Transfer to a dry autosampler vial purged with nitrogen gas.

  • Chromatographic Conditions:

    • Column: Unbonded Silica or Cyano phase, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 80:20 Hexane:Ethyl Acetate (Solvents must be dried over 4Å molecular sieves).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Execution: Inject immediately after sample preparation. Do not leave the sample in the autosampler for extended periods, as ambient humidity can penetrate the vial septum.

References

  • Synthesis and Biophysical Properties of Phosphorodiamidate Piperidino Oligomers Source: Structural Biology @ Vanderbilt University URL:[Link]

  • Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites Source: PubMed / Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry Source: MtoZ Biolabs URL:[Link]

Sources

Validation

Technical Guide: 1H NMR Validation of 2-Chlorophenyl N-phenylchlorophosphoramidate in ProTide Synthesis

The following guide is structured as a technical comparison and application manual for 2-Chlorophenyl N-phenylchlorophosphoramidate , a critical reagent in nucleotide prodrug (ProTide) synthesis. Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and application manual for 2-Chlorophenyl N-phenylchlorophosphoramidate , a critical reagent in nucleotide prodrug (ProTide) synthesis.

Executive Summary: The "Goldilocks" Reagent

In the high-stakes synthesis of nucleotide prodrugs (e.g., Remdesivir, Sofosbuvir), the choice of phosphorylating agent determines yield, stereoselectivity, and purification burden. 2-Chlorophenyl N-phenylchlorophosphoramidate (hereafter Reagent 2-Cl ) has emerged as a preferred alternative to standard phenyl dichlorophosphates or highly reactive 4-nitrophenyl esters.

This guide provides a comparative analysis of Reagent 2-Cl against its market alternatives and details a self-validating 1H NMR protocol for confirming its identity and purity—a critical step before committing expensive nucleoside starting materials.

Comparative Analysis: Reagent Performance

Why choose the 2-chlorophenyl derivative? The decision relies on balancing Leaving Group Ability (LGA) with Hydrolytic Stability .

Table 1: Performance Matrix of Phosphorylating Agents[1]
FeatureReagent 2-Cl (Product)Phenyl Dichlorophosphate (Alternative A)4-Nitrophenyl Phosphoramidate (Alternative B)
Leaving Group 2-Chlorophenol (pKa ~8.5)Phenol (pKa ~10.0)4-Nitrophenol (pKa ~7.15)
Reactivity Moderate-High (Tunable)Low (Requires harsh activation)Very High (Prone to side reactions)
Stability Stable in dry solvent; slow hydrolysisStable; requires catalystMoisture sensitive; rapid hydrolysis
Selectivity High diastereoselectivity potentialLow stereocontrolLow (Fast kinetics limit control)
NMR Diagnosis Distinct Cl-shift dispersion Overlapping aromatic signalsDistinct shift, but toxic byproducts

Expert Insight: The 2-chloro substituent exerts an inductive electron-withdrawing effect (


), making the phosphorus center more electrophilic than the unsubstituted phenyl analog, facilitating nucleophilic attack by the nucleoside 5'-OH. However, it is not so reactive (unlike the 4-nitro analog) that it hydrolyzes instantly upon exposure to trace moisture, allowing for easier handling and purification [1, 2].

Experimental Protocol: 1H NMR Characterization

This protocol is designed to be self-validating . It not only confirms the structure but actively detects the two most common degradation products: Aniline (from P-N bond cleavage) and 2-Chlorophenol (from P-O bond cleavage).

A. Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this reagent. DMSO is hygroscopic and can induce hydrolysis during acquisition, leading to confusing spectra.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     seconds (Crucial for accurate integration of the NH proton).
    
  • Scans (NS): 16-32.

  • Temperature: 298 K.

C. Spectral Interpretation & Assignment

The spectrum is dominated by the aromatic region, but specific coupling patterns validate the structure.

Table 2: 1H NMR Assignment (CDCl3, 400 MHz)
Chemical Shift (

ppm)
MultiplicityIntegralAssignmentDiagnostic Logic (Causality)
8.60 - 8.90 Broad Doublet (

Hz)
1HN-H (Amide)Downfield shift due to electron-withdrawing P=O. Doublet confirms P-N bond integrity. Disappears with D2O shake.
7.45 - 7.55 Doublet of Doublets (dd)1H2-Cl-Ph (H-3) The proton ortho to Chlorine is deshielded and distinct from other aromatics.
7.25 - 7.40 Multiplet2H2-Cl-Ph (H-5, H-6) Overlap region.
7.10 - 7.25 Multiplet4HN-Ph (H-meta, H-ortho) The aniline ring protons.
6.95 - 7.05 Multiplet (Triplet-like)2HN-Ph (H-para) + 2-Cl-Ph (H-4) Upfield shift of aniline para-proton due to resonance donation.

Critical Quality Control Check:

  • Impurity Flag 1 (Hydrolysis): Look for a sharp singlet at

    
     ppm (free 2-chlorophenol OH) or broad singlet at 
    
    
    
    ppm (free aniline
    
    
    ).
  • Impurity Flag 2 (Phosphorus Degradation): If the NH signal at 8.6+ ppm is a singlet instead of a doublet, the P-N bond may be compromised, or exchange is too fast (wet solvent).

Visualization: Quality Control Logic Flow

The following diagram illustrates the decision logic for accepting a batch of Reagent 2-Cl based on NMR data.

QC_Workflow Start Crude Reagent Batch Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckNH Check NH Region (8.0 - 9.0 ppm) Acquire->CheckNH Doublet Signal is Doublet (J ~12Hz) CheckNH->Doublet Coupling Visible Singlet Signal is Singlet or Absent CheckNH->Singlet No Coupling CheckAromatic Check Aromatic Integral Ratio (2-Cl-Ph : N-Ph) Doublet->CheckAromatic Fail_PN FAIL: P-N Bond Cleavage (Discard) Singlet->Fail_PN Ratio11 Ratio ~ 1:1 (4H:5H) CheckAromatic->Ratio11 Stoichiometry Correct RatioSkew Ratio Skewed CheckAromatic->RatioSkew Excess Phenol/Aniline Pass PASS: Proceed to Synthesis Ratio11->Pass Fail_Hydrolysis FAIL: Hydrolysis Detected (Recrystallize) RatioSkew->Fail_Hydrolysis

Figure 1: Decision tree for validating 2-Chlorophenyl N-phenylchlorophosphoramidate purity via 1H NMR.

Mechanism of Action (Contextual Grounding)

Understanding why we validate this structure requires understanding its role in the ProTide mechanism .

  • Nucleophilic Attack: The 5'-hydroxyl of the nucleoside attacks the Phosphorus center, displacing the Chloride.

  • Stereochemistry: The 2-chlorophenyl group provides steric bulk that, in combination with specific catalysts (e.g., NMI), can enhance the formation of the biologically active

    
     diastereomer [3].
    
  • Activation: In vivo, the P-N bond is cleaved by phosphoramidases, and the 2-chlorophenol is eliminated to release the monophosphate.

If the NMR shows degradation (free 2-chlorophenol), the stoichiometry of the reaction will be thrown off, leading to incomplete phosphorylation and difficult purification of the final drug substance.

References

  • Siegel, D. et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

  • Hu, T. et al. (2022).[2] "Practical and Highly Efficient Synthesis of Remdesivir from GS-441524." ACS Omega.[2]

  • McGuigan, C. et al. (2005).[3] "Application of Phosphoramidate Pronucleotide Technology to Abacavir Leads to a Significant Enhancement of Antiviral Potency."[4][3] Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to Validating Phosphorylation Success: TLC vs. NMR

Phosphorylation, the addition of a phosphate group to a molecule, is a cornerstone of cellular regulation and a critical consideration in drug development. The success of any phosphorylation reaction, whether in basic re...

Author: BenchChem Technical Support Team. Date: March 2026

Phosphorylation, the addition of a phosphate group to a molecule, is a cornerstone of cellular regulation and a critical consideration in drug development. The success of any phosphorylation reaction, whether in basic research or in the synthesis of a therapeutic agent, hinges on accurate and reliable validation. This guide provides an in-depth comparison of two widely used analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explore the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse

Thin-Layer Chromatography is a foundational technique in chemistry, prized for its simplicity, speed, and low cost.[1][2] It serves as an excellent first-pass method for qualitatively assessing the progress of a phosphorylation reaction.[3][4][5]

The Principle: Separation by Polarity

TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[5][6] In the context of phosphorylation:

  • Stationary Phase: A thin layer of an adsorbent material, typically polar silica gel, is coated onto a plate.[2][5]

  • Mobile Phase: A solvent or mixture of solvents (the eluent) moves up the plate via capillary action.[5][7]

The introduction of a highly polar phosphate group onto a substrate molecule dramatically increases its polarity. Consequently, the phosphorylated product will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the TLC plate compared to the less polar, non-phosphorylated starting material. This difference in migration distance, quantified as the Retention Factor (Rf), allows for the visual assessment of the reaction's progress.[1]

Experimental Workflow & Protocol

The following is a generalized protocol for monitoring a phosphorylation reaction using TLC. The specific mobile phase will require optimization based on the polarity of the substrate and product.

Experimental Protocol: TLC Analysis of a Phosphorylation Reaction

  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate. This will be your baseline.

  • Sample Spotting:

    • On the baseline, apply a small spot of your starting material (SM) solution.

    • Next to it, spot your reaction mixture (RM).

    • It is often useful to "co-spot" by applying the starting material and the reaction mixture on the same spot to aid in identification.[2]

  • Development:

    • Place a small amount of the chosen mobile phase into a developing chamber and allow it to become saturated with solvent vapor.[7]

    • Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots. This can be done under UV light if the compounds are UV-active, or by staining with a suitable reagent (e.g., potassium permanganate, iodine).

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_samples Spot Samples (SM, RM, Co-spot) prep_plate->spot_samples develop Develop Plate in Chamber spot_samples->develop dry Dry Plate develop->dry visualize Visualize Spots (UV/Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_sample Prepare Sample in NMR Tube acquire_data Acquire 31P NMR Spectrum prep_sample->acquire_data process_data Process Spectrum acquire_data->process_data integrate_peaks Integrate Peaks process_data->integrate_peaks quantify Quantify Conversion integrate_peaks->quantify

NMR workflow for phosphorylation analysis.
Data Interpretation

In a typical ³¹P NMR spectrum of a phosphorylation reaction, one might observe a signal for the γ-phosphate of ATP around -5 ppm, the α-phosphate around -10 ppm, and the β-phosphate around -21 ppm. The newly formed phosphomonoester of the product will typically appear in the 0-5 ppm range. By comparing the integration of the product peak to the remaining starting material peaks, a precise conversion can be calculated.

Head-to-Head Comparison: TLC vs. NMR

FeatureThin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)
Nature of Data Qualitative to semi-quantitativeQuantitative and structural [8]
Sensitivity High (microgram level) [3][5]Moderate to low [9][10]
Resolution Lower, can be difficult to separate compounds with similar polaritiesHigh, can distinguish between structurally similar compounds [11]
Throughput High, multiple samples can be run in parallel [3]Lower, samples are run sequentially
Cost Low (minimal equipment and consumables) [1][2]High (expensive instrumentation and maintenance) [9][11]
Information Provided Reaction progress, presence of byproductsReaction kinetics, structural confirmation, precise quantification [8][11]
Ease of Use Simple and straightforward [1]Requires specialized training and expertise

Decision-Making Framework and Synergistic Use

The choice between TLC and NMR is dictated by the specific needs of the experiment.

  • For rapid, high-throughput screening of reaction conditions or initial confirmation of product formation, TLC is the method of choice. Its speed and low cost allow for the efficient analysis of many samples. [7]* For detailed kinetic analysis, unambiguous structural confirmation, and precise quantification of reaction yield, NMR is indispensable. [12] In many research and development workflows, these techniques are used in a complementary fashion. TLC is employed for initial, rapid checks of the reaction progress, while NMR is used for the detailed characterization and final validation of the purified product.

Synergistic_Workflow start Phosphorylation Reaction tlc_screen TLC Screening start->tlc_screen decision Reaction Complete? tlc_screen->decision decision->tlc_screen No nmr_validation NMR Validation decision->nmr_validation Yes end Final Product nmr_validation->end

Sources

Validation

Comparative Stability Guide: Aryl vs. Alkyl Phosphoramidates in Nucleotide Prodrug Design

Executive Summary The delivery of nucleoside monophosphates into intact cells is notoriously difficult due to their high polarity and susceptibility to extracellular dephosphorylation. To bypass the rate-limiting first p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The delivery of nucleoside monophosphates into intact cells is notoriously difficult due to their high polarity and susceptibility to extracellular dephosphorylation. To bypass the rate-limiting first phosphorylation step of nucleoside analogues, phosphoramidate prodrugs were developed.

Early iterations utilizing alkyl phosphoramidates (e.g., methyl or ethyl esters) largely failed in the clinic due to profound metabolic stability; they were unable to efficiently release the active monophosphate in vivo[1]. The breakthrough came with the advent of the ProTide (ProNucleotide) technology, which replaced the alkyl group with an aryl group (e.g., phenyl or naphthyl)[2]. This seemingly simple substitution fundamentally altered the leaving group thermodynamics, creating a self-immolative system that is chemically stable in systemic circulation but highly labile to intracellular enzymatic activation[1].

This guide objectively compares the stability, activation kinetics, and experimental evaluation of aryl versus alkyl phosphoramidates to inform rational prodrug design.

Mechanistic Foundation: The "Leaving Group" Paradigm

To understand the stability differences between these two classes, one must examine the causality of their metabolic activation cascade.

The activation of a phosphoramidate prodrug is a sequential, multi-step process:

  • Esterase Cleavage: An intracellular enzyme (e.g., Carboxylesterase 1 or Cathepsin A) hydrolyzes the amino acid ester to form a free carboxylate intermediate[1].

  • Intramolecular Cyclization: The carboxylate nucleophilically attacks the phosphorus atom, forming a 5-membered cyclic mixed anhydride and expelling the esterifying group (aryl or alkyl)[1].

  • Hydrolysis & Phosphoramidase Cleavage: The unstable cyclic anhydride is rapidly hydrolyzed by water to a monoester, which is subsequently cleaved by a phosphoramidase (e.g., HINT1) to release the active monophosphate[2].

The Divergence: Why Alkyl Fails and Aryl Succeeds

The critical bottleneck is Step 2 (Intramolecular Cyclization) .

  • Alkyl Phosphoramidates: Aliphatic alcohols (e.g., ethanol) have a

    
     of ~16, making the alkoxide a remarkably poor leaving group. The activation energy required for the carboxylate to displace the alkoxide is too high. Consequently, the cyclization fails, and the molecule becomes trapped as a stable, inactive carboxylate dead-end[1].
    
  • Aryl Phosphoramidates: Phenol has a

    
     of ~10. The phenoxide anion is resonance-stabilized, making it a vastly superior leaving group. This lowers the activation energy, driving rapid cyclization and subsequent monophosphate release[3].
    

ActivationPathway Prodrug Phosphoramidate Prodrug (Amino Acid Ester + Aryl/Alkyl) Carboxylate Carboxylate Intermediate (Esterase Cleavage) Prodrug->Carboxylate Esterase / Cathepsin A Cyclic 5-Membered Cyclic Anhydride (Aryl Displaced) Carboxylate->Cyclic Aryl Group (Good Leaving Group) Intramolecular Cyclization DeadEnd Metabolic Dead-End (Alkyl Retained) Carboxylate->DeadEnd Alkyl Group (Poor Leaving Group) Cyclization Fails Monoester Phosphoramidate Monoester Cyclic->Monoester H2O (Hydrolysis) Active Active Nucleoside Monophosphate Monoester->Active Phosphoramidase (HINT1)

Figure 1: Divergent metabolic activation pathways of aryl vs. alkyl phosphoramidate prodrugs.

Quantitative Stability Profiling

A successful prodrug must exhibit a delicate balance: high chemical stability (to survive the gastrointestinal tract and blood plasma) and high enzymatic lability (to rapidly activate inside target cells)[3].

The table below synthesizes typical half-life (


) data comparing these classes across different physiological and simulated media.
Prodrug ClassMasking GroupBuffer pH 7.4 (

)
Human Plasma (

)
Pig Liver Esterase (

)
Intracellular Activation
Alkyl Phosphoramidate Ethyl> 100 h> 50 h> 50 hPoor / Dead-End
Aryl Phosphoramidate Phenyl> 50 h2 - 4 h< 30 minExcellent
Substituted Aryl (EWG) p-Chlorophenyl> 40 h1 - 2 h< 15 minRapid
Substituted Aryl (EDG) p-Methoxyphenyl> 60 h4 - 6 h~ 45 minModerate

Data synthesized from established structure-activity relationship (SAR) studies on nucleoside prodrugs[4],[3].

Experimental Methodology: Self-Validating Stability Assays

To objectively quantify the stability differences between aryl and alkyl phosphoramidates, we employ a self-validating LC-MS/MS workflow.

Why these specific conditions?

  • Pig Liver Esterase (PLE): Used as a robust, high-throughput surrogate for human Carboxylesterase 1 (hCES1), the primary hepatic enzyme responsible for the initial cleavage[4].

  • Cold Acetonitrile Quench: Immediately denatures the esterases to halt the reaction at precise kinetic time points, while precipitating plasma proteins to protect the LC column.

  • Internal Standard (IS): Corrects for matrix effects during electrospray ionization (ESI) and volumetric errors during protein precipitation, ensuring the assay is self-validating.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock solution of the phosphoramidate prodrug in DMSO. Dilute to a final working concentration of 10 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Matrix Equilibration: Pre-warm the biological matrix (Human Plasma or 1 U/mL PLE in buffer) to 37°C for 10 minutes in a shaking water bath.

  • Reaction Initiation: Spike the prodrug into the matrix (final DMSO concentration < 1% to prevent enzyme inhibition).

  • Kinetic Sampling: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing a known concentration of an Internal Standard (e.g., a stable isotope-labeled analogue). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the disappearance of the parent prodrug and the appearance of the intermediate metabolites using Multiple Reaction Monitoring (MRM).

Workflow Prep 1. Preparation (10 µM in Buffer) Incubate 2. Incubation (Plasma/PLE, 37°C) Prep->Incubate Quench 3. Quenching (Cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (14000 rpm, 10m) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS

Figure 2: Standardized LC-MS/MS workflow for evaluating phosphoramidate prodrug stability.

Structure-Activity Relationship (SAR) Insights

Once the superiority of the aryl group is established, fine-tuning the stability of the ProTide relies on substituting the aryl ring. The electronic nature of these substituents directly modulates the


 of the leaving group, creating a predictable SAR profile:
  • Electron-Withdrawing Groups (EWGs): Adding a halogen (e.g., p-chloro or p-fluoro) to the phenyl ring pulls electron density away from the oxygen, lowering the

    
     of the resulting phenol. This makes it an even better leaving group, accelerating the intramolecular cyclization step and enhancing in vitro potency[4]. However, this can sometimes reduce chemical stability in systemic circulation.
    
  • Electron-Donating Groups (EDGs): Substituents like p-methoxy increase the

    
    , destabilizing the phenoxide anion and making it a poorer leaving group. This slows down the activation cascade, which can be strategically utilized if the baseline prodrug degrades too rapidly in plasma before reaching the target tissue[3].
    

Conclusion & Best Practices

The transition from alkyl to aryl phosphoramidates represents a watershed moment in nucleotide drug discovery. Alkyl phosphoramidates, while chemically stable, fail as prodrugs because their poor leaving group thermodynamics arrest metabolic activation. Aryl phosphoramidates (ProTides) solve this by providing an optimal leaving group (phenoxide) that drives rapid, enzyme-triggered intramolecular cyclization[2],[1].

Recommendations for Drug Developers:

  • Abandon simple alkyl triesters for nucleoside monophosphate delivery; they are highly likely to result in metabolic dead-ends.

  • Default to the Phenyl or Naphthyl ProTide motif as a starting point for novel nucleoside analogues.

  • Utilize PLE assays early in the screening cascade to rapidly triage compounds that lack the necessary enzymatic lability.

References

  • [4] The Presence of Substituents on the Aryl Moiety of the Aryl Phosphoramidate Derivative of d4T Enhances Anti-HIV Efficacy in Cell Culture: A Structure−Activity Relationship. Journal of Medicinal Chemistry (ACS Publications). URL: 4

  • [2] Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Antiviral Chemistry and Chemotherapy (PubMed / NIH). URL: 2

  • [3] Aryl phosphoramidates of 5-phospho erythronohydroxamic acid, a new class of potent trypanocidal compounds. Journal of Medicinal Chemistry (PubMed / NIH). URL: 3

  • [1] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry (PubMed / NIH). URL: 1

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorophenyl N-phenylchlorophosphoramidate
Reactant of Route 2
2-Chlorophenyl N-phenylchlorophosphoramidate
© Copyright 2026 BenchChem. All Rights Reserved.